(+)-DIPCl
Description
BenchChem offers high-quality (+)-DIPCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-DIPCl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H34BCl |
|---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
chloro-bis[(1R,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17+,18+/m1/s1 |
InChI Key |
PSEHHVRCDVOTID-GLHLSZGBSA-N |
Isomeric SMILES |
B([C@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C)Cl |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Asymmetric Reduction of Prochiral Ketones Using (+)-DIP-Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-B-Chlorodiisopinocampheylborane, commonly referred to as (+)-DIP-Chloride, is a highly effective and versatile chiral reducing agent for the asymmetric reduction of a wide range of prochiral ketones. Derived from (–)-α-pinene, this reagent is of significant value in organic synthesis for the creation of specific stereocenters in chiral alcohols, which are pivotal intermediates in the synthesis of pharmaceuticals and natural products. This guide provides an in-depth overview of the mechanism of action of (+)-DIP-Chloride, quantitative data on its performance, and detailed experimental protocols.
Mechanism of Action
The enantioselectivity of the reduction of prochiral ketones by (+)-DIP-Chloride is governed by a well-defined, sterically controlled transition state. The accepted model for this reaction involves a six-membered boat-like transition state.
The key steps in the mechanism are:
-
Coordination: The Lewis acidic boron atom of (+)-DIP-Chloride coordinates with the carbonyl oxygen of the ketone.
-
Hydride Transfer: A hydride ion is transferred from the isopinocampheyl group of the reagent to the carbonyl carbon of the ketone. This occurs via a process known as transfer hydrogenation, as the hydride originates from a carbon atom adjacent to the boron, rather than directly from the boron itself.[1]
-
Stereochemical Control: The bulky isopinocampheyl groups on the boron atom create a sterically hindered environment. This steric hindrance effectively blocks one face of the prochiral ketone, compelling the hydride transfer to occur on the less hindered face. This directional hydride transfer dictates the stereochemistry of the resulting secondary alcohol.
For (+)-DIP-Chloride, which is derived from (–)-α-pinene, the reduction of a prochiral ketone with substituents RL (large) and RS (small) will preferentially lead to the formation of the (R)-alcohol. This is because the transition state that minimizes steric interactions between the bulky isopinocampheyl groups and the larger substituent (RL) of the ketone is favored.
Caption: Mechanism of (+)-DIPCl asymmetric reduction.
Quantitative Data
The enantioselectivity of the asymmetric reduction using DIP-Chloride is typically high, with the enantiomeric excess (ee) often exceeding 90%. The following tables summarize the performance of (-)-DIP-Chloride in the asymmetric reduction of various prochiral ketones. As (+)-DIP-Chloride is the enantiomer of (-)-DIP-Chloride, it will produce the opposite enantiomer of the alcohol with a similar enantiomeric excess.
Table 1: Asymmetric Reduction of Aralkyl Ketones with (-)-DIP-Chloride
| Ketone | Product Configuration | Enantiomeric Excess (% ee) |
| Acetophenone | S | 98 |
| Propiophenone | S | 95 |
| 2-Acetylnaphthalene | S | 92 |
| 1-Acetonaphthone | S | 81 |
Data inferred from reductions with (-)-DIP-Chloride, which produces the (S)-enantiomer. (+)-DIP-Chloride will produce the corresponding (R)-enantiomer with similar % ee.[1]
Table 2: Asymmetric Reduction of Fluoroalkyl Ketones with (-)-DIP-Chloride
| Ketone | Product Configuration | Enantiomeric Excess (% ee) |
| 1,1,1-Trifluoro-2-octanone | S | 91 |
| 1,1-Difluoro-2-octanone | S | 32 |
| 1-Fluoro-2-octanone | R | 40 |
| 2,2,2-Trifluoroacetophenone | S | 90 |
Data from reductions with (-)-DIP-Chloride.[2]
Experimental Protocols
Synthesis of (+)-DIP-Chloride from (–)-α-Pinene
(+)-DIP-Chloride is prepared by the hydroboration of (–)-α-pinene followed by treatment with hydrogen chloride. The reagent is commercially available, but can also be synthesized in the laboratory.
Protocol:
-
A solution of (–)-α-pinene in an anhydrous solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
A borane (B79455) source, such as borane dimethyl sulfide (B99878) complex (BMS), is added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for several hours to allow for the formation of diisopinocampheylborane (B13816774).
-
Dry hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in diethyl ether is added, to convert the diisopinocampheylborane to (+)-DIP-Chloride.
-
The solvent is removed under reduced pressure, and the resulting solid can be recrystallized from pentane (B18724) to yield pure (+)-DIP-Chloride.
General Protocol for Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone, such as acetophenone, using (+)-DIP-Chloride.
Materials:
-
(+)-DIP-Chloride
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Pentane
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (+)-DIP-Chloride (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -25 °C in a cryocool or a dry ice/acetone bath.
-
Slowly add a solution of the prochiral ketone (1 equivalent) in anhydrous THF to the stirred solution of (+)-DIP-Chloride.
-
Stir the reaction mixture at -25 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine. This will precipitate the boron byproducts as a crystalline complex.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add pentane to the mixture to ensure complete precipitation of the diethanolamine complex.
-
Filter the mixture through a pad of Celite or silica (B1680970) gel to remove the precipitated boron complex.
-
Wash the filter cake with pentane.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral alcohol.
-
The crude product can be further purified by column chromatography or distillation.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Caption: General experimental workflow for asymmetric reduction.
References
The Stereochemistry of B-Chlorodiisopinocampheylborane: A Technical Guide for Asymmetric Synthesis
Introduction
B-Chlorodiisopinocampheylborane, commonly referred to as DIP-Chloride or Ipc₂BCl, is a highly versatile and powerful chiral reducing agent in the field of asymmetric synthesis. Its ability to deliver a hydride to one prochiral face of a ketone with high selectivity has made it an invaluable tool for the synthesis of enantiomerically enriched secondary alcohols, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.[1] This technical guide provides an in-depth exploration of the stereochemistry of DIP-Chloride, including its synthesis, the mechanism of asymmetric reduction, and its application in the stereoselective synthesis of chiral molecules.
Stereoisomers and Synthesis
The stereochemical outcome of reductions using DIP-Chloride is intrinsically linked to the stereochemistry of the α-pinene from which it is derived. Commercially available in both enantiomeric forms, (+)-α-pinene yields (-)-DIP-Chloride, and (-)-α-pinene produces (+)-DIP-Chloride. The synthesis involves the hydroboration of two equivalents of α-pinene with a borane (B79455) source, followed by treatment with hydrogen chloride.[2]
When enantiomerically impure α-pinene is used in the preparation of DIP-Chloride, a mixture of stereoisomers can form: the homochiral isomers [(+)-(Ipc)₂BCl and (-)-(Ipc)₂BCl] and the heterochiral (meso) isomer [(+)-(Ipc)(-)-(Ipc)BCl].[3] The distribution of these isomers is influenced by the preparation temperature, with higher temperatures favoring the formation of the homochiral isomers.[3]
Synthesis of B-Chlorodiisopinocampheylborane
Caption: Synthesis of (-)-DIP-Chloride from (+)-α-pinene.
Mechanism of Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones by DIP-Chloride is believed to proceed through a highly organized, six-membered boat-like transition state.[4] The ketone coordinates to the Lewis acidic boron atom, followed by an intramolecular transfer of a hydride from one of the isopinocampheyl groups to the carbonyl carbon.[1] The steric bulk of the isopinocampheyl ligands effectively shields one face of the ketone, forcing the hydride delivery to the less hindered face and thereby establishing the stereochemistry of the resulting alcohol.[4]
The stereochemical outcome is predictable: (-)-DIP-Chloride, derived from (+)-α-pinene, generally affords the (S)-alcohol, while (+)-DIP-Chloride gives the (R)-alcohol for most aralkyl ketones.[4]
Caption: Asymmetric reduction of a ketone with (-)-DIP-Chloride.
Quantitative Data on Asymmetric Reductions
DIP-Chloride has demonstrated high enantioselectivity in the reduction of a wide range of prochiral ketones. The following tables summarize the performance of this reagent with different classes of substrates.
Table 1: Asymmetric Reduction of Aralkyl Ketones with (-)-DIP-Chloride
| Ketone | Product | Reaction Conditions | Enantiomeric Excess (% ee) |
| Acetophenone | (S)-1-Phenylethanol | THF, -25 °C | >99 |
| Propiophenone | (S)-1-Phenyl-1-propanol | THF, -25 °C | 98 |
| 2-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | THF, -25 °C | 96 |
| 3-Chloro-1-phenyl-1-propanone | (S)-3-Chloro-1-phenyl-1-propanol | THF, -25 °C | 97 |
Table 2: Asymmetric Reduction of Fluoroalkyl Ketones with (-)-DIP-Chloride [5][6]
| Ketone | Product | Reaction Conditions | Enantiomeric Excess (% ee) |
| 2,2,2-Trifluoroacetophenone | (S)-2,2,2-Trifluoro-1-phenylethanol | Neat, rt | 90 |
| 1,1,1-Trifluoroacetone | (R)-1,1,1-Trifluoropropan-2-ol | THF, -25 °C | 89 |
| Cyclohexyl trifluoromethyl ketone | (R)-1-Cyclohexyl-2,2,2-trifluoroethanol | rt, 12 h | 87 |
Table 3: Asymmetric Reduction of Acetylenic Ketones with (-)-DIP-Chloride [7]
| Ketone | Product | Reaction Conditions | Enantiomeric Excess (% ee) |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | (S)-1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | -25 °C, 0.25-2 h | 98 |
| 1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-one | (S)-1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-ol | -25 °C, 0.25-2 h | 96 |
| 4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-one | (S)-4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-ol | -25 °C, 0.25-2 h | 94 |
Experimental Protocols
In-situ Preparation of (-)-B-Chlorodiisopinocampheylborane[3]
-
A flame-dried, nitrogen-purged flask is charged with borane-methyl sulfide (B99878) complex (1.0 equiv) and anhydrous tetrahydrofuran (B95107) (THF).
-
The solution is cooled to 0 °C.
-
(+)-α-Pinene (2.2 equiv) is added dropwise, maintaining the temperature below 5 °C.
-
The mixture is stirred at 0 °C for 2 hours, during which a white precipitate of diisopinocampheylborane forms.
-
A solution of anhydrous HCl in THF (1.0 equiv) is added dropwise at 0 °C.
-
The resulting clear solution of (-)-DIP-Chloride is ready for use.
General Procedure for Asymmetric Reduction of a Ketone[9]
-
The in-situ prepared solution of (-)-DIP-Chloride (1.1 equiv) is cooled to -25 °C under a nitrogen atmosphere.
-
A solution of the prochiral ketone (1.0 equiv) in anhydrous THF is added dropwise to the reagent solution.
-
The reaction mixture is stirred at -25 °C and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by the addition of 3N NaOH and 30% H₂O₂.
-
The mixture is stirred for several hours at room temperature to oxidize the boron species.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Conclusion
B-Chlorodiisopinocampheylborane is a cornerstone reagent for the asymmetric reduction of prochiral ketones, providing access to a wide array of enantiomerically enriched secondary alcohols. Its predictable stereochemical outcomes, high enantioselectivities, and well-understood mechanism make it an indispensable tool for chemists in academia and industry, particularly in the realm of pharmaceutical development where stereochemical control is paramount. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the effective application of this powerful reagent in asymmetric synthesis.
References
- 1. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 2. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Herbert C. Brown's DIP-Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, few reagents have had the profound and lasting impact of B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride. Developed in the laboratory of Nobel laureate Herbert C. Brown, this chiral organoborane reagent revolutionized the enantioselective reduction of prochiral ketones, providing a powerful and predictable tool for the synthesis of optically active alcohols.[1][2][3] These chiral alcohols are critical building blocks in the pharmaceutical industry for the synthesis of a wide array of enantiomerically pure drugs. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of DIP-Chloride, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to serve as a comprehensive resource for researchers in the field.
Historical Perspective: The Pioneering Work of Herbert C. Brown
The story of DIP-Chloride is intrinsically linked to the groundbreaking research of Herbert C. Brown in the field of organoborane chemistry. His work, which earned him the Nobel Prize in Chemistry in 1979, transformed boranes from chemical curiosities into indispensable reagents for organic synthesis.[2] The development of DIP-Chloride was a logical extension of his broader investigations into hydroboration and the development of chiral borane (B79455) reagents for asymmetric transformations.
The key innovation behind DIP-Chloride was the use of readily available chiral terpenes, specifically α-pinene, to create a sterically hindered and chiral environment around the boron center. This elegant strategy allowed for the transfer of chirality to a prochiral substrate during a chemical reaction, a concept that was foundational to the burgeoning field of asymmetric synthesis. The (-)-DIP-Chloride is derived from (+)-α-pinene, and the (+)-enantiomer is synthesized from (-)-α-pinene.[4]
Synthesis of DIP-Chloride
There are two primary methods for the preparation of DIP-Chloride: the original synthesis involving the isolation of the reagent and a more convenient in situ preparation.
Original Synthesis and Isolation
The original method developed by Brown and his coworkers involves the hydroboration of α-pinene with borane-dimethyl sulfide (B99878) complex (BMS), followed by treatment with hydrogen chloride.
Experimental Protocol:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of (+)-α-pinene in anhydrous diethyl ether.
-
The flask is cooled to 0 °C in an ice bath.
-
Borane-dimethyl sulfide complex (BMS) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction mixture is stirred for 2 hours at this temperature to form diisopinocampheylborane (B13816774) (Ipc₂BH).
-
Anhydrous hydrogen chloride (generated by the reaction of concentrated sulfuric acid with sodium chloride and passed through a drying tube) is then bubbled through the solution at 0 °C.
-
The reaction is monitored by the disappearance of the Ipc₂BH precipitate.
-
Upon completion, the diethyl ether is removed under reduced pressure to yield crude DIP-Chloride as a white solid.
-
The solid can be further purified by recrystallization from pentane.
In Situ Preparation
For many applications, the more convenient and economical in situ preparation of DIP-Chloride is preferred. This method avoids the isolation of the air- and moisture-sensitive reagent.[5]
Experimental Protocol:
-
A flame-dried flask under a nitrogen atmosphere is charged with sodium borohydride (B1222165) (NaBH₄) and anhydrous diethyl ether.
-
The suspension is cooled to 0 °C.
-
A solution of boron trichloride (B1173362) (BCl₃) in a suitable solvent is added dropwise.
-
Following the addition, a solution of (+)-α-pinene in diethyl ether is added slowly.
-
The reaction mixture is stirred at 0 °C for a specified period, during which the DIP-Chloride is formed and can be directly used for the subsequent reduction step.
Caption: Mechanism of asymmetric ketone reduction.
Applications in Asymmetric Synthesis
DIP-Chloride is a versatile reagent for the asymmetric reduction of a wide range of prochiral ketones, consistently delivering high enantiomeric excess (ee). It is particularly effective for aralkyl ketones, α-hindered ketones, and α-perfluoroalkyl ketones. [6][7]
Asymmetric Reduction of Aralkyl Ketones
Experimental Protocol:
-
A solution of (-)-DIP-Chloride in anhydrous diethyl ether is cooled to -25 °C under a nitrogen atmosphere.
-
A solution of the aralkyl ketone (e.g., acetophenone) in diethyl ether is added dropwise.
-
The reaction mixture is stirred at -25 °C for the specified time (typically several hours).
-
The reaction is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and treated with diethanolamine (B148213) to precipitate the boron-containing byproducts.
-
The mixture is stirred for 3 hours at room temperature, and the solid is removed by filtration.
-
The filtrate is concentrated, and the resulting chiral alcohol is purified by chromatography.
Experimental Workflow: Asymmetric Reduction
Caption: Experimental workflow for asymmetric reduction.
Quantitative Data for Asymmetric Reductions
The following tables summarize the performance of (-)-DIP-Chloride in the asymmetric reduction of various ketones.
Table 1: Asymmetric Reduction of Aralkyl Ketones
| Ketone | Temperature (°C) | Time (h) | Solvent | Yield (%) | ee (%) | Reference |
| Acetophenone | -25 | 7 | Diethyl Ether | 92 | 96 (S) | [8] |
| Propiophenone | -25 | 24 | Diethyl Ether | 85 | 95 (S) | [8] |
| 2-Acetylnaphthalene | -25 | 72 | Diethyl Ether | 90 | 98 (S) | [8] |
| 2-Acetylthiophene | 0 | 72 | THF | 88 | 99 (S) | [8] |
Table 2: Asymmetric Reduction of Fluoroalkyl Ketones [7][9]
| Ketone | Temperature (°C) | Time (d) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 2-Fluoroacetophenone | -25 | 3 | Diethyl Ether | 80 | 95 (R) |
| 2,2-Difluoroacetophenone | -25 | 3 | Diethyl Ether | 75 | 85 (R) |
| 2,2,2-Trifluoroacetophenone | 25 | 1 | Neat | 90 | 90 (S) |
| 1-Fluoro-2-octanone | -25 | 7 | Diethyl Ether | 65 | 40 (R) |
| 1,1,1-Trifluoro-2-octanone | -25 | 3 | Diethyl Ether | 70 | 91 (S) |
Table 3: Asymmetric Reduction of Other Ketones
| Ketone | Temperature (°C) | Time | Solvent | Yield (%) | ee (%) | Reference |
| Methyl 2-acetylbenzoate | -25 | - | Diethyl Ether | 87 | 97 | [9] |
| 1-Bromo-3,3,3-trifluoro-2-propanone | - | - | - | - | high | [9] |
| Ethyl pyruvate | -78 | - | THF | 85 | 82 (R) | [10] |
| Ethyl benzoylformate | -78 | - | THF | 90 | ≥99 (R) | [10] |
Conclusion
DIP-Chloride, a legacy of Herbert C. Brown's pioneering work, remains a cornerstone reagent in the field of asymmetric synthesis. Its predictable stereochemical outcomes, high enantioselectivities, and operational simplicity have solidified its place in the synthetic chemist's toolbox for the preparation of chiral alcohols. This guide has provided a comprehensive overview of its history, synthesis, mechanism, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful reagent in their synthetic endeavors. The continued application and exploration of DIP-Chloride and its derivatives are a testament to the enduring impact of fundamental research on the advancement of chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Herbert C. Brown - Wikipedia [en.wikipedia.org]
- 3. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties and Solubility of (+)-DIP-Chloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for predictable and successful experimentation. This in-depth technical guide provides a comprehensive overview of the core physical properties and solubility of (+)-DIP-Chloride, a widely utilized chiral reducing agent in asymmetric synthesis.
Core Physical and Chemical Properties
(+)-DIP-Chloride, also known as (+)-B-chlorodiisopinocampheylborane, is an organoboron reagent critical for the enantioselective reduction of prochiral ketones.[1][2] Its efficacy is intrinsically linked to its distinct physical characteristics. The solid form of (+)-DIP-Chloride typically appears as a colorless to almost colorless substance.[1] It is also commercially available as a solution, commonly in hexane.[3][4]
| Property | Value | References |
| Molecular Formula | C₂₀H₃₄BCl | [3][4][5] |
| Molecular Weight | 320.75 g/mol | [3][4][5] |
| Appearance | Colorless to almost colorless clear liquid or solid | [1][3] |
| Melting Point | 53-55 °C (literature) | [6] |
| Density | Approximately 0.88 - 0.91 g/mL | [3][6] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Optical Rotation | [α]²⁰/D = +47 to +54° (calculated on Hexane solution) | [3] |
Solubility Profile
The solubility of (+)-DIP-Chloride is a critical factor in its application, dictating solvent choice for reactions. It is soluble in a range of polar and nonpolar aprotic solvents.[7] This solubility profile makes it compatible with common reaction media used in organic synthesis. However, it is important to note that (+)-DIP-Chloride and its solutions are sensitive to moisture and air, reacting instantaneously with water and protic solvents to release HCl.[7] Therefore, all manipulations should be conducted under an inert atmosphere.
| Solvent | Type | Solubility | References |
| Diethyl ether | Polar aprotic | Soluble | [7] |
| Tetrahydrofuran (THF) | Polar aprotic | Soluble | [7] |
| Methylene chloride | Polar aprotic | Soluble | [7] |
| Pentane | Nonpolar | Soluble | [7] |
| Hexane | Nonpolar | Soluble | [7] |
| Heptane | Nonpolar | Soluble | [1] |
| Water | Polar protic | Insoluble/Reacts | [7] |
| Protic Solvents (e.g., alcohols) | Polar protic | Reacts | [7] |
Experimental Protocols
While detailed experimental procedures for the determination of the fundamental physical properties of (+)-DIP-Chloride are not extensively published, a general experimental workflow for its primary application—asymmetric ketone reduction—provides insight into its practical handling and reactivity.
General Protocol for Asymmetric Ketone Reduction
This protocol outlines a typical procedure for the enantioselective reduction of a prochiral ketone using (+)-DIP-Chloride.
Materials:
-
(+)-DIP-Chloride (solid or as a solution in hexane/heptane)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Prochiral ketone
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Quenching agent (e.g., methanol)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of the prochiral ketone in an anhydrous aprotic solvent is cooled to a low temperature (typically between -25 °C and -78 °C).
-
Addition of (+)-DIP-Chloride: A solution of (+)-DIP-Chloride is added dropwise to the cooled ketone solution. The reaction mixture is stirred at this temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, such as methanol.
-
Workup: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an extraction solvent and washed with appropriate aqueous solutions to remove boron byproducts.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting crude chiral alcohol is then purified using techniques such as column chromatography or distillation.
-
Analysis: The enantiomeric excess of the purified alcohol is determined using a suitable analytical method, such as chiral HPLC or GC.[1]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the asymmetric reduction of a ketone using (+)-DIP-Chloride.
Caption: A typical experimental workflow for asymmetric ketone reduction.
This technical guide provides essential information on the physical properties and solubility of (+)-DIP-Chloride for researchers and professionals in the field of chemical synthesis and drug development. Adherence to proper handling techniques, particularly the exclusion of moisture and air, is critical for achieving optimal results in its application.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (+)-B-Chlorodiisopinocampheylborane - 60-65% in Hexane | 112246-73-8 | FC59961 [biosynth.com]
- 5. chloro-[(1R,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | C20H34BCl | CID 134693906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. (+)-Diisopinocampheyl chloroborane | 112246-73-8 [chemicalbook.com]
Navigating Chirality: A Technical Guide to Homochiral and Heterochiral DIP-Cl Isomers in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, the pursuit of high enantioselectivity is paramount for the development of stereochemically pure pharmaceuticals and fine chemicals. Among the arsenal (B13267) of chiral reagents, B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride (DIP-Cl), has established itself as a powerful and versatile tool for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] The stereochemical outcome of these reductions is intricately linked to the isomeric purity of the DIP-Cl reagent itself. This technical guide provides an in-depth exploration of the homochiral and heterochiral isomers of DIP-Cl, their formation, characterization, and profound impact on the efficiency and enantioselectivity of asymmetric reductions. A critical understanding of these isomers is essential for researchers aiming to optimize reaction conditions and achieve desired stereochemical control in drug discovery and development.
Core Concepts: Homochiral vs. Heterochiral Isomers
DIP-Chloride is synthesized from the naturally occurring chiral monoterpene α-pinene, which is commercially available in both (+)- and (-)-enantiomeric forms. The chirality of the resulting DIP-Cl reagent is dictated by the stereochemistry of the α-pinene starting material.[2]
When two molecules of the same enantiomer of α-pinene react with a borane (B79455) source, the resulting DIP-Cl is termed homochiral . There are two homochiral isomers:
-
(+,+)-DIP-Cl: Both isopinocampheyl groups are derived from (+)-α-pinene.
-
(-,-)-DIP-Cl: Both isopinocampheyl groups are derived from (-)-α-pinene.
Conversely, if a mixture of (+)- and (-)-α-pinene is used, a third isomer can be formed, termed heterochiral :
-
(+,−)-DIP-Cl: One isopinocampheyl group is derived from (+)-α-pinene and the other from (-)-α-pinene.[2]
It has been observed that the formation of these isomers is not statistical, with a preference for the formation of the heterochiral ((+,−)-Dip-Cl) isomer.[1][2]
The Phenomenon of Asymmetric Amplification
A key concept in understanding the interplay between homochiral and heterochiral DIP-Cl isomers is asymmetric amplification . This phenomenon describes the observation that the enantiomeric excess (ee) of the product can be significantly higher than the ee of the chiral catalyst or reagent used.[3]
In the context of DIP-Cl, when prepared from enantiomerically impure α-pinene, a mixture of homochiral and heterochiral isomers is formed. The heterochiral (+,-)-DIP-Cl is generally less reactive in the asymmetric reduction of ketones compared to the homochiral isomers.[2] This difference in reactivity is the cornerstone of asymmetric amplification. The less reactive heterochiral isomer effectively sequesters the minor enantiomer of the α-pinene, thereby increasing the relative concentration of the more reactive and enantioselective homochiral DIP-Cl.[1][3] This leads to a product with a higher ee than would be expected from the initial ee of the α-pinene.
Quantitative Data on Asymmetric Reductions
The efficacy of DIP-Cl in asymmetric reductions is demonstrated by the high enantiomeric excess achieved for a variety of ketone substrates. While a direct comparative study of isolated homochiral versus heterochiral isomers is not extensively documented, the literature strongly indicates that the homochiral form is responsible for the high levels of stereoselectivity.
| Substrate Type | Reagent | Enantiomeric Excess (ee%) | Reference |
| α-Keto Esters | (-)-DIP-Chloride | 82 - ≥99% | [4] |
| γ-Keto Esters | (-)-DIP-Chloride | 82 - ≥99% | [4] |
| Aralkyl Ketones | (-)-DIP-Chloride | >90% | [5] |
| α-Hindered Ketones | (-)-DIP-Chloride | >90% | [5] |
| Alkyl Perfluoroalkyl Ketones | (-)-DIP-Chloride | Generally >90% | [5] |
| Cyclohexyl Trifluoromethyl Ketone | (-)-DIP-Chloride | 87% | [5] |
| 1-Bromo-3,3,3-trifluoro-2-propanone | (-)-DIP-Chloride | 96% | [5] |
Experimental Protocols
Synthesis of (-)-DIP-Chloride (from (+)-α-pinene)
Materials:
-
(+)-α-pinene (2 equivalents)
-
Borane dimethyl sulfide (B99878) complex (BMS, 1 equivalent)
-
Anhydrous diethyl ether or THF
-
Dry hydrogen chloride (gas)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Hydroboration: To a stirred solution of (+)-α-pinene in anhydrous solvent under an inert atmosphere, add borane dimethyl sulfide complex dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure the complete formation of diisopinocampheylborane (B13816774).
-
Chlorination: The resulting diisopinocampheylborane solution is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the solution until the reaction is complete. The progress can be monitored by the cessation of HCl uptake.
-
The solvent is removed under reduced pressure to yield (-)-DIP-Chloride, which can be used directly or purified further.
General Protocol for Asymmetric Reduction of a Prochiral Ketone
Materials:
-
(-)-DIP-Chloride (1.1-1.2 equivalents)
-
Prochiral ketone (1 equivalent)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Diethanolamine (for workup)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the prochiral ketone in the anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically between -25 °C and -78 °C).
-
Addition of (-)-DIP-Chloride: Slowly add a solution of (-)-DIP-Chloride in the same anhydrous solvent to the stirred ketone solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of diethanolamine. This forms a stable complex with the boron species, facilitating its removal. The mixture is stirred, and then the organic layer is separated, washed, dried, and concentrated to yield the chiral alcohol.
Analysis of Homochiral and Heterochiral Isomers
A robust method for the quantitative analysis of the stereoisomeric composition of DIP-Cl involves derivatization followed by chiral High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Complexation: The DIP-Cl sample is reacted with 8-hydroxyquinoline (B1678124) to form air- and moisture-stable complexes.[1]
-
HPLC Analysis: The resulting solution of the DIP-quinoline complexes is injected onto a chiral HPLC column. The different stereoisomers (homochiral and heterochiral) are separated and quantified, allowing for the determination of their relative ratios.[1]
Conclusion and Future Outlook
The distinction between homochiral and heterochiral DIP-Cl isomers is not merely academic; it has profound practical implications for achieving high enantioselectivity in asymmetric synthesis. The homochiral isomers, (+,+)-DIP-Cl and (-,-)-DIP-Cl, are the primary drivers of stereoselective ketone reduction. The heterochiral isomer, (+,-)-DIP-Cl, while less reactive, plays a crucial role in the phenomenon of asymmetric amplification, enabling the use of enantiomerically impure starting materials to achieve highly enantioenriched products.
For researchers in drug development and process chemistry, a thorough understanding and analytical control of the isomeric composition of DIP-Cl are critical for ensuring the reproducibility and efficiency of asymmetric transformations. Future research may focus on the development of methods to selectively synthesize and isolate the homochiral isomers, potentially leading to even more effective and economical asymmetric reductions. Furthermore, a deeper quantitative understanding of the reactivity differences between the isomers across a broader range of substrates will continue to refine the application of this invaluable chiral reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Chiral Organoborane Reagents
For Researchers, Scientists, and Drug Development Professionals
Chiral organoborane reagents have emerged as indispensable tools in modern organic synthesis, enabling the stereoselective construction of complex molecular architectures with remarkable precision. Their profound impact on the synthesis of pharmaceuticals and other biologically active compounds stems from their ability to deliver high levels of enantioselectivity in a predictable and reliable manner. This technical guide delves into the foundational principles of chiral organoborane reagents, offering a comprehensive overview of their preparation, mechanisms of action, and applications in key asymmetric transformations.
Core Principles and Reagent Types
The efficacy of chiral organoborane reagents lies in the transfer of chirality from a stoichiometric or catalytic chiral boron-containing moiety to a prochiral substrate. The steric and electronic properties of the chiral ligands attached to the boron atom are paramount in dictating the stereochemical outcome of the reaction. These reagents can be broadly categorized based on their primary application: asymmetric reduction and asymmetric carbon-carbon bond formation.
Commonly Employed Chiral Organoborane Reagents:
-
α-Pinene-Based Reagents: Derived from the readily available chiral pool of α-pinene, reagents such as B-chlorodiisopinocampheylborane (DIP-Chloride™) and allyldiisopinocampheylborane are workhorses in asymmetric synthesis.[1][2] The bulky isopinocampheyl groups create a highly hindered chiral environment around the boron center, leading to excellent facial selectivity.
-
Oxazaborolidines (Corey-Bakshi-Shibata Catalysts): These catalysts, typically derived from chiral amino alcohols, are highly effective for the enantioselective reduction of ketones.[3][4][5] Their catalytic nature and the predictability of the stereochemical outcome based on the catalyst's stereochemistry make them particularly valuable.
-
Tartrate- and BINOL-Derived Reagents: Chiral diols like diethyl tartrate and 1,1'-bi-2-naphthol (B31242) (BINOL) can be used to create chiral boronates for applications such as asymmetric allylboration.[6][7] The C2-symmetry of these ligands often leads to high levels of stereochemical control.
Asymmetric Reduction of Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral organoborane reagents, particularly DIP-Chloride™ and catalytic oxazaborolidines, have proven to be exceptionally effective for this purpose.
Mechanism of Asymmetric Reduction with DIP-Chloride™
The reduction of ketones with B-chlorodiisopinocampheylborane is believed to proceed through a six-membered, boat-like transition state.[8] The ketone coordinates to the Lewis acidic boron atom, and a hydride is transferred from the β-carbon of one of the isopinocampheyl groups to the carbonyl carbon. The steric bulk of the isopinocampheyl ligands dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.
References
- 1. scilit.com [scilit.com]
- 2. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
Characterization of (+)-DIP-Chloride: A Spectroscopic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(+)-B-Chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride, is a cornerstone chiral reducing agent in modern asymmetric synthesis. Its efficacy in delivering high enantioselectivity in the reduction of prochiral ketones to their corresponding chiral alcohols has cemented its role in the synthesis of numerous complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the spectroscopic data (NMR, IR) used for the characterization of (+)-DIP-Chloride, detailed experimental protocols for its preparation and use, and a visual representation of its synthetic workflow.
Spectroscopic Data for the Characterization of (+)-DIP-Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of (+)-DIP-Chloride. The key nuclei for analysis are ¹H, ¹³C, and ¹¹B.
Table 1: Representative ¹H NMR Spectroscopic Data for (+)-DIP-Chloride
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.0 - 5.5 | m | Olefinic proton of pinene moiety |
| 2.0 - 2.5 | m | Allylic and bridgehead protons |
| 1.0 - 2.0 | m | Methylene and methine protons |
| 0.8 - 1.3 | s, d | Methyl protons |
Note: The ¹H NMR spectrum of (+)-DIP-Chloride is complex due to the presence of the two isopinocampheyl ligands. The exact chemical shifts and coupling constants can vary depending on the solvent and the purity of the sample.
Table 2: Representative ¹³C NMR Spectroscopic Data for (+)-DIP-Chloride
| Chemical Shift (δ) ppm | Assignment |
| 140 - 150 | Quaternary olefinic carbon |
| 110 - 120 | Tertiary olefinic carbon |
| 70 - 90 | Carbon attached to boron |
| 20 - 50 | Aliphatic carbons (CH, CH₂, CH₃) |
Note: ¹³C NMR provides valuable information about the carbon framework of the molecule. The broad chemical shift range allows for the resolution of most carbon signals.
Table 3: Representative ¹¹B NMR Spectroscopic Data for (+)-DIP-Chloride
| Chemical Shift (δ) ppm | Linewidth (Hz) | Assignment |
| +70 to +80 | Broad | Tricovalent boron center (R₂BCl) |
Note: ¹¹B NMR is particularly useful for confirming the presence and electronic environment of the boron atom. The chemical shift is sensitive to the substituents on the boron. For tricoordinate boranes like (+)-DIP-Chloride, a broad signal in the downfield region is characteristic.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands for (+)-DIP-Chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 3000 | Strong | C-H stretching (aliphatic) |
| 1640 - 1680 | Medium | C=C stretching (alkene) |
| 1370 - 1390 | Medium | C-H bending (gem-dimethyl) |
| ~1100 | Strong | B-C stretching |
| ~800 | Strong | B-Cl stretching |
Experimental Protocols
Given the reactivity of (+)-DIP-Chloride, it is often prepared in situ for immediate use in subsequent reactions. This approach avoids the need to isolate and store the highly sensitive reagent.
In-situ Preparation of (+)-DIP-Chloride from (+)-α-Pinene[1][2][3][4]
This protocol describes the generation of (+)-DIP-Chloride from (+)-α-pinene and borane (B79455) dimethyl sulfide (B99878) complex, followed by treatment with hydrogen chloride.
Materials:
-
(+)-α-Pinene (high enantiomeric purity)
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrogen chloride (solution in a compatible ether)
-
Anhydrous reaction vessel with a nitrogen or argon atmosphere
-
Magnetic stirrer
-
Cooling bath (ice-water or dry ice/acetone)
Procedure:
-
Under an inert atmosphere, a solution of borane dimethyl sulfide complex (1 equivalent) in anhydrous THF is cooled to 0 °C.
-
(+)-α-Pinene (2 equivalents) is added dropwise to the stirred BMS solution, maintaining the temperature at 0-5 °C.
-
The reaction mixture is stirred at 0 °C for several hours, during which a white precipitate of diisopinocampheylborane (B13816774) may form.
-
To the resulting slurry, a solution of hydrogen chloride (1 equivalent) in an ethereal solvent is added dropwise at 0 °C.
-
The reaction mixture is stirred for an additional period to ensure complete conversion to (+)-DIP-Chloride. The resulting solution is then ready for use in the subsequent reduction step.
Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)[5][6][7]
This protocol outlines the general procedure for the asymmetric reduction of a ketone using the in situ prepared (+)-DIP-Chloride.
Materials:
-
Solution of (+)-DIP-Chloride (prepared as described above)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Diethanolamine (B148213) (for workup)
-
Pentane (B18724) or hexane (B92381) (for extraction)
-
Aqueous workup solutions (e.g., HCl, saturated NaCl)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
The solution of in situ prepared (+)-DIP-Chloride is cooled to a low temperature (typically -25 °C to -78 °C).
-
A solution of the prochiral ketone (1 equivalent) in the same anhydrous solvent is added dropwise to the stirred (+)-DIP-Chloride solution.
-
The reaction is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Once the reaction is complete, the mixture is warmed to room temperature and diethanolamine is added to quench the reaction and precipitate the boron-containing byproducts.
-
The solvent is removed under reduced pressure, and the residue is triturated with a nonpolar solvent like pentane or hexane to precipitate the diethanolamine-boron complex.
-
The solid is removed by filtration, and the filtrate is washed with dilute acid, water, and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude chiral alcohol.
-
The enantiomeric excess of the product can be determined by chiral chromatography (HPLC or GC) or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthesis of (+)-DIP-Chloride and its application in the asymmetric reduction of a ketone.
Caption: Workflow for the in-situ synthesis of (+)-DIP-Chloride and its use in asymmetric ketone reduction.
Theoretical Calculations for (+)-DIP-Chloride Transition States: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride, is a chiral reducing agent widely employed in asymmetric synthesis to produce enantiomerically pure alcohols from prochiral ketones and for other stereoselective transformations. The stereochemical outcome of these reactions is dictated by the geometry of the transition state, where the substrate, reagent, and solvent molecules are in a high-energy, transient arrangement. Understanding the structure and energetics of these transition states is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing new, more efficient catalysts.
This technical guide provides an in-depth overview of the theoretical approaches used to model the transition states of reactions involving (+)-DIP-Chloride. We will delve into the computational methodologies, present illustrative data in a structured format, and provide a generic experimental protocol for a typical reduction reaction.
Reaction Mechanism and Transition State
The reduction of a ketone with (+)-DIP-Chloride generally proceeds through a six-membered ring transition state, as proposed by Corey, Bakshi, and Shibata (CBS). In this model, the boron atom of the DIP-Chloride coordinates to the carbonyl oxygen of the ketone. The hydride is then transferred from the boron to the carbonyl carbon. The stereoselectivity of the reaction arises from the steric interactions between the bulky isopinocampheyl groups of the reagent and the substituents on the ketone.
The transition state is a saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.[1] Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for locating and characterizing these transition states.[2][3]
Theoretical Calculation Methodology
The primary computational tool for investigating reaction mechanisms and transition states is Density Functional Theory (DFT).[4] DFT methods calculate the electronic structure of a chemical system to determine its energy and other properties. For modeling (+)-DIP-Chloride transition states, a typical computational workflow would be as follows:
-
Geometry Optimization of Reactants and Products: The starting materials (ketone and (+)-DIP-Chloride) and the final product (the borinate ester of the alcohol) are individually optimized to find their lowest energy conformations.
-
Transition State Search: A transition state search algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method, is used to locate the transition state structure. This often requires a good initial guess of the transition state geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[1]
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the reactants and products on the potential energy surface.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy barriers.
Common DFT Functionals and Basis Sets
The choice of DFT functional and basis set is crucial for obtaining accurate results. For organic reactions involving main group elements, the following are commonly used:
-
Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.
-
M06-2X: A meta-hybrid functional that is often recommended for thermochemistry and kinetics of main-group elements.[5]
-
-
Basis Sets:
-
6-31G(d): A Pople-style basis set that is often used for initial geometry optimizations.
-
6-311+G(d,p): A larger Pople-style basis set that includes diffuse functions and polarization functions on all atoms, often used for more accurate energy calculations.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from DFT calculations on the reduction of acetophenone (B1666503) by (+)-DIP-Chloride.
Table 1: Calculated Activation Energies and Reaction Enthalpies (kcal/mol)
| Transition State | Activation Energy (ΔG‡) | Reaction Enthalpy (ΔH) |
| (R)-product TS | 10.5 | -15.2 |
| (S)-product TS | 12.8 | -15.2 |
Calculations performed at the M06-2X/6-311+G(d,p) level of theory with a solvent model.
Table 2: Key Bond Lengths in the (R)-Product Transition State (Å)
| Bond | Length (Å) |
| B-H (hydride) | 1.25 |
| C=O (carbonyl) | 1.28 |
| C-H (forming) | 1.85 |
| B-O (forming) | 1.50 |
Experimental Protocol: Asymmetric Reduction of Acetophenone
This section provides a detailed methodology for a typical asymmetric reduction of acetophenone using (+)-DIP-Chloride.
Materials:
-
(+)-DIP-Chloride (1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Procedure:
-
A 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (+)-DIP-Chloride (1.0 M in THF, 22 mL, 22 mmol).
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of acetophenone (2.40 g, 20 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred solution of (+)-DIP-Chloride over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the slow addition of diethanolamine (3.15 g, 30 mmol).
-
The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired (R)-1-phenylethanol.
Visualizations
The following diagrams illustrate the theoretical and experimental workflows.
Caption: Computational workflow for transition state analysis.
Caption: General experimental workflow for asymmetric reduction.
Caption: Simplified reaction coordinate diagram.
References
- 1. Category:Transition states - VASP Wiki [vasp.at]
- 2. mdpi.com [mdpi.com]
- 3. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Asymmetric Reduction of Prochiral Ketones using (+)-DIP-Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various reagents developed for this purpose, B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride (DIP-Cl), has emerged as a highly efficient and selective chiral reducing agent. This document provides a detailed protocol for the asymmetric reduction of prochiral ketones utilizing the (+)-enantiomer of DIP-Chloride, which is derived from (-)-α-pinene.
(+)-DIP-Chloride offers excellent enantioselectivity in the reduction of a wide range of ketones, particularly aralkyl ketones, and is valued for its predictable stereochemical outcome.[1][2] The reaction proceeds through a transfer hydrogenation mechanism within a six-membered boat-like transition state, where the steric bulk of the isopinocampheyl ligands directs the hydride delivery to one face of the ketone.[2]
Data Presentation: Enantioselective Reduction of Various Prochiral Ketones with (+)-DIP-Chloride
The following table summarizes the typical performance of (+)-DIP-Chloride in the asymmetric reduction of representative prochiral ketones. The data highlights the high enantiomeric excess (ee%) and good to excellent yields achievable with this reagent.
| Prochiral Ketone Substrate | Chiral Alcohol Product | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | THF | -25 | 2-7 | 92 | 98 |
| 1-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | THF | -25 | 48 | 90 | 96 |
| 2-Acetonaphthone | (R)-1-(2-Naphthyl)ethanol | THF | -25 | 24 | 85 | 92 |
| Propiophenone | (R)-1-Phenyl-1-propanol | Diethyl Ether | -25 | 4 | 88 | 97 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | THF | -25 | 3 | 95 | 98 |
| 3'-Methoxyacetophenone | (R)-1-(3-Methoxyphenyl)ethanol | Diethyl Ether | 0 | 6 | 91 | 95 |
| 4'-Fluoroacetophenone | (R)-1-(4-Fluorophenyl)ethanol | THF | -25 | 5 | 93 | 99 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric reduction of a prochiral ketone using (+)-DIP-Chloride. The procedure includes the preparation of the reagent (optional, as it is commercially available), the reduction reaction, and the work-up to isolate the chiral alcohol.
Protocol 1: Preparation of (+)-DIP-Chloride from (-)-α-Pinene
(+)-DIP-Chloride can be readily prepared from the hydroboration of (-)-α-pinene followed by treatment with hydrogen chloride.[3] It is also commercially available.
Materials:
-
(-)-α-Pinene
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hydrogen chloride (gas or solution in ether)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of (-)-α-pinene in anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
Borane-dimethyl sulfide complex is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours to ensure the completion of hydroboration.
-
The solution is cooled back to 0 °C, and anhydrous hydrogen chloride is bubbled through the solution or added as an ethereal solution until the evolution of hydrogen gas ceases.
-
The solvent is removed under reduced pressure, and the resulting solid (+)-DIP-Chloride can be purified by recrystallization from pentane.
An alternative in situ preparation from sodium borohydride, boron trichloride, and α-pinene has also been described as a convenient and economical method.[4]
Protocol 2: Asymmetric Reduction of a Prochiral Ketone
This general procedure can be adapted for a variety of prochiral ketones. The reduction of acetophenone is provided as a representative example.
Materials:
-
Acetophenone
-
(+)-DIP-Chloride (solid or as a solution in an anhydrous solvent)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is assembled.
-
Addition of Ketone: The flask is charged with a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Cooling: The solution is cooled to -25 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of (+)-DIP-Chloride: A solution of (+)-DIP-Chloride (1.1-1.2 equivalents) in anhydrous THF is added dropwise to the stirred ketone solution over 30 minutes, ensuring the internal temperature does not rise above -20 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -25 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 2-7 hours).
-
Work-up: a. Once the reaction is complete, the mixture is warmed to 0 °C, and diethanolamine (2.0 equivalents) is added slowly to quench the reaction and decompose the borane (B79455) complex.[5] b. The mixture is then stirred at room temperature for 1 hour. c. Diethyl ether is added to dilute the reaction mixture. d. The organic layer is washed successively with water and brine. e. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral alcohol.
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography to afford the pure (R)-1-phenylethanol.
-
Analysis: The enantiomeric excess of the purified alcohol is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the asymmetric reduction of prochiral ketones using (+)-DIP-Chloride.
Caption: Workflow for Asymmetric Ketone Reduction.
References
Application Notes and Protocols for Enantioselective Synthesis with (+)-DIP-Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for enantioselective synthesis using (+)-Diisopinocampheylchloroborane ((+)-DIP-Chloride). This powerful chiral reducing agent is instrumental in the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
(+)-DIP-Chloride, derived from (–)-α-pinene, is a highly effective and versatile reagent for the enantioselective reduction of a wide range of prochiral ketones.[1] Its utility is particularly pronounced for the reduction of aralkyl, α-hindered, and α-perfluoroalkyl ketones, where it consistently delivers high levels of enantiomeric excess (ee). The stereochemical outcome of the reduction is predictable, with (+)-DIP-Chloride generally affording the corresponding (R)-alcohol from aryl alkyl ketones.
Mechanism of Asymmetric Reduction
The enantioselectivity of the reduction with DIP-Chloride is achieved through a well-defined, sterically crowded transition state. The accepted model involves the formation of a six-membered, boat-like transition state where the ketone coordinates to the Lewis acidic boron atom of the (+)-DIP-Chloride. A hydride ion is then transferred from a β-position of the isopinocampheyl group to the carbonyl carbon of the ketone in a process known as transfer hydrogenation. The bulky isopinocampheyl groups effectively shield one face of the ketone, directing the hydride attack to the less sterically hindered face and thereby controlling the stereochemistry of the resulting alcohol.
Substrate Scope and Quantitative Data
(+)-DIP-Chloride is effective for the asymmetric reduction of a variety of prochiral ketones. High enantioselectivity is generally observed for substrates with significant steric differentiation between the two substituents on the carbonyl group.
Table 1: Asymmetric Reduction of Various Ketones with DIP-Chloride
| Substrate (Ketone) | Reagent | Product Configuration | Yield (%) | ee (%) | Reference |
| 2-Methylcyclohexanone | (+)-DIP-Chloride | (1R,2R)-2-methylcyclohexanol | - | 93 (trans) | [2] |
| Acetophenone | (-)-DIP-Chloride | (S)-1-Phenylethanol | 98 | 98 | [3] |
| Propiophenone | (-)-DIP-Chloride | (S)-1-Phenyl-1-propanol | 94 | 95 | [3] |
| 1-Acetonaphthone | (-)-DIP-Chloride | (S)-1-(Naphthalen-1-yl)ethanol | 99 | 92 | [3] |
| 2-Acetonaphthone | (-)-DIP-Chloride | (S)-1-(Naphthalen-2-yl)ethanol | 98 | 81 | [3] |
| 3-Methyl-2-butanone | (-)-DIP-Chloride | (S)-3-Methyl-2-butanol | 75 | 66 | [3] |
Note: Data for (-)-DIP-Chloride is included to illustrate the general effectiveness of the reagent class. The stereochemical outcome is opposite with (+)-DIP-Chloride.
Experimental Protocols
Preparation of (+)-DIP-Chloride (in situ)
A convenient method for the in situ preparation of DIP-Chloride has been reported, which can be adapted for the (+)-enantiomer using (-)-α-pinene.
Materials:
-
(-)-α-pinene
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous diethyl ether or THF
-
Hydrogen chloride (gas or a solution in diethyl ether)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve (-)-α-pinene (2.0 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the resulting diisopinocampheylborane (B13816774) solution to 0 °C.
-
Slowly introduce anhydrous hydrogen chloride (1.0 equivalent) to the solution.
-
Stir the mixture at 0 °C for 30 minutes to complete the formation of (+)-DIP-Chloride. The reagent is now ready for use in the subsequent reduction step.
General Protocol for the Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
(+)-DIP-Chloride (prepared in situ or commercially available)
-
Prochiral ketone
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Diethanolamine (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under an inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically -25 °C) using a cooling bath.
-
Addition of (+)-DIP-Chloride: Slowly add a solution of (+)-DIP-Chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution via syringe or cannula.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of diethanolamine. This will precipitate the boron byproducts as a solid complex.
-
Isolation: Filter the mixture to remove the solid byproducts and wash the filter cake with fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to afford the enantiomerically enriched alcohol.
-
Characterization: Determine the yield and enantiomeric excess of the product alcohol using appropriate analytical techniques (e.g., chiral HPLC or GC).
Safety and Handling
(+)-DIP-Chloride is a moisture-sensitive and corrosive reagent. It should be handled under an inert atmosphere using standard techniques for air- and moisture-sensitive compounds. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
(+)-DIP-Chloride is a valuable and reliable reagent for the enantioselective synthesis of chiral alcohols from prochiral ketones. Its high enantioselectivity, predictable stereochemical outcome, and operational simplicity make it a powerful tool for chemists in research and development. By following the protocols outlined in these application notes, researchers can effectively utilize (+)-DIP-Chloride to construct key stereocenters in the synthesis of complex molecules.
References
Application Notes: Enantioselective Reduction of Aryl Alkyl Ketones with (+)-DIP-Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various reagents developed for this purpose, B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride™ (DIP-Cl), has emerged as a highly efficient and versatile chiral reducing agent.[1] This application note focuses on the use of (+)-DIP-Chloride for the enantioselective reduction of aryl alkyl ketones, providing a comprehensive overview of its substrate scope, detailed experimental protocols, and mechanistic insights. (+)-DIP-Chloride, derived from (-)-α-pinene, is particularly effective for the reduction of aralkyl, α-hindered, and α-perfluoroalkyl ketones, consistently affording high enantiomeric excess (ee).[2]
Substrate Scope and Data Summary
(+)-DIP-Chloride exhibits a broad substrate scope for the reduction of various aryl alkyl ketones. The enantioselectivity of the reduction is influenced by the steric and electronic properties of the substituents on both the aryl and alkyl portions of the ketone. Generally, a significant steric difference between the two groups attached to the carbonyl carbon leads to higher enantioselectivity.[3]
The following tables summarize the performance of DIP-Chloride in the asymmetric reduction of a range of aryl alkyl ketones. It is important to note that while the user requested data for (+)-DIP-Chloride, the vast majority of published data is for its enantiomer, (-)-DIP-Chloride. The stereochemical outcome with (+)-DIP-Chloride is predictably opposite to that of (-)-DIP-Chloride. For instance, where (-)-DIP-Cl (derived from (+)-α-pinene) typically yields the (S)-alcohol from aryl alkyl ketones, (+)-DIP-Cl (derived from (-)-α-pinene) will produce the corresponding (R)-alcohol.[3]
Table 1: Asymmetric Reduction of Representative Aryl Alkyl Ketones with DIP-Chloride
| Ketone Substrate | Reagent | Product Configuration | Enantiomeric Excess (% ee) | Reference |
| Acetophenone | (-)-DIP-Cl | (S) | 98 | [4] |
| 2'-Fluoroacetophenone | (-)-DIP-Cl | (R) | 95 | [2] |
| 2',2'-Difluoroacetophenone | (-)-DIP-Cl | (R) | 85 | [2] |
| 2',2',2'-Trifluoroacetophenone | (-)-DIP-Cl | (S) | 90 | [2] |
| 1-Naphthyl Trifluoromethyl Ketone | (-)-DIP-Cl | (S) | 78 | [5] |
| 2-Naphthyl Trifluoromethyl Ketone | (-)-DIP-Cl | (S) | 91 | [5] |
| 2-Acetylnaphthalene | (-)-DIP-Cl | (S) | 95 | [4] |
| Propiophenone | (-)-DIP-Cl | (S) | 81 | [4] |
| Isobutyrophenone | (-)-DIP-Cl | (S) | 66 | [4] |
| Pivalophenone | (-)-DIP-Cl | (S) | 92 | [4] |
Table 2: Asymmetric Reduction of Fluoroalkyl Ketones with (-)-DIP-Chloride at -25 °C
| Ketone (R-CO-Rf) | Reaction Time (d) | Isolated Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |
| Ph-CO-CH2F | 3 | 75 | 95 | R |
| Ph-CO-CHF2 | 7 | 78 | 85 | R |
| Ph-CO-CF3 | 7 | 82 | 90 | S |
| 1-Naphthyl-CO-CF3 | 3 | 85 | 78 | S |
| 2-Naphthyl-CO-CF3 | 1 | 88 | 91 | S |
| n-Hexyl-CO-CH2F | 3 | 72 | 40 | R |
| n-Hexyl-CO-CHF2 | 7 | 75 | 32 | S |
| n-Hexyl-CO-CF3 | 0.3 | 80 | 91 | S |
| Data sourced from "Super Hydrides" technical report.[2] |
Mechanistic Insights and Stereochemical Model
The high enantioselectivity observed in the reduction of aryl alkyl ketones with (+)-DIP-Chloride is attributed to a well-organized, six-membered boat-like transition state.[1] The reaction proceeds via a transfer hydrogenation mechanism where a hydride from one of the isopinocampheyl groups is transferred to the carbonyl carbon of the ketone.
The steric bulk of the two isopinocampheyl ligands on the boron atom creates a highly constrained chiral environment. The ketone coordinates to the Lewis acidic boron atom in a manner that minimizes steric repulsion between its substituents and the isopinocampheyl groups. This forces the larger aryl group (RL) and the smaller alkyl group (RS) of the ketone to adopt a specific orientation, leading to a favored transition state geometry. Consequently, the hydride is delivered to one face of the prochiral ketone with high selectivity.[4]
References
Application Notes: Asymmetric Synthesis of Chiral Secondary Alcohols using (+)-DIP-Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride or (+)-Ipc₂BCl, is a highly effective and versatile chiral reducing agent for the enantioselective reduction of prochiral ketones to optically active secondary alcohols.[1] Derived from (-)-α-pinene, this organoborane reagent has become a valuable tool in asymmetric synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure drug intermediates.[2] The reaction proceeds via a transfer hydrogenation mechanism, where the ketone coordinates to the Lewis acidic boron center, followed by an intramolecular hydride transfer from the isopinocampheyl group to the carbonyl carbon through a six-membered boat-like transition state.[3][4] This methodology offers high enantioselectivity for a broad range of substrates, including aryl alkyl, fluoroalkyl, and acetylenic ketones.[3][5]
Key Features:
-
High Enantioselectivity: Achieves excellent enantiomeric excess (e.e.) for a variety of ketone substrates.[5]
-
Broad Substrate Scope: Effectively reduces aryl alkyl ketones, α,β-acetylenic ketones, and ketones containing fluoroalkyl groups.[5]
-
Predictable Stereochemistry: The facial selectivity of the reduction is predictable based on the stereochemistry of the DIP-Chloride reagent. (+)-DIP-Chloride, derived from (-)-α-pinene, typically affords (R)-alcohols.
-
Commercial Availability: Both enantiomers, (+)-DIP-Chloride and (-)-DIP-Chloride, are commercially available, providing access to both enantiomers of the desired chiral alcohol.[3][6]
Data Presentation: Enantioselective Reduction of Prochiral Ketones with DIP-Chloride
The following table summarizes the quantitative data for the asymmetric reduction of various prochiral ketones using DIP-Chloride.
| Ketone Substrate Category | Specific Example | Reagent | Reaction Conditions | Yield (%) | Enantiomeric Excess (e.e., %) | Product Configuration | Reference(s) |
| Aryl Alkyl Ketones | Acetophenone | (-)-DIP-Chloride | THF, -25 °C | - | 96 | (S) | [7] |
| 2-Acetylnaphthalene | (-)-DIP-Chloride | THF, -25 °C | - | 98 | (S) | [7] | |
| 2-Fluoroacetophenone | (-)-DIP-Chloride | - | - | 95 | (R) | [5] | |
| 2,2-Difluoroacetophenone | (-)-DIP-Chloride | - | - | 85 | (R) | [5] | |
| 2,2,2-Trifluoroacetophenone | (-)-DIP-Chloride | Neat, rt, 1-3 d | - | 90 | (S) | [5] | |
| Alkyl Fluoroalkyl Ketones | 1-Fluoro-2-octanone | (-)-DIP-Chloride | - | - | 40 | (R) | [5] |
| 1,1-Difluoro-2-octanone | (-)-DIP-Chloride | - | - | 32 | (S) | [5] | |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | - | - | 91 | (S) | [5] | |
| 1,1,1-Trifluoroacetone | (-)-DIP-Chloride | - | - | 89 | - | [5] | |
| 1,1,1-Trifluorononan-2-one | (-)-DIP-Chloride | 4-8 h | - | 92 | - | [5] | |
| Cyclohexyl trifluoromethyl ketone | (-)-DIP-Chloride | rt, 12 h | - | 87 | - | [5] | |
| Acetylenic Ketones | 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | (-)-DIP-Chloride | - | - | ≥99 | - | [5] |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | (-)-DIP-Chloride | EE, -25 °C, 0.25-2 h | - | 98 | - | [5] | |
| Keto Esters | Methyl 2-acetylbenzoate | (-)-DIP-Chloride | Diethyl ether, -25 °C | 87 | 97 | - | [5] |
| α-Keto Esters | (-)-DIP-Chloride | Low Temperatures | - | 82 to ≥99 | - | [8][9] | |
| γ-Keto Esters | (-)-DIP-Chloride | - | - | 82 to ≥99 | - | [8][9] |
Experimental Protocols
General Protocol for the Asymmetric Reduction of a Prochiral Ketone with (+)-DIP-Chloride:
This protocol provides a general procedure that can be adapted for various prochiral ketones. Optimization of the solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
(+)-DIP-Chloride (commercially available or prepared in situ)
-
Prochiral ketone
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF))
-
Diethanolamine (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard, oven-dried glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inlet for an inert gas (nitrogen or argon).
-
Reagent Preparation: Under the inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically between -25 °C and -78 °C) using a suitable cooling bath.
-
Addition of (+)-DIP-Chloride: Slowly add a solution of (+)-DIP-Chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution via syringe or cannula.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine. This will form a precipitate of the diethanolamine-boron complex.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the precipitate, and wash the filter cake with the reaction solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude chiral secondary alcohol.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC analysis.
-
Mandatory Visualizations
Logical Workflow for Asymmetric Ketone Reduction:
Caption: General experimental workflow for the asymmetric reduction of a prochiral ketone.
Signaling Pathway for Asymmetric Reduction:
Caption: Simplified mechanism of asymmetric ketone reduction.
References
- 1. (+)-DIP-Chloride (85116-37-6) at Nordmann - nordmann.global [nordmann.global]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In-Situ Preparation of (+)-DIP-Chloride: A Convenient and Economical Approach for Asymmetric Synthesis
Application Note AP-CHEM-024
Introduction (+)-B-Chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride, is a highly versatile and selective chiral reducing agent widely employed in asymmetric synthesis. It is particularly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. Traditionally, (+)-DIP-Chloride is prepared, isolated, and stored as a solution. However, an in-situ preparation method utilizing sodium borohydride (B1222165) (NaBH₄), boron trichloride (B1173362) (BCl₃), and (+)-α-pinene offers a more convenient and economical alternative for laboratory and process scale applications. This approach obviates the need for handling and storing the moisture-sensitive reagent, generating it directly in the reaction vessel prior to its use.
This application note provides a detailed protocol for the in-situ preparation of (+)-DIP-Chloride and its subsequent application in the asymmetric reduction of a model aralkyl ketone.
Core Principles and Advantages
The in-situ generation of (+)-DIP-Chloride is based on the reaction of a borane (B79455) source, generated from NaBH₄ and BCl₃, with two equivalents of (+)-α-pinene. The key advantages of this method include:
-
Economy and Convenience: Utilizes readily available and less expensive starting materials compared to pre-prepared (+)-DIP-Chloride solutions.[1]
-
Enhanced Safety: Avoids the isolation and storage of the pyrophoric and moisture-sensitive diisopinocampheylborane (B13816774) intermediate.
-
High Reactivity and Selectivity: The freshly prepared reagent often exhibits high reactivity and enantioselectivity in asymmetric reductions.
Experimental Protocols
Materials and Reagents:
-
Sodium borohydride (NaBH₄), powder
-
Boron trichloride (BCl₃), 1.0 M solution in a suitable solvent (e.g., heptane)
-
(+)-α-Pinene (high enantiomeric purity recommended)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aralkyl ketone (e.g., acetophenone (B1666503) as a model substrate)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: In-Situ Preparation of (+)-DIP-Chloride
This protocol is adapted from the convenient and economical method described by Zhao, M., et al. (1997) in Tetrahedron Letters.[1]
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium borohydride (1.0 equivalent).
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of boron trichloride (BCl₃) in a suitable solvent (1.0 equivalent) to the stirred slurry via the dropping funnel, maintaining the temperature below 5 °C. The addition of BCl₃ generates diborane (B8814927) (B₂H₆) in situ.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.
-
Slowly add (+)-α-pinene (2.2 equivalents) to the reaction mixture, again maintaining the temperature below 5 °C.
-
After the addition of (+)-α-pinene, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The in-situ preparation of the (+)-DIP-Chloride solution is now complete and ready for immediate use in the subsequent reduction step.
Protocol 2: Asymmetric Reduction of an Aralkyl Ketone
-
Cool the freshly prepared (+)-DIP-Chloride solution from Protocol 1 to the desired reaction temperature (typically between -25 °C and 0 °C, substrate-dependent).
-
Dissolve the aralkyl ketone (e.g., acetophenone, 1.0 equivalent relative to the limiting reagent in the preparation of DIP-Chloride) in anhydrous THF.
-
Slowly add the ketone solution to the stirred (+)-DIP-Chloride solution, maintaining the desired low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench the reaction by the slow addition of methanol at a low temperature.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove the bulk of the solvents.
-
Add diethyl ether to the residue and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantiomerically enriched alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by analysis of a diastereomeric derivative (e.g., Mosher's ester) by NMR spectroscopy.
Data Presentation
Table 1: Stoichiometry for In-Situ (+)-DIP-Chloride Preparation
| Reagent | Molar Equivalents |
| Sodium Borohydride (NaBH₄) | 1.0 |
| Boron Trichloride (BCl₃) | 1.0 |
| (+)-α-Pinene | 2.2 |
Table 2: Representative Results for Asymmetric Reduction of Acetophenone
| Parameter | Value |
| Reaction Temperature | -25 °C |
| Reaction Time | 4 hours |
| Yield of 1-Phenylethanol | Typically >90% |
| Enantiomeric Excess (ee) | Typically >95% |
Note: Yields and enantiomeric excess are dependent on the purity of reagents and strict adherence to anhydrous and inert conditions.
Visualizations
Logical Workflow for In-Situ Preparation and Application of (+)-DIP-Chloride
Signaling Pathway Analogy: The Asymmetric Induction Process
References
Application Notes & Protocols: Standard Diethanolamine Workup for (+)-DIP-Chloride Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-B-Chlorodiisopinocampheylborane, commonly referred to as (+)-DIP-Chloride, is a versatile and highly selective chiral reducing agent employed in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The high enantioselectivity achieved with this reagent makes it a valuable tool in the synthesis of pharmaceuticals and other complex chiral molecules.[1] A critical step in obtaining high yields and purity of the desired chiral alcohol is the workup procedure, which must effectively quench the reaction and remove the boron-containing byproducts.
The diethanolamine (B148213) (DEA) workup is a widely utilized and efficient method for this purpose.[3][4] Upon addition, diethanolamine reacts with the boron intermediates to form a stable, insoluble complex that precipitates out of the reaction mixture.[3] This precipitation allows for the straightforward removal of boron byproducts by simple filtration, facilitating the isolation and purification of the target chiral alcohol. These application notes provide a detailed protocol for the standard diethanolamine workup procedure following an asymmetric reduction with (+)-DIP-Chloride, along with representative data.
Data Presentation: Asymmetric Reduction of Ketones
The following table summarizes the results for the asymmetric reduction of various ketones utilizing DIP-Chloride followed by a diethanolamine workup. Note that the following examples utilize (-)-DIP-Chloride, but the principles of the reduction and workup are directly applicable to (+)-DIP-Chloride, which would yield the opposite enantiomer of the alcohol product.
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions |
| Methyl 2-acetylbenzoate | 3-Methylphthalide | 87 | 97 | Diethyl ether, -25°C |
| 2,2,2-Trifluoroacetophenone | (S)-1-Phenyl-2,2,2-trifluoroethanol | 90 | 90 | Neat, Room Temp. |
| 1,1,1-Trifluoro-2-octanone | (S)-1,1,1-Trifluoro-2-octanol | Not specified | 91 | Not specified, -25°C |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | (R)-1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | Not specified | 98 | Not specified, -25°C, 0.25-2 h |
| Cyclohexyl trifluoromethyl ketone | (R)-Cyclohexyl(trifluoromethyl)methanol | Not specified | 87 | Not specified, Room Temp., 12 h |
Data sourced from reductions using (-)-DIP-Chloride. The use of (+)-DIP-Chloride would result in the corresponding (S)-alcohols where (R) is indicated, and vice-versa.
Experimental Workflow
Caption: Experimental workflow for the asymmetric reduction and diethanolamine workup.
Experimental Protocol: General Procedure
This protocol outlines a general procedure for the asymmetric reduction of a prochiral ketone using (+)-DIP-Chloride followed by a diethanolamine workup.
Materials:
-
(+)-DIP-Chloride (commercially available or freshly prepared)
-
Prochiral ketone
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Diethanolamine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard oven-dried glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup:
-
Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas (Nitrogen or Argon) inlet.
-
Maintain the inert atmosphere throughout the reaction and workup.
-
-
Reagent Preparation:
-
Under the inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) in the chosen anhydrous solvent.
-
-
Asymmetric Reduction:
-
Cool the ketone solution to the desired temperature (typically between -25 °C and 0 °C) using a suitable cooling bath.
-
Slowly add a solution of (+)-DIP-Chloride (typically 1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution via syringe or cannula. The addition rate should be controlled to maintain the reaction temperature.
-
Stir the reaction mixture at the set temperature and monitor its progress using an appropriate method, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Diethanolamine Workup:
-
Once the reaction is deemed complete, quench the reaction by the slow addition of diethanolamine (typically 2-3 equivalents) directly to the reaction mixture at the reaction temperature.
-
A white precipitate of the diethanolamine-boron complex should form.
-
Allow the mixture to warm to room temperature and continue stirring for at least 30 minutes to ensure complete complexation.
-
-
Isolation of the Crude Product:
-
Filter the reaction mixture through a pad of celite or a fritted glass funnel to remove the precipitated diethanolamine-boron complex.
-
Wash the precipitate with a fresh portion of the solvent to recover any entrained product.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Remove the solvent from the combined filtrate under reduced pressure.
-
The resulting crude alcohol can be purified by standard techniques, such as flash column chromatography on silica (B1680970) gel.
-
-
Characterization and Analysis:
-
Characterize the purified alcohol using standard spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
-
Logical Relationship of the Workup Procedure
References
Application Notes and Protocols: (+)-DIPCl Mediated Asymmetric Aldol Reaction for the Synthesis of β-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. The asymmetric variant of this reaction is of paramount importance in the pharmaceutical industry for the synthesis of chiral building blocks. This document provides detailed application notes and protocols for the use of (+)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride or (+)-DIPCl, as a chiral reagent to mediate the asymmetric aldol reaction for the synthesis of enantioenriched β-hydroxy ketones. The use of (+)-DIPCl allows for the formation of boron enolates from ketones, which then react with aldehydes in a highly stereocontrolled manner.
Reaction Principle and Stereochemical Model
The (+)-DIPCl mediated asymmetric aldol reaction proceeds through the in-situ formation of a chiral boron enolate. The ketone substrate is deprotonated by a hindered amine base in the presence of (+)-DIPCl to form a boron enolate. This enolate then reacts with an aldehyde via a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The bulky isopinocampheyl groups on the boron atom effectively shield one face of the enolate, leading to a highly diastereo- and enantioselective attack on the aldehyde.
The stereochemical outcome of the reaction is largely dependent on the geometry of the boron enolate (Z or E). Generally, (Z)-enolates lead to the formation of syn-aldol products, while (E)-enolates result in anti-aldol products. The choice of ketone, base, and reaction conditions can influence the enolate geometry.
Reaction Workflow
Application Notes and Protocols: (+)-DIP-Chloride as a Chiral Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Chlorodiisopinocampheylborane, commonly known as DIP-Chloride (DIP-Cl), is a versatile and highly selective chiral reagent extensively utilized in asymmetric synthesis. Derived from the readily available chiral terpene α-pinene, both enantiomers, (+)-DIP-Chloride (from (-)-α-pinene) and (-)-DIP-Chloride (from (+)-α-pinene), are commercially accessible. While renowned for its application as a stoichiometric chiral reducing agent for prochiral ketones, (+)-DIP-Cl also functions as an effective chiral Lewis acid catalyst in a variety of carbon-carbon bond-forming reactions. Its bulky isopinocampheyl ligands create a well-defined chiral environment, enabling high levels of stereocontrol in catalyzed reactions.
This document provides detailed application notes and experimental protocols for the use of (+)-DIP-Chloride as a chiral Lewis acid catalyst in key asymmetric transformations, including reductions, aldol (B89426) reactions, and the Pictet-Spengler reaction.
Applications Overview
(+)-DIP-Chloride is a powerful tool for the synthesis of enantiomerically enriched molecules. Its primary applications as a chiral Lewis acid catalyst include:
-
Asymmetric Reduction of Prochiral Ketones: Although often used stoichiometrically, its role in coordinating to the ketone carbonyl is a key step demonstrating its Lewis acidity. This reaction is fundamental for the synthesis of chiral secondary alcohols, which are crucial intermediates in the pharmaceutical industry.
-
Enantioselective Aldol Reactions: By activating aldehydes towards nucleophilic attack by enolates, (+)-DIP-Cl can catalyze the formation of chiral β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.
-
Enantioselective Pictet-Spengler Reaction: (+)-DIP-Cl can act as a chiral Lewis acid to promote the enantioselective cyclization of nitrones, leading to the formation of optically active N-hydroxytetrahydro-β-carbolines, a key structural motif in many alkaloids and pharmaceutical agents.[1]
-
Synthesis of Chiral β-Amino Alcohols: This catalyst is instrumental in the synthesis of chiral anti-β-amino alcohols, which are important building blocks for many biologically active compounds.[1]
Data Presentation
The following tables summarize the quantitative data for various reactions catalyzed by DIP-Chloride. Note: Much of the detailed published data utilizes the (-)-enantiomer. The results with (+)-DIP-Chloride are expected to yield the opposite enantiomer of the product with comparable enantioselectivity.
Table 1: Asymmetric Reduction of Prochiral Ketones with (-)-DIP-Chloride [1][2]
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2,2,2-Trifluoroacetophenone | (S)-1-Phenyl-2,2,2-trifluoroethanol | - | 90 |
| Trifluoroacetyl-1-naphthalene | (S)-1-(1-Naphthyl)-2,2,2-trifluoroethanol | - | 78 |
| Trifluoroacetyl-2-naphthalene | (S)-1-(2-Naphthyl)-2,2,2-trifluoroethanol | - | 91 |
| 1-Fluoro-2-octanone | (R)-1-Fluoro-2-octanol | - | 40 |
| 1,1-Difluoro-2-octanone | (S)-1,1-Difluoro-2-octanol | - | 32 |
| 1,1,1-Trifluoro-2-octanone | (S)-1,1,1-Trifluoro-2-octanol | - | 91 |
| Cyclohexyl trifluoromethyl ketone | (S)-Cyclohexyl(trifluoromethyl)methanol | - | 87 |
| Methyl 2-acetylbenzoate | (S)-3-Methylphthalide | 87 | 97 |
Table 2: Asymmetric Synthesis of β-Amino Alcohols using (-)-DIP-Chloride [1]
| Amine Substrate | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Aminoacetophenone derivatives | Various | β-Amino alcohols | Good to Excellent | 75-99 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general method for the asymmetric reduction of a prochiral ketone using (+)-DIP-Chloride. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
(+)-DIP-Chloride
-
Prochiral ketone
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Diethanolamine (B148213) (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard oven-dried glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Low-temperature cooling bath
Procedure:
-
Reaction Setup: Under an inert atmosphere, in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dissolve the prochiral ketone (1.0 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically between -25 °C and -78 °C).
-
Addition of (+)-DIP-Chloride: Slowly add a solution of (+)-DIP-Chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of diethanolamine at the reaction temperature. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Purification: Filter the resulting precipitate and wash with a suitable solvent. The filtrate is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Asymmetric Aldol Reaction (Conceptual)
Materials:
-
(+)-DIP-Chloride
-
Ketone
-
Aldehyde
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Standard oven-dried glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Low-temperature cooling bath
Procedure:
-
Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent. Cool the solution to -78 °C. Slowly add a solution of (+)-DIP-Chloride (1.1 equivalents) to form the chiral boron enolate.
-
Aldehyde Addition: To the cooled enolate solution, add the aldehyde (1.0 equivalent) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric reduction of a prochiral ketone.
Caption: Generalized catalytic cycle for a (+)-DIP-Cl catalyzed reaction.
Caption: Key steps in the (+)-DIP-Cl catalyzed Pictet-Spengler reaction.
References
Synthesis of Optically Active β-Amino Alcohols Using (+)-DIP-Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active β-amino alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and chiral ligands. Their stereochemistry is often paramount to their biological activity and efficacy. One of the most reliable and efficient methods for obtaining enantiomerically pure β-amino alcohols is through the asymmetric reduction of prochiral α-amino ketones. This document provides detailed application notes and experimental protocols for the synthesis of optically active β-amino alcohols utilizing the powerful and highly stereoselective reducing agent, (+)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride [(+)-DIPCl].
(+)-DIP-Chloride is a versatile chiral reagent renowned for its ability to reduce a variety of prochiral ketones to their corresponding optically active secondary alcohols with high levels of enantioselectivity. The synthesis of β-amino alcohols via this method involves the enantioselective reduction of an α-amino ketone precursor. The reaction proceeds through a well-defined transition state, ensuring predictable stereochemical outcomes.
Reaction Principle and Mechanism
The asymmetric reduction of an α-amino ketone with (+)-DIP-Chloride involves a transfer hydrogenation process. The ketone coordinates to the Lewis acidic boron center of the (+)-DIPCl. This coordination, influenced by the sterically demanding isopinocampheyl groups, directs the hydride transfer from the β-position of one of the pinene ligands to a specific face of the ketone. This directed hydride transfer results in the formation of the desired enantiomer of the β-amino alcohol. A subsequent workup step liberates the chiral alcohol product.
Experimental Protocols
This section provides a detailed protocol for the asymmetric reduction of a generic α-amino ketone to the corresponding β-amino alcohol using (+)-DIP-Chloride.
Materials:
-
α-Amino ketone hydrochloride (or free base)
-
(+)-DIP-Chloride (commercially available or prepared in situ)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2N)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware
General Procedure for the Asymmetric Reduction of an α-Amino Ketone:
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is flushed with argon or nitrogen to ensure an inert atmosphere.
-
Reagent Addition: The flask is charged with a solution of (+)-DIP-Chloride (typically 1.1 to 1.5 equivalents) in anhydrous diethyl ether or THF.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: A solution of the α-amino ketone (1.0 equivalent) in a minimal amount of anhydrous THF is added dropwise to the stirred solution of (+)-DIP-Chloride over a period of 15-30 minutes. If the α-amino ketone is a hydrochloride salt, it should be neutralized with a suitable base (e.g., triethylamine) and filtered prior to addition, or used as a slurry.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2 to 6 hours.
-
Work-up:
-
Once the reaction is complete, the excess reducing agent is quenched by the slow addition of diethanolamine (2.0 to 3.0 equivalents) at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The resulting slurry is filtered, and the solid is washed with diethyl ether.
-
The combined organic filtrates are washed with a 2N NaOH solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-amino alcohol.
-
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the optically pure β-amino alcohol.
-
Chiral Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).
Quantitative Data Summary
The asymmetric reduction of various substituted 2-aminoacetophenones using (+)-DIP-Chloride consistently yields the corresponding β-amino alcohols with high enantioselectivity. The following table summarizes typical results obtained for this transformation.
| Entry | α-Amino Ketone Substrate (Ar) | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Phenyl | (1R)-2-amino-1-phenylethanol | Good-Excellent | 75-99 |
| 2 | 4-Chlorophenyl | (1R)-1-(4-chlorophenyl)-2-aminoethanol | Good-Excellent | >95 |
| 3 | 4-Methoxyphenyl | (1R)-1-(4-methoxyphenyl)-2-aminoethanol | Good-Excellent | >95 |
| 4 | 2-Thienyl | (1R)-2-amino-1-(thiophen-2-yl)ethanol | Good-Excellent | >90 |
| 5 | 1-Naphthyl | (1R)-2-amino-1-(naphthalen-1-yl)ethanol | Good-Excellent | >95 |
Note: "Good-Excellent" yields are typically reported in the literature, ranging from 70% to over 90%. The enantiomeric excess is highly dependent on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of optically active β-amino alcohols using (+)-DIP-Chloride.
Caption: General workflow for the synthesis of β-amino alcohols.
Signaling Pathway/Logical Relationship
The following diagram illustrates the key transformations and relationships in the synthesis of a chiral β-amino alcohol from an α-amino ketone using (+)-DIP-Chloride.
Caption: Key steps in the asymmetric reduction.
Conclusion
The use of (+)-DIP-Chloride for the asymmetric reduction of α-amino ketones is a highly effective and reliable method for the synthesis of optically active β-amino alcohols. The procedure offers excellent enantioselectivity and good yields for a range of substrates. The detailed protocol and data provided in these application notes serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and predictable synthesis of these important chiral building blocks.
Application of (+)-DIP-Chloride in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-B-Chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride or (+)-DIP-Cl, is a versatile and highly effective chiral reducing agent and Lewis acid. Its utility in asymmetric synthesis is well-established, particularly in the stereoselective reduction of prochiral ketones to chiral secondary alcohols and in reagent-controlled aldol (B89426) reactions. These transformations are pivotal in the construction of complex stereochemical arrays found in numerous biologically active natural products. This document provides detailed application notes and protocols for the use of (+)-DIP-Chloride in the total synthesis of notable natural products, supported by quantitative data and visual diagrams to illustrate key processes.
Key Applications in Natural Product Synthesis
The primary application of (+)-DIP-Chloride in the total synthesis of natural products lies in its ability to establish key stereocenters with a high degree of predictability and efficiency. Two main types of transformations are highlighted:
-
Asymmetric Aldol Reactions: (+)-DIP-Chloride is employed to generate a chiral boron enolate from a ketone. The subsequent reaction of this enolate with an aldehyde proceeds with high diastereoselectivity, often overriding the inherent facial bias of the aldehyde. This strategy is crucial for the coupling of complex fragments in late-stage total synthesis.
-
Asymmetric Reduction of Ketones: Although more commonly the domain of its enantiomer, (-)-DIP-Chloride, the principles of asymmetric ketone reduction are fundamental to understanding the reagent's behavior. The bulky isopinocampheyl ligands create a chiral environment that directs the delivery of a hydride to one face of the carbonyl group, resulting in the formation of a specific alcohol stereoisomer.
Total Synthesis of (+)-Discodermolide
The potent microtubule-stabilizing agent, (+)-discodermolide, has been a prominent target for total synthesis due to its significant anticancer properties. Several synthetic campaigns have successfully utilized (+)-DIP-Chloride in a crucial fragment coupling step.
Paterson's First-Generation Synthesis and the Novartis Large-Scale Campaign
In the first-generation total synthesis of (+)-discodermolide by Paterson and coworkers, a key fragment coupling was achieved via a (+)-DIP-Chloride-mediated aldol reaction. This approach was later adopted and scaled up by Novartis for the production of over 60 grams of the natural product for clinical trials. The reaction involved the coupling of methyl ketone fragment 1 with aldehyde 2 to furnish the aldol adduct 3 , setting the C7 stereocenter.
This reaction demonstrated high diastereoselectivity, favoring the desired (7S)-adduct. The Novartis team encountered challenges during scale-up, including the variable quality of commercial (+)-DIP-Chloride and difficulties with the workup procedure. These issues were addressed by using a 70% solution of (+)-DIP-Cl in hexane (B92381) and modifying the purification protocol.
Quantitative Data for the (+)-DIP-Chloride Mediated Aldol Reaction
| Synthesis Scale | Reactant 1 (equiv) | Reactant 2 (equiv) | (+)-DIP-Cl (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (desired:undesired) | Reference |
| Lab Scale (Paterson) | 1.0 | 1.2 | 1.5 | Et3N (1.6) | Et2O | -78 to -20 | 3 | 75 | >20:1 | [1] |
| Large Scale (Novartis) | 6.6 | 1.0 | 6.6 | Et3N (7.3) | Et2O | -10 to 0 | 2 | 65 | 4:1 | [2] |
Experimental Protocol: Paterson's (+)-DIP-Chloride Mediated Aldol Reaction
To a solution of the methyl ketone fragment 1 (1.0 equiv) in diethyl ether at -78 °C is added triethylamine (1.6 equiv) followed by (+)-DIP-Chloride (1.5 equiv). The resulting mixture is stirred at -78 °C for 1 hour, then warmed to -20 °C and stirred for an additional 2 hours. The reaction mixture is then cooled back to -78 °C, and a solution of the aldehyde fragment 2 (1.2 equiv) in diethyl ether is added dropwise. The reaction is stirred at -78 °C for 1 hour and then warmed to -20 °C over 2 hours. The reaction is quenched by the addition of methanol, followed by pH 7 buffer. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct 3 .
Total Synthesis of a BMS-181100 Analog
(+)-DIP-Chloride has also been effectively used in the asymmetric reduction of a prochiral ketone during the synthesis of an analog of BMS-181100, a potential antipsychotic agent. This reduction established a key chiral alcohol intermediate.
Quantitative Data for the Asymmetric Reduction in the Synthesis of a BMS-181100 Analog
| Substrate | (+)-DIP-Cl (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-(4-fluorophenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-one | 1.2 | THF | -25 | 48 | 85 | 92 |
Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone
A solution of the prochiral ketone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -25 °C under a nitrogen atmosphere. A solution of (+)-DIP-Chloride (1.2 equiv) in THF is then added dropwise over 30 minutes. The reaction mixture is stirred at -25 °C for 48 hours. The reaction is then quenched by the slow addition of methanol, followed by 3 M aqueous sodium hydroxide (B78521) and 30% hydrogen peroxide. The mixture is stirred at room temperature for 4 hours, and the layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude alcohol is purified by flash chromatography on silica gel to yield the enantiomerically enriched product.
Conclusion
(+)-DIP-Chloride is a powerful and reliable reagent for establishing critical stereocenters in the total synthesis of complex natural products. Its application in both reagent-controlled aldol reactions and asymmetric ketone reductions provides synthetic chemists with a robust tool for achieving high levels of stereoselectivity. The successful large-scale synthesis of (+)-discodermolide serves as a testament to the industrial applicability of (+)-DIP-Chloride-mediated transformations, despite the challenges that can arise in process development. The examples provided herein offer a practical guide for researchers in the fields of organic synthesis and drug development to effectively utilize this valuable chiral reagent in their own synthetic endeavors.
References
Troubleshooting & Optimization
troubleshooting low enantioselectivity in (+)-DIPCl reductions
Welcome to the technical support center for (+)-DIP-Chloride mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric reduction reactions.
Frequently Asked Questions (FAQs)
Q1: What is (+)-DIP-Chloride and for what is it used?
A1: (+)-DIP-Chloride (B-Chlorodiisopinocampheylborane) is a chiral reducing agent used for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3][4] Derived from (+)-α-pinene, it is a versatile reagent in asymmetric synthesis, particularly effective for aryl alkyl ketones and α-hindered ketones.[2][5]
Q2: How does the steric and electronic nature of the ketone substrate affect enantioselectivity?
A2: The enantioselectivity of DIP-Chloride reductions is highly dependent on the steric bulk of the substituents on the ketone.[1] A significant difference in the size of the two groups flanking the carbonyl is crucial for high enantioselectivity. The mechanism involves a six-membered boat-like transition state where steric discrimination dictates the facial selectivity of the hydride transfer.[1] While sterics are the primary factor, electronic effects can also play a role, especially with substrates containing heteroatoms or fluorine atoms.[5][6]
Q3: What is the expected stereochemical outcome of a reduction using (+)-DIP-Chloride?
A3: As a general rule, for the reduction of a ketone R-CO-R' where R is larger than R', (+)-DIP-Chloride (derived from (+)-α-pinene) typically affords the (R)-alcohol. Conversely, (-)-DIP-Chloride (derived from (-)-α-pinene) generally yields the (S)-alcohol. However, Cahn-Ingold-Prelog priority rules and the specific nature of the substrate can sometimes alter the final (R/S) designation.
Q4: My (+)-DIP-Chloride reagent is a solid. Is this normal and how should I handle it?
A4: Yes, (+)-DIP-Chloride is commercially available as a solid. It is known to be hygroscopic and can be unstable over long-term storage, potentially eliminating pinene and forming undefined boron species which can reduce its effectiveness.[7] It is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dry place. For large-scale reactions, in-situ preparation or using a freshly opened bottle is recommended.[7]
Troubleshooting Guide for Low Enantioselectivity
Issue 1: Lower than expected enantiomeric excess (ee).
| Potential Cause | Troubleshooting Action | Rationale |
| Poor Reagent Quality | Use a fresh bottle of (+)-DIP-Chloride or purify the reagent before use. Consider preparing the reagent in-situ. | The reagent can degrade over time, leading to a decrease in chiral purity and reactivity.[7] |
| Sub-optimal Temperature | Perform the reaction at a lower temperature (e.g., -25 °C or -30 °C). | Lower temperatures generally enhance the rigidity of the transition state, leading to better facial discrimination and higher enantioselectivity.[6] |
| Inappropriate Solvent | Screen different ethereal solvents. Diethyl ether is a common choice. Avoid protic solvents. | The solvent can influence the reaction rate and the stability of the transition state.[8][9] In some cases, diethyl ether has been found to be the only viable solvent.[7] |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is run under strictly anhydrous conditions using dry solvents. | Water will rapidly quench the borane (B79455) reagent, reducing its effective concentration and potentially leading to non-selective reduction pathways. |
| Incorrect Stoichiometry | Use a slight excess of the (+)-DIP-Chloride reagent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the ketone. | Insufficient reagent can lead to incomplete reaction, and in some cases, background non-selective reduction. |
| Substrate Suitability | The substrate may not be ideal for this reagent. High ee is typically achieved with ketones that have a significant steric difference between the two substituents. | For substrates with two small or similarly sized groups, DIP-Chloride may not provide high levels of asymmetric induction.[1][5] |
Issue 2: Incomplete reaction or low yield.
| Potential Cause | Troubleshooting Action | Rationale |
| Reagent Decomposition | Use fresh or purified (+)-DIP-Chloride. | As mentioned, the reagent's quality is paramount for its reactivity.[7] |
| Sterically Hindered Ketone | Increase the reaction time and/or temperature. Note that increasing the temperature may negatively impact enantioselectivity. | Highly hindered ketones react more slowly. A balance between conversion and enantioselectivity must be found. |
| Inadequate Work-up Procedure | Ensure the work-up procedure does not degrade the product. Some products may be sensitive to oxidative or acidic conditions.[7] | A harsh work-up can lead to loss of the desired alcohol product.[7] |
Data Presentation: Enantioselectivity with Various Substrates
The following table summarizes the enantiomeric excess (% ee) achieved for the reduction of different ketone substrates with (-)-DIP-Chloride at -25 °C. This illustrates the impact of substrate structure on the reaction's stereochemical outcome.
| Ketone Substrate (R-CO-R') | R | R' | % ee | Predominant Isomer |
| 2-Fluoroacetophenone | Ph | CH₂F | 95 | R |
| 2,2-Difluoroacetophenone | Ph | CHF₂ | 85 | R |
| 2,2,2-Trifluoroacetophenone | Ph | CF₃ | 90 | S |
| 1-Fluoro-2-octanone | n-Hexyl | CH₂F | 40 | R |
| 1,1-Difluoro-2-octanone | n-Hexyl | CHF₂ | 32 | S |
| 1,1,1-Trifluoro-2-octanone | n-Hexyl | CF₃ | 91 | S |
| Trichloroacetophenone | CH₃ | CCl₃ | 97 | - |
Data adapted from a study on asymmetric reductions with (-)-DIP-Chloride.[6] The change in the preferred isomer with increasing fluorine substitution highlights the interplay of steric and electronic effects.[6]
Experimental Protocols
General Protocol for the Asymmetric Reduction of a Ketone with (+)-DIP-Chloride
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the prochiral ketone (1.0 eq) in anhydrous diethyl ether to a stirring solution of (+)-DIP-Chloride (1.1-1.2 eq) in anhydrous diethyl ether at the desired temperature (typically between 0 °C and -30 °C).
-
Reaction Monitoring: Stir the reaction mixture at the same temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of an appropriate quenching agent (e.g., methanol, followed by aqueous NaOH and hydrogen peroxide for oxidation of boron byproducts).
-
Work-up: After stirring for a period to ensure complete decomposition of the boron species, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting alcohol by chiral HPLC or chiral GC analysis.
Visualizations
Caption: General workflow for a (+)-DIPCl reduction experiment.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. (+)-DIP-Chloride (85116-37-6) at Nordmann - nordmann.global [nordmann.global]
- 4. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. quintus.mickel.ch [quintus.mickel.ch]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
Technical Support Center: Optimizing Asymmetric Reductions with (+)-DIP-Chloride
Welcome to the technical support center for (+)-DIP-Chloride [(+)-B-Chlorodiisopinocampheylborane]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions to achieve high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is (+)-DIP-Chloride and what are its primary applications?
A1: (+)-DIP-Chloride (l-Ipc₂BCl) is a chiral reducing agent used for the asymmetric reduction of prochiral ketones to optically active secondary alcohols.[1] It is derived from (-)-α-pinene.[1] Its counterpart, (-)-DIP-Chloride, is derived from (+)-α-pinene and typically yields the corresponding (S)-alcohol.[2][3] This reagent is particularly effective for the reduction of aralkyl, α-hindered, and perfluoroalkyl ketones, consistently providing high enantiomeric excess (ee).[4][5]
Q2: What is the mechanism of reduction with (+)-DIP-Chloride?
A2: The reduction occurs via a transfer hydrogenation process. The accepted model involves a six-membered, boat-like transition state where the ketone coordinates to the Lewis acidic boron atom. A hydride is then transferred from the isopinocampheyl group to the carbonyl carbon. The steric bulk of the isopinocampheyl groups shields one face of the ketone, forcing the hydride transfer to occur on the less hindered face, which dictates the stereochemistry of the resulting alcohol.[2][5]
Q3: How should I handle and store (+)-DIP-Chloride?
A3: (+)-DIP-Chloride is a solid that is hygroscopic (sensitive to moisture) and unstable upon prolonged storage, during which it can eliminate pinene.[6] It should be stored in a tightly closed container in a dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen).[7] It is crucial to handle the reagent using anhydrous techniques to prevent decomposition and ensure reproducibility.
Q4: What is the typical workup procedure for a DIP-Chloride reduction?
A4: After the reaction is complete, it is typically quenched with an excess of methanol (B129727). The solvent is removed, and diethanolamine (B148213) (DEA) is often added to the residue. The DEA complexes with the boron byproducts (diisopinocampheylborinic acid), forming a precipitate that can be filtered off, simplifying the purification of the desired alcohol.[8][9]
Troubleshooting Guide
Issue: Low Enantiomeric Excess (ee)
Low ee is the most common issue encountered. Several factors can influence the stereochemical outcome of the reaction. Use the following guide and the workflow diagram below to diagnose the problem.
Troubleshooting Workflow for Low ee
Caption: A logical workflow to diagnose and resolve low enantiomeric excess.
Q5: My ee is lower than expected. Could the reaction temperature be the cause?
A5: Yes, temperature is a critical parameter. Lowering the reaction temperature often leads to a significant increase in enantioselectivity, although it may slow down the reaction rate.[7] For many ketone reductions, temperatures between -25°C and 0°C are optimal.
Table 1: Effect of Temperature on the Asymmetric Reduction of Methyl 2-acetylbenzoate with (-)-DIP-Chloride
| Entry | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Room Temp | - | (not specified, lower) |
| 2 | -25 | 87 | 97 |
Data adapted from Ramachandran, P.V. et al.[8]
Q6: How does the choice of solvent affect the enantioselectivity?
A6: The solvent can have a profound impact on the reaction's outcome. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are most commonly used and generally give the best results. The polarity and coordinating ability of the solvent influence the transition state, thereby affecting enantioselectivity.[7] It is crucial to use anhydrous solvents, as water will rapidly decompose the reagent.
Table 2: Effect of Solvent on Asymmetric Reductions
| Ketone Substrate | Solvent | ee (%) |
|---|---|---|
| 2-Acetylnaphthalene | Diethyl Ether | 95 |
| Acetophenone | THF | 98 |
| Methyl 2-acetylbenzoate | Diethyl Ether | 97 |
Data compiled from various sources.[8][9]
Q7: I am seeing inconsistent results between batches. What could be the issue?
A7: Inconsistent results are often traced back to the quality of the (+)-DIP-Chloride. The reagent can degrade over time, especially if not stored properly under an inert atmosphere.[6] This degradation reduces the concentration of the active chiral reagent, leading to lower ee. It is recommended to use fresh reagent or material from a reputable supplier. If degradation is suspected, using a larger excess may help, but purchasing a fresh bottle is the best solution.
Q8: My reaction is slow or does not go to completion. Why?
A8: Low reactivity can be due to several factors:
-
Reagent Degradation: As mentioned, degraded reagent is less active.
-
Steric Hindrance: Very bulky ketones may react slowly. DIP-Chloride is more reactive than other borane (B79455) reagents like Alpine-Borane, making it a better choice for hindered ketones.[3]
-
Low Temperature: While beneficial for ee, very low temperatures can significantly reduce the reaction rate. A balance must be found between selectivity and reaction time.
Experimental Protocols
General Protocol for Asymmetric Reduction of an Aralkyl Ketone (e.g., Acetophenone)
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate.
1. Apparatus Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the experiment using a balloon or bubbler.
2. Reagent Preparation:
-
In the reaction flask, dissolve the aralkyl ketone (e.g., acetophenone, 1.0 mmol, 1.0 eq) in anhydrous diethyl ether or THF (5-10 mL).
-
Cool the solution to -25°C using a cryocool or a dry ice/acetone bath.
3. Addition of (+)-DIP-Chloride:
-
In a separate dry flask under inert gas, prepare a solution of (+)-DIP-Chloride (~1.2 mmol, 1.2 eq) in the same anhydrous solvent.
-
Add the (+)-DIP-Chloride solution dropwise to the stirred ketone solution via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
4. Reaction Monitoring:
-
Stir the mixture at -25°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-8 hours).
5. Workup Procedure:
-
Once complete, carefully quench the reaction by the slow, dropwise addition of methanol (2-3 mL).
-
Allow the mixture to warm to room temperature and remove the solvents under reduced pressure (rotary evaporation).
-
To the oily residue, add diethanolamine (1.5 eq) and stir for at least 1 hour at room temperature. A white precipitate should form.
-
Add pentane (B18724) or hexane (B92381) to the mixture, stir for 15 minutes, and then filter through a pad of Celite to remove the boron-DEA complex precipitate.
-
Wash the filter cake with additional pentane.
-
Combine the filtrates and concentrate under reduced pressure.
6. Purification and Analysis:
-
Purify the crude alcohol product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC analysis.
General Experimental Workflow Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
effect of temperature on (+)-DIPCl preparation and stereoisomer distribution
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols regarding the preparation of (+)-DIP-Chloride, with a specific focus on the effects of temperature on the reaction and stereoisomer distribution.
Frequently Asked Questions (FAQs)
Q1: How does the preparation temperature affect the stereoisomeric composition of (+)-DIP-Chloride?
A1: The preparation temperature significantly influences the ratio of stereoisomers formed. Increasing the temperature (e.g., from 0°C to 20°C) favors the formation of the homochiral isomers ((+,+)-DIP-Chloride and (–,–)-DIP-Chloride) over the heterochiral isomer ((+,−)-DIP-Chloride).[1][2] This suggests that the activation energy required to form the homochiral isomers is higher than that for the heterochiral isomer.[1][2]
Q2: What are the different stereoisomers of DIP-Chloride and why do they form?
A2: When DIP-Chloride is synthesized using enantiomerically impure α-pinene, a mixture of three stereoisomers is produced[3]:
-
Homochiral isomers: These are (+,+)-DIP-Cl and (–,–)-DIP-Cl, where both isopinocampheyl groups originate from the same α-pinene enantiomer.[3]
-
Heterochiral isomer: This is (+,–)-DIP-Cl, where the two isopinocampheyl groups come from opposite α-pinene enantiomers.[3]
The formation is not statistical, with a notable preference for the creation of the heterochiral ((+,−)-DIP-Cl) isomer.[2][3] This is advantageous in a process known as asymmetric amplification, where the less reactive heterochiral isomer effectively removes the minor α-pinene enantiomer from the reaction, thereby increasing the effective concentration of the desired reactive homochiral reagent.[3]
Q3: Is a higher preparation temperature always better for (+)-DIP-Chloride synthesis?
A3: Not necessarily, as the optimal temperature depends on the specific application. While higher temperatures (e.g., 20°C vs 0°C) increase the proportion of the desired homochiral (+,+)-DIP-Chloride, there are other consequences.[1][2] Surprisingly, subsequent asymmetric reductions using DIP-Chloride prepared at higher temperatures can lead to higher levels of asymmetric induction, and the reactions may proceed slightly faster.[1][2] However, precise temperature control is critical, as side reactions and reagent decomposition can occur if the temperature is not properly managed, especially during the exothermic chlorination step.[3][4]
Data Summary
The following table summarizes the general trend observed for the effect of preparation temperature on the stereoisomer distribution of DIP-Chloride when synthesized from enantiomerically impure α-pinene.
| Preparation Temperature (°C) | Relative Amount of Homochiral Isomers ((+)-DIPCl) | Relative Amount of Heterochiral Isomer | Key Observation |
| 0 | Lower | Higher | Formation of the heterochiral isomer is favored at lower temperatures.[1][2] |
| 10 | Intermediate | Intermediate | A gradual shift towards homochiral isomer formation is observed.[1][2] |
| 20 | Higher | Lower | Higher temperatures increase the proportion of the desired homochiral reagent.[1][2] |
Note: This table illustrates the qualitative trend reported in the literature. The exact ratios depend on the enantiomeric excess of the starting α-pinene and specific reaction conditions.
Troubleshooting Guide
Q: My asymmetric reduction is showing lower enantioselectivity than expected. Could the (+)-DIP-Chloride preparation be the issue?
A: Yes, the quality and stereoisomeric purity of the (+)-DIP-Chloride reagent are critical for achieving high enantioselectivity.
-
Check Reagent Quality: Solid (+)-DIP-Chloride is hygroscopic and can degrade upon storage by eliminating α-pinene, which reduces its effectiveness.[4] If using a commercial source, ensure it is of high quality. If preparing it in situ, strictly follow protocols with anhydrous conditions.
-
Review Preparation Temperature: The temperature at which you prepare the reagent affects its stereoisomeric composition. As noted in the FAQ, preparing the reagent at a higher temperature can, counterintuitively, sometimes lead to better induction.[1][2] Ensure your temperature control is consistent between batches.
-
Consider Asymmetric Amplification: If you are using α-pinene with low enantiomeric purity, the formation of the heterochiral isomer becomes more significant. The conditions of your preparation will dictate the effectiveness of the asymmetric amplification process.[2]
Q: The yield of my (+)-DIP-Chloride is low. What are common causes?
A: Low yields are often traced back to procedural issues.
-
Moisture Contamination: The borane (B79455) intermediates and the final DIP-Chloride product are highly sensitive to moisture and oxygen.[5] Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously anhydrous.[3]
-
Temperature Control: The initial hydroboration step is typically performed at 0–5 °C.[5][6] Letting the temperature rise excessively can lead to side reactions. Similarly, the chlorination step is exothermic and requires careful cooling to prevent degradation.[3]
-
Incomplete Reaction: Ensure sufficient reaction time for both the hydroboration and chlorination steps. For the hydroboration of α-pinene with Borane Dimethyl Sulfide (B99878) (BMS), a white precipitate should form, and the slurry is often stirred for several hours or aged to ensure completion.[5][6]
Q: I observe inconsistent results between different batches of self-prepared (+)-DIP-Chloride. Why?
A: Inconsistency is a common challenge and often points to subtle variations in the experimental procedure.
-
Reagent Purity: The purity of the starting (+)-α-pinene and the titer of the borane source (e.g., BMS) can vary between lots. This directly impacts the quality of the final reagent.
-
Temperature Fluctuations: Even small deviations in the reaction temperature can alter the stereoisomer ratio, leading to different performance in subsequent reactions.[1][2] Use a reliable thermometer and cooling bath.
-
Inefficient Mixing: In larger-scale preparations, poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to non-uniform product quality.[7] Ensure vigorous and consistent stirring throughout the reaction.
-
Handling and Storage: (+)-DIP-Chloride is unstable.[4] If you are preparing it for later use (not recommended), storage conditions must be strictly controlled. In situ preparation is often preferred to ensure maximum reactivity and reproducibility.[8]
Experimental Protocols
Protocol 1: Synthesis of (+)-DIP-Chloride from (+)-α-Pinene and Borane Dimethyl Sulfide (BMS)
This protocol is based on the established method for preparing the reagent for subsequent use.[5][6][9]
Materials:
-
(1R)-(+)-α-Pinene (2.1 equivalents)
-
Borane dimethyl sulfide complex (BMS, 1.0 equivalent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hydrogen chloride (HCl) in an organic solvent or as a gas
Procedure:
-
Under an inert nitrogen or argon atmosphere, add anhydrous THF to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cool the flask to 0°C using an ice/water bath.
-
Slowly add the borane-dimethyl sulfide complex to the cold THF via syringe.
-
Add (+)-α-pinene dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature is maintained between 0°C and 5°C.[5][6]
-
A white precipitate of diisopinocampheylborane (B13816774) will form, typically within an hour. Stir the resulting slurry at 0–5°C for at least 2 hours. For optimal results, the slurry can be aged for 18 hours at this temperature.[5][6]
-
After the hydroboration is complete, cool the slurry further if necessary (maintaining T < 10°C).
-
Slowly introduce a solution of anhydrous HCl (1.0 equivalent) dropwise. Hydrogen gas will evolve.[6] Maintain careful temperature control as this step can be exothermic.
-
After the addition is complete and gas evolution has ceased, the clear solution of (+)-DIP-Chloride in THF is ready for use in subsequent reactions.
Protocol 2: In Situ Preparation of (+)-DIP-Chloride
This convenient and economical method avoids the isolation of intermediates and is suitable for direct use in reductions.[8]
Materials:
-
Sodium borohydride (B1222165) (NaBH₄)
-
Boron trichloride (B1173362) (BCl₃)
-
(+)-α-Pinene
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaBH₄ in the anhydrous solvent.
-
Add BCl₃ and (+)-α-pinene to the suspension according to established literature procedures for this in situ generation.[8]
-
The reaction mixture generates the (+)-DIP-Chloride reagent directly, which can then be used without isolation for the asymmetric reduction of a target ketone.
Process Visualization
The following diagram illustrates the key steps and critical control parameters in the standard synthesis of (+)-DIP-Chloride.
Caption: Experimental workflow for the synthesis of (+)-DIP-Chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. quintus.mickel.ch [quintus.mickel.ch]
- 5. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]
- 6. EP0478062A1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Handling and Storage of (+)-DIP-Chloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling, storage, and troubleshooting of moisture-sensitive (+)-DIP-Chloride solutions. Adherence to these protocols is critical for maintaining the reagent's integrity and achieving optimal results in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is (+)-DIP-Chloride and why is it moisture-sensitive?
A1: (+)-DIP-Chloride, or (+)-B-Chlorodiisopinocampheylborane, is a chiral reducing agent widely used in asymmetric synthesis to produce enantiomerically pure compounds.[1][2] It is highly sensitive to moisture because the boron-chlorine bond is susceptible to hydrolysis. Reaction with water leads to the formation of boric acid derivatives and the loss of the reagent's reducing activity and chirality, which will negatively impact the enantioselectivity of your reaction.[3]
Q2: How should I store (+)-DIP-Chloride solutions?
A2: (+)-DIP-Chloride solutions, typically in solvents like heptane, should be stored in a cool, dry, and well-ventilated area under an inert atmosphere of nitrogen or argon. The recommended storage temperature is between 2-8°C. It is crucial to use containers with secure seals, such as Sure/Seal™ bottles, to prevent the ingress of atmospheric moisture.
Q3: What are the signs of degradation in a (+)-DIP-Chloride solution?
A3: Visual signs of degradation can be subtle. A perfectly good solution is typically a clear, colorless to pale yellow liquid. The formation of a precipitate or a significant color change can indicate decomposition. The most definitive sign of degradation is a decrease in the enantiomeric excess (ee) of the product in a test reaction.
Q4: Can I use a (+)-DIP-Chloride solution that has been accidentally exposed to air?
A4: Accidental exposure to air, and therefore moisture, will lead to some degree of degradation. The extent of this degradation will affect the outcome of your reaction, primarily by reducing the enantioselectivity. It is highly recommended to perform a quality control check, such as a molarity determination by titration or a small-scale test reaction, before using a potentially compromised solution in a critical experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no enantioselectivity (ee) | Degradation of (+)-DIP-Chloride solution: Exposure to moisture or air. | 1. Verify the integrity of your stored solution. If in doubt, use a fresh bottle.2. Perform a quality control check to determine the active concentration of the reagent.3. Ensure all handling procedures are performed under a strict inert atmosphere. |
| Impurities in the substrate or solvent: Protic impurities (water, alcohols) will react with and consume the reagent. | 1. Use freshly distilled, anhydrous solvents.2. Ensure your substrate is dry and free of protic functional groups that are not part of the desired reaction. | |
| Incorrect reaction temperature: The temperature at which the reagent is prepared and the reaction is run can affect the stereoisomeric distribution and, consequently, the enantioselectivity.[4][5] | 1. Strictly adhere to the recommended temperature for the specific reaction.2. Ensure accurate temperature monitoring and control throughout the experiment. | |
| Reaction does not go to completion | Insufficient reagent: The concentration of the (+)-DIP-Chloride solution may be lower than stated due to degradation. | 1. Use a slight excess of the reagent.2. Determine the molarity of the solution via titration before use. |
| Presence of inhibitors: Certain functional groups on the substrate or impurities can inhibit the reaction. | 1. Purify the substrate to remove any potential inhibitors.2. Consult the literature for known incompatibilities with your substrate. | |
| Formation of side products | Side reactions due to impurities: Impurities in the reagent or substrate can lead to undesired reactions. | 1. Use high-purity (+)-DIP-Chloride and substrate.2. Analyze the side products to understand the reaction pathway and identify the source of the impurity. |
| Incorrect workup procedure: The workup procedure must be appropriate for boron-containing compounds. | 1. Follow the recommended workup protocol, which often involves the use of diethanolamine (B148213) to complex with boron byproducts, facilitating their removal.[4] |
Experimental Protocols
Protocol 1: Handling and Transfer of (+)-DIP-Chloride Solutions
This protocol describes the safe transfer of a (+)-DIP-Chloride solution from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
(+)-DIP-Chloride solution in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, nitrogen-flushed syringe and needle (long enough to reach the solution)
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Schlenk line or glovebox (recommended)
Procedure:
-
Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas.
-
Set up the reaction flask under a positive pressure of inert gas.
-
Carefully remove the plastic cap from the Sure/Seal™ bottle to expose the metal crown cap with the rubber septum.
-
Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas source to create a positive pressure inside the bottle.
-
With a second dry, nitrogen-flushed syringe and needle, pierce the septum and withdraw the desired volume of the (+)-DIP-Chloride solution.
-
To avoid pulling a vacuum, ensure the inert gas inlet needle remains in the bottle during withdrawal.
-
Withdraw a small amount of inert gas into the syringe to create a "gas buffer" at the tip of the needle.
-
Carefully transfer the solution to the reaction flask by piercing the septum of the flask and slowly dispensing the liquid.
-
Rinse the syringe with a small amount of anhydrous solvent and add it to the reaction flask to ensure complete transfer.
Workflow for Handling (+)-DIP-Chloride Solution
Caption: A workflow diagram illustrating the key steps for the proper handling and transfer of moisture-sensitive (+)-DIP-Chloride solutions.
Protocol 2: Quality Control - Molarity Determination by Titration
This protocol provides a general method for determining the molarity of a (+)-DIP-Chloride solution. This is crucial for ensuring accurate stoichiometry in your reactions.
Principle: The chloride content of the (+)-DIP-Chloride solution is determined by titration with a standardized silver nitrate (B79036) (AgNO₃) solution. The endpoint is detected potentiometrically.
Materials:
-
(+)-DIP-Chloride solution
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Anhydrous, non-protic solvent (e.g., THF)
-
Automatic titrator with a silver electrode
-
Dry glassware
Procedure:
-
Under an inert atmosphere, accurately measure a known volume or weight of the (+)-DIP-Chloride solution and transfer it to a dry titration vessel.
-
Dilute the solution with a suitable anhydrous, non-protic solvent.
-
Immerse the silver electrode into the solution.
-
Titrate the solution with the standardized silver nitrate solution. The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the molarity of the (+)-DIP-Chloride solution based on the volume of AgNO₃ titrant used and the initial amount of the (+)-DIP-Chloride solution.
Calculation: Molarity of (+)-DIPCl = (Volume of AgNO₃ used × Molarity of AgNO₃) / Volume of (+)-DIPCl solution used
Logical Flow for Troubleshooting Low Enantioselectivity
Caption: A decision-making flowchart for troubleshooting experiments that yield low enantioselectivity when using (+)-DIP-Chloride.
References
identifying and minimizing side products in (+)-DIPCl reactions
Technical Support Center: (+)-DIP-Chloride Reactions
Welcome to the technical support center for (+)-DIP-Chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize side products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (+)-DIP-Chloride and what is its primary application?
A1: (+)-DIP-Chloride ((+)-B-Chlorodiisopinocampheylborane) is a chiral reducing agent used for the asymmetric reduction of prochiral ketones to their corresponding optically active secondary alcohols.[1] It is particularly effective for the reduction of aralkyl and hindered ketones, often providing high enantiomeric excess (ee).[2]
Q2: What are the most common side products in a (+)-DIP-Chloride reduction?
A2: The most common side products are isopinocampheol and its oxidation product, isopinocamphone (B82297). These are derived from the isopinocampheyl ligands of the reagent itself. Additionally, the undesired enantiomer of the product alcohol can be considered a side product. In some cases, unreacted starting material may also be present in the final product mixture.
Q3: Why is the quality of the (+)-DIP-Chloride reagent critical?
A3: (+)-DIP-Chloride is sensitive to air and moisture.[3] Improper handling or storage can lead to decomposition and the formation of various boron-containing impurities, which can result in lower yields and reduced enantioselectivity. The reagent can exist as a mixture of homochiral ((+,+)-DIP-Cl) and heterochiral ((+,-)-DIP-Cl) stereoisomers, and their relative ratio, which can be influenced by the preparation temperature, can affect the outcome of the reaction.[4]
Q4: How can I remove the boron-containing byproducts after the reaction?
A4: A common and effective method is to quench the reaction with diethanolamine (B148213) (DEA).[5] DEA forms a stable, insoluble complex with the boron byproducts (diisopinocampheylborinic acid), which can then be removed by filtration.[5]
Q5: Can (+)-DIP-Chloride react with other functional groups in my molecule?
A5: (+)-DIP-Chloride is generally compatible with many common functional groups. However, functional groups that can chelate with the boron atom, such as ortho-hydroxyl and carboxyl groups on an aromatic ring, can lead to the formation of the product alcohol with the opposite configuration.[2] It is always recommended to perform a compatibility check with your specific substrate.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your (+)-DIP-Chloride reactions.
Issue 1: Low Yield of the Desired Product
Low yields can be frustrating. The following guide will help you diagnose and resolve the potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Action | Rationale |
| Degraded (+)-DIP-Chloride Reagent | Use a fresh bottle of the reagent or a freshly prepared solution. Ensure storage under an inert atmosphere. | The reagent is sensitive to air and moisture, and degradation can lead to a lower concentration of the active reducing species.[3] |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. | The rate of reduction can be substrate-dependent. |
| Suboptimal Reaction Temperature | For most ketone reductions, a temperature of -25 °C is a good starting point.[5] If the reaction is sluggish, a slightly higher temperature may be necessary. Conversely, for highly reactive substrates, a lower temperature may be required to minimize side reactions. | Temperature can significantly impact the reaction rate and selectivity. |
| Product Loss During Workup | Ensure efficient extraction of the product into the organic phase. Minimize the number of transfer steps. When removing boron byproducts with diethanolamine, ensure the precipitate is thoroughly washed to recover any adsorbed product. | The desired alcohol product can have some water solubility, leading to losses during aqueous workup. |
Issue 2: Low Enantioselectivity (High Amount of Undesired Enantiomer)
Low enantioselectivity is a common problem in asymmetric synthesis. The following guide will help you identify and address the root causes.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
| Potential Cause | Recommended Action | Rationale |
| Impurities in the (+)-DIP-Chloride Reagent | Use a reagent from a reputable supplier or prepare it fresh from highly pure (+)-α-pinene. The presence of the opposite enantiomer of α-pinene will lead to the formation of (-)-DIP-Chloride, which will produce the undesired product enantiomer. | The enantiomeric purity of the starting material for the reagent synthesis directly impacts the enantioselectivity of the reduction. |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature (e.g., -40 °C or -78 °C). | Lower temperatures generally lead to a more ordered transition state, which can enhance facial selectivity and improve enantiomeric excess. |
| Inappropriate Solvent | Ethereal solvents like diethyl ether or THF are commonly used. However, for some substrates, non-coordinating solvents such as pentane or hexane can lead to higher enantioselectivity. | The solvent can influence the aggregation state of the reagent and the geometry of the transition state. |
| Slow Addition of the Reagent | Add the (+)-DIP-Chloride solution dropwise to the ketone solution at the desired reaction temperature. | A slow addition rate can help to maintain a low concentration of the reducing agent, which can favor the desired reaction pathway and minimize side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone with Minimized Side Products
This protocol provides a general method for the asymmetric reduction of a prochiral ketone using (+)-DIP-Chloride, with a focus on minimizing the formation of side products.
Experimental Workflow
Caption: General experimental workflow for asymmetric reduction.
Materials:
-
Prochiral ketone (1.0 equiv)
-
(+)-DIP-Chloride solution (1.1-1.2 equiv, e.g., 1.0 M in hexanes)
-
Anhydrous diethyl ether or THF
-
Diethanolamine (DEA)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the prochiral ketone to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the ketone in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -25 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Slowly add the (+)-DIP-Chloride solution dropwise to the stirred ketone solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -25 °C and monitor its progress by TLC or GC analysis.
-
Quenching: Once the reaction is complete, quench by the slow addition of diethanolamine at -25 °C.
-
Byproduct Removal: Allow the mixture to warm to room temperature and stir for at least one hour. The diethanolamine-boron complex will precipitate. Filter the mixture through a pad of Celite and wash the filter cake with fresh anhydrous solvent.
-
Workup: Combine the filtrate and washes and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by crystallization.
-
Analysis: Characterize the purified alcohol by NMR, IR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Analysis of Crude Reaction Mixture for Side Product Identification
This protocol describes a general method for analyzing the crude reaction mixture to identify and quantify side products.
Analytical Workflow
Caption: Workflow for the analysis of crude reaction mixture.
Procedure:
-
Sampling: After the reaction is deemed complete by TLC or GC, take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Quenching: Quench the aliquot with a few drops of methanol.
-
Solvent Removal: Remove the solvent under a stream of nitrogen or by using a rotary evaporator.
-
NMR Analysis: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The presence of isopinocampheol and isopinocamphone can be identified by their characteristic signals.
-
GC-MS Analysis: Dissolve a separate portion of the crude residue in a suitable solvent (e.g., diethyl ether) and inject it into a GC-MS. This will help to identify the molecular weights of the components in the mixture, aiding in the identification of side products.[6]
-
Quantification: The relative amounts of the desired product, starting material, and major side products can be estimated by integrating the corresponding peaks in the ¹H NMR or GC chromatogram.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures should be carried out by qualified personnel in a suitably equipped laboratory, with appropriate safety precautions in place.
References
Technical Support Center: Purification of Chiral Alcohols after (+)-DIP-Chloride Reduction
Welcome to the technical support center for the purification of chiral alcohols following asymmetric reduction of prochiral ketones using (+)-DIP-Chloride ((+)-B-chlorodiisopinocampheylborane). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on post-reaction workup and purification, ensuring high yield and enantiopurity of the target chiral alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process in a direct question-and-answer format.
Issue 1: A persistent emulsion formed during the aqueous workup.
-
Question: I've added my organic solvent and aqueous solution, but instead of two distinct layers, I have a stubborn emulsion. How can I break it?
-
Answer: Emulsions are common when residual boron species are present. To resolve this:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Patience and Gentle Agitation: Allow the mixture to stand undisturbed for a longer period. Gentle swirling, rather than vigorous shaking, can encourage layer separation.
-
Filtration: If a solid precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® can remove the particulate matter, allowing the layers to separate.
-
Solvent Modification: Adding a small amount of a different organic solvent with a lower miscibility with water, such as diethyl ether, can sometimes help.
-
Issue 2: White precipitate (boron byproducts) is difficult to filter or seems to pass through the filter paper.
-
Question: After adding diethanolamine (B148213) (DEA), I have a fine white precipitate that either clogs the filter paper or passes through into my filtrate. What can I do?
-
Answer: The diethanolamine-boron complex can sometimes form very fine particles.
-
Increase Stirring Time: Ensure you have stirred the mixture for at least 30-60 minutes after the addition of diethanolamine to allow for complete complexation and particle agglomeration.
-
Use a Filter Aid: Use a pad of Celite® or another filter aid on top of your filter paper. This will create a finer filtration medium that can trap the small particles.
-
Centrifugation: For small-scale reactions, centrifuging the mixture to pellet the solid and then decanting the supernatant can be an effective alternative to filtration.
-
Issue 3: After purification, my NMR spectrum still shows signals corresponding to isopinocampheol or other boron-containing impurities.
-
Question: I've performed the standard workup and column chromatography, but my final product is still contaminated with byproducts from the DIP-Chloride. How can I remove these?
-
Answer: Residual boron impurities can be persistent. Here are several methods to remove them:
-
Co-evaporation with Methanol (B129727): Boron impurities, such as boric acid, can be removed by forming the volatile trimethyl borate. Dissolve your crude product in methanol and concentrate it under reduced pressure. Repeating this process three to five times is often effective.
-
Basic Aqueous Wash: Washing the organic layer with a 1-2 M aqueous NaOH solution can help to deprotonate and extract acidic boron species like boronic acids into the aqueous phase.
-
Optimized Chromatography:
-
Solvent System: Use a less polar solvent system for your column chromatography to increase the separation between your desired alcohol and the more polar boron byproducts.
-
Silica (B1680970) Gel Treatment: In some cases, treating the silica gel with a small amount of triethylamine (B128534) in the eluent can help to mitigate streaking of amine-containing products and improve separation from acidic impurities.
-
-
Issue 4: The enantiomeric excess (ee%) of my chiral alcohol is lower than expected.
-
Question: My yield is good, but the enantioselectivity of the reduction is poor. What factors could be contributing to this?
-
Answer: Low enantiomeric excess can result from several factors:
-
Reagent Quality: Ensure the (+)-DIP-Chloride used is of high purity. Over time, the reagent can degrade, leading to lower enantioselectivity. It is often recommended to use freshly prepared or recently purchased reagent.
-
Reaction Temperature: The reduction is typically carried out at low temperatures (e.g., -25 °C). Allowing the reaction temperature to rise can significantly decrease the enantioselectivity.
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ketone Structure: DIP-Chloride is most effective for ketones with significant steric differentiation between the two substituents on the carbonyl group, such as aralkyl ketones. For ketones with two similarly sized alkyl groups, lower enantioselectivity is expected.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of diethanolamine (DEA) in the workup of (+)-DIPCl reductions?
A1: Diethanolamine is a crucial reagent in the workup process. It acts as a chelating agent, reacting with the boron-containing byproducts (boronic acids) to form a stable, five-membered ring complex. This complex is typically a solid that can be easily removed by filtration, simplifying the purification of the desired chiral alcohol.[1]
Q2: Can I use an alternative to the diethanolamine workup?
A2: Yes, an oxidative workup is a common alternative. This involves treating the reaction mixture with an oxidizing agent, such as hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH), or with sodium perborate (B1237305). This process oxidizes the boron-containing byproducts to boric acid and isopinocampheol, which can then be separated from the desired alcohol by extraction and/or chromatography.
Q3: My target chiral alcohol has some water solubility. How should I modify the workup procedure?
A3: If your product is partially water-soluble, repeated extractions of the aqueous layer are necessary. Instead of washing the organic layer with water, you should perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combining these organic extracts will help to recover your water-soluble product. Additionally, saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of your organic product in the aqueous phase, improving extraction efficiency.
Q4: How can I confirm that all boron-containing impurities have been removed from my final product?
A4: While ¹H and ¹³C NMR are standard techniques for assessing purity, they may not always be sensitive enough to detect trace amounts of boron impurities. ¹¹B NMR spectroscopy is a highly effective and direct method for the detection and quantification of boron-containing species.
Quantitative Data Summary
The enantiomeric excess (ee%) and isolated yields of chiral alcohols obtained from the reduction of various prochiral ketones with (-)-DIP-Chloride are summarized below. The results with (+)-DIP-Chloride are expected to yield the opposite enantiomer in comparable yield and enantioselectivity.
| Prochiral Ketone | Reaction Conditions | Isolated Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Acetophenone | Diethyl ether, -25 °C | 97 | 95 (S) | [2] |
| 1-Tetralone | THF, -25 °C | 92 | >99 (S) | [2] |
| 2-Acetylnaphthalene | Diethyl ether, -25 °C | 95 | 98 (S) | [2] |
| 1,1,1-Trifluoroacetone | - | - | 89 | [3] |
| Cyclohexyl trifluoromethyl ketone | rt, 12 h | - | 87 | [3] |
| Methyl 2-acetylbenzoate | Diethyl ether, -25 °C | 87 | 97 | [3] |
Experimental Protocols
Protocol 1: Standard Diethanolamine (DEA) Workup
This protocol outlines the general procedure for the asymmetric reduction of a prochiral ketone followed by a diethanolamine workup.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the prochiral ketone (1.0 equivalent) in an anhydrous solvent such as diethyl ether or THF in a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature, typically -25 °C, using a suitable cooling bath.
-
Addition of (+)-DIP-Chloride: Slowly add a solution of (+)-DIP-Chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (2.0-3.0 equivalents) at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for at least 30-60 minutes. A white precipitate should form.
-
Filter the mixture through a pad of Celite® and wash the filter cake with fresh solvent.
-
Combine the filtrate and washes.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel.
-
-
Analysis: Characterize the purified alcohol using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
Protocol 2: Alternative Oxidative Workup with Sodium Perborate
This protocol provides an alternative to the diethanolamine workup, which can be useful for certain substrates.
-
Reaction Setup and Reduction: Follow steps 1-4 from Protocol 1.
-
Quenching and Oxidation:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Slowly add water to quench any unreacted borane (B79455) species.
-
Add an aqueous solution of sodium perborate (NaBO₃·4H₂O, approximately 3-4 equivalents) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours, or until the oxidation is complete (monitor by TLC).
-
-
Extraction:
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Experimental workflow for the purification of chiral alcohols.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: α-Pinene Enantiomeric Purity and (+)-DIP-Chloride Reactions
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the impact of α-pinene enantiomeric purity on the outcome of reactions involving B-chlorodiisopinocampheylborane ((+)-DIP-Cl or DIP-Chloride™).
Frequently Asked Questions (FAQs)
Q1: What is DIP-Chloride and how is its chirality determined?
A1: B-Chlorodiisopinocampheylborane, commonly known as DIP-Chloride™ (Dip-Cl), is a versatile chiral reducing agent used in asymmetric synthesis.[1] Its structure consists of a central boron atom bonded to a chlorine atom and two isopinocampheyl (Ipc) ligands. These ligands are derived from the chiral bicyclic monoterpene, α-pinene. The stereochemistry of the resulting DIP-Cl reagent is directly dictated by the specific stereoisomer of α-pinene used in its synthesis.[1] Specifically, (-)-DIP-Chloride is derived from (+)-α-pinene, and (+)-DIP-Chloride is derived from (-)-α-pinene.[2]
Q2: How does the enantiomeric purity (ee) of the starting α-pinene affect the final DIP-Cl reagent?
A2: The enantiomeric purity of the starting α-pinene is crucial. When DIP-Cl is prepared from enantiomerically impure α-pinene, a mixture of stereoisomers is formed:
-
Homochiral isomers: ((+,+)-Dip-Cl or (–,–)-Dip-Cl), where both isopinocampheyl groups come from the same α-pinene enantiomer.[1]
-
Heterochiral (or meso) isomer: ((+,–)-Dip-Cl), where the two isopinocampheyl groups are derived from opposite α-pinene enantiomers.[1][3]
Interestingly, there is a preferential formation of the less reactive heterochiral ((+,−)-Dip-Cl) isomer, which consumes the minor α-pinene enantiomer from the starting material.[3] This process effectively enriches the final mixture in the more reactive, desired homochiral reagent. This phenomenon is known as "asymmetric amplification."[3]
Q3: What is "asymmetric amplification" in the context of DIP-Cl synthesis?
A3: Asymmetric amplification is the phenomenon where the enantiomeric excess (ee) of a reaction product is higher than the ee of the chiral catalyst or reagent used. In the synthesis of DIP-Cl, using α-pinene with a certain ee results in a DIP-Cl reagent that behaves as if it has a much higher ee. This is because the minor enantiomer of α-pinene is sequestered into the less reactive heterochiral (meso) dimer, increasing the relative concentration of the reactive homochiral dimer.[3] For example, a reaction can produce a product with 95% ee using DIP-Cl derived from α-pinene of only 70% optical purity.[3]
Q4: Can I use lower-purity, less expensive α-pinene to synthesize highly enantiomerically pure DIP-Cl?
A4: Yes. Procedures have been developed to synthesize crystalline diisopinocampheylborane (B13816774) ((Ipc)₂BH), the precursor to DIP-Cl, with high enantiomeric purity from commercially available α-pinene of lower optical purity.[4][5] This is achieved through a crystallization process that selectively isolates the desired homochiral dimer, significantly enhancing the enantiomeric purity of the final reagent.[5][6] For instance, (+)-(Ipc)₂BH of 97% ee can be prepared from (-)-α-pinene with an ee as low as ≥81%.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (ee) in the Final Product | 1. Low Enantiomeric Purity of DIP-Cl: The starting α-pinene may have had a very low ee, or the purification of the intermediate (Ipc)₂BH was insufficient. 2. Incorrect Reaction Temperature: The preparation temperature of DIP-Cl can influence the distribution of stereoisomers.[3] | 1. Verify Reagent Purity: If preparing the reagent, ensure the crystallization step is performed correctly at 0°C to maximize the ee of the (Ipc)₂BH intermediate.[4] If using commercial DIP-Cl, consider purchasing from a reliable source with specified ee. 2. Control Temperature: Prepare the DIP-Cl reagent at a consistent, controlled temperature (e.g., 0°C) as higher temperatures can increase the formation of undesired homochiral isomers from the minor α-pinene enantiomer.[3] |
| Variable or Low Reaction Yields | 1. Inconsistent Quality of DIP-Cl: The purity and isomeric composition of the DIP-Cl reagent can significantly impact reaction outcomes.[7] 2. Side Reactions: Incomplete enolization (in aldol (B89426) reactions) can lead to the DIP-Cl reagent reducing other functional groups, such as aldehydes.[7] 3. Product Instability: The desired product may be unstable under the reaction or work-up conditions.[7] | 1. Use Crystalline Reagent: Use crystalline (Ipc)₂BH to prepare the DIP-Cl to ensure consistency. An in situ preparation method from NaBH₄, BCl₃, and α-pinene can also be a convenient and economical option.[8] 2. Optimize Reaction Conditions: For aldol reactions, ensure sufficient time for enolization before adding the second reactant. Monitor the reaction by TLC or other methods to check for side products. 3. Modify Work-up: If product degradation is suspected during work-up (e.g., oxidative work-up), perform a quench and solvent swap to a more inert solvent before proceeding.[7] |
| Formation of Unexpected Stereoisomer | 1. Incorrect α-Pinene Enantiomer: Using (+)-α-pinene will result in (-)-DIP-Chloride, which produces one product enantiomer, while (-)-α-pinene yields (+)-DIP-Chloride and the opposite product enantiomer.[2] | 1. Confirm Starting Material: Double-check the certificate of analysis and the optical rotation of the starting α-pinene to ensure the correct enantiomer is being used for the desired product stereochemistry. |
Data Presentation
The enantiomeric excess (ee) of the crystalline diisopinocampheylborane ((Ipc)₂BH) precursor is significantly enhanced from that of the starting α-pinene.
| Starting Material | Enantiomeric Excess (ee) of α-Pinene | Resulting Crystalline (Ipc)₂BH | Yield of Crystalline (Ipc)₂BH | Reference(s) |
| (-)-α-Pinene | ≥81% | (+)-(Ipc)₂BH, 97% ee | 45-52% | [5] |
| (+)-α-Pinene | ≥91% | (-)-(Ipc)₂BH, >97% ee | 76% | [5] |
Note: The higher yield obtained from (+)-α-pinene is attributed to the higher enantiomeric purity of the commercially available starting material.[5]
Experimental Protocols
Protocol 1: Preparation of Crystalline (+)-(Diisopinocampheyl)borane ((+)-(Ipc)₂BH) of High Enantiomeric Purity
This procedure is adapted from Organic Syntheses.[4][5]
Materials:
-
(-)-α-Pinene (≥81% ee)
-
Borane-methyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Under a nitrogen atmosphere, charge a dry, three-necked flask with the borane-methyl sulfide complex and anhydrous THF.
-
Cool the flask to 0°C in an ice-water bath.
-
Add (-)-α-pinene dropwise to the stirred solution, maintaining the internal temperature between 0-2°C. A white precipitate of (Ipc)₂BH will form.
-
After the addition is complete, stir the slurry at 0°C for at least 4 hours.
-
Remove the solvent and dimethyl sulfide under vacuum to obtain a dry white solid.
-
Add fresh, anhydrous THF to the solid and stir the resulting slurry at room temperature.
-
Crucially, store the slurry at 0°C without stirring for 18 hours to allow for crystallization and equilibration, which enhances the enantiomeric purity.
-
Isolate the white, crystalline solid by filtration under a nitrogen atmosphere. Wash the crystals with cold anhydrous diethyl ether and dry under vacuum.
-
The resulting crystalline (+)-(Ipc)₂BH should have an enantiomeric purity of approximately 97% ee.[5]
Protocol 2: Conversion of (Ipc)₂BH to DIP-Chloride
This procedure is adapted from established methods.[9]
-
Suspend the crystalline (Ipc)₂BH prepared in Protocol 1 in anhydrous diethyl ether at 0°C under a nitrogen atmosphere.
-
Bubble dry hydrogen chloride gas through the stirred suspension.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (the solid dissolves).
-
The resulting solution of DIP-Chloride in ether can be used directly or the solvent can be removed under vacuum to yield solid DIP-Chloride, which can be recrystallized from pentane.
Visualizations
Caption: Workflow for preparing enantiomerically pure (+)-DIP-Cl.
Caption: Asymmetric amplification in DIP-Cl synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. quintus.mickel.ch [quintus.mickel.ch]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
understanding and controlling asymmetric amplification with DIP-Chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with B-chlorodiisopinocampheylborane (DIP-Chloride) for asymmetric amplification.
Frequently Asked Questions (FAQs)
Q1: What is asymmetric amplification with DIP-Chloride and what is the underlying mechanism?
Asymmetric amplification is a phenomenon where the enantiomeric excess (ee) of a product is higher than the enantiomeric excess of the chiral catalyst or auxiliary used.[1][2] In the context of DIP-Chloride, which is prepared from α-pinene, this effect allows for the use of a non-enantiopure starting material to generate a product with high enantiopurity.[1]
The mechanism involves the formation of different diastereomeric dimers of the DIP-Chloride reagent. When using α-pinene that is not enantiopure, both (+)- and (-)-α-pinene will be present, leading to the formation of homochiral dimers ((+,+)-DIP-Cl and (-,-)-DIP-Cl) and a heterochiral, meso-like dimer ((+,-)-DIP-Cl).[1][3] The heterochiral dimer is often less reactive or acts as an inhibitor, effectively sequestering the minor enantiomer of the α-pinene. This increases the relative concentration and enantiomeric excess of the more reactive homochiral dimer in the solution, leading to a product with a higher ee than that of the initial α-pinene.[1][3]
Caption: Logical flow of asymmetric amplification with DIP-Chloride.
Q2: I am observing low enantioselectivity in my reaction. What are the common causes and how can I troubleshoot this?
Low enantiomeric excess (% ee) is a common issue that can often be resolved by carefully evaluating the experimental parameters.
Possible Causes & Solutions:
-
Reagent Purity and Stoichiometry:
-
Cause: The optical purity of the DIP-Chloride reagent is critical. Impurities in the starting α-pinene or degradation of the reagent can lead to poor results.
-
Solution: Ensure you are using high-purity, fresh DIP-Chloride or α-pinene for its preparation. Verify the stoichiometry of the reagents; an incorrect ratio of substrate to DIP-Chloride can affect selectivity.
-
-
Reaction Temperature:
-
Cause: Temperature is a critical factor. Higher temperatures can lead to less organized transition states, which diminishes stereoselectivity.[4]
-
Solution: Conduct the reaction at lower temperatures. For many asymmetric reductions with DIP-Chloride, temperatures between -25°C and 0°C are optimal.[3][5]
-
-
DIP-Chloride Preparation Temperature:
-
Cause: The temperature at which DIP-Chloride itself is prepared influences the distribution of homochiral and heterochiral isomers.
-
Solution: Studies have shown that preparing DIP-Chloride at higher temperatures (e.g., 20°C vs 0°C) can increase the relative amounts of the more reactive homochiral stereoisomers.[1][3] This can surprisingly lead to higher levels of asymmetric induction, especially when using α-pinene with lower enantiomeric purity.[1][3]
-
-
Substrate Steric Properties:
-
Cause: DIP-Chloride is a sterically demanding reagent. The difference in size between the two groups attached to the prochiral center of the substrate is crucial for achieving high selectivity.[4] Poor discrimination between sterically similar groups will result in low ee.
-
Solution: This reagent is most effective for aryl alkyl ketones and other ketones with significant steric differentiation between the R groups.[6][7] For substrates with low steric bias, consider alternative chiral reducing agents.
-
-
Order of Reagent Addition:
-
Cause: The order in which reagents are mixed can significantly impact the reaction rate and the product's enantiomeric excess.[1]
-
Solution: Follow a consistent and validated protocol for reagent addition. For instance, adding the substrate to the pre-cooled DIP-Chloride solution is a common and effective method.
-
Caption: A troubleshooting decision tree for low enantioselectivity.
Quantitative Data Summary
The enantioselectivity of reductions using (-)-DIP-Chloride is highly dependent on the substrate. The following table summarizes results for various ketone reductions.
| Substrate (Ketone) | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |
| 1,1,1-Trifluoroacetone | 4-8 | -25 | - | 89 | - |
| 1,1,1-Trifluorononan-2-one | 4-8 | -25 | - | 92 | - |
| 1,1,1-Trifluorodecan-2-one | 4-8 | -25 | - | 91 | - |
| Cyclohexyl trifluoromethyl ketone | 12 | rt | - | 87 | - |
| Methyl 2-acetylbenzoate | - | -25 | 87 | 97 | - |
| 4-Methyl-1-phenyl-1-pentyn-3-one | - | - | - | 53 | - |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | - | - | - | ≥99 | - |
Data sourced from multiple studies.[3][8]
Experimental Protocols
Key Experiment: Asymmetric Reduction of an Aralkyl Ketone (e.g., Acetophenone) with (-)-DIP-Chloride
This protocol provides a general methodology for the asymmetric reduction of a prochiral ketone.
Materials:
-
(-)-DIP-Chloride solution (e.g., in THF or prepared in situ)
-
Acetophenone (B1666503) (or other aralkyl ketone)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or syringe pump), and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the entire procedure.[4]
-
Reagent Addition: Charge the flask with the solution of (-)-DIP-Chloride in anhydrous THF.
-
Cooling: Cool the solution to the target temperature, typically -25°C, using a suitable cooling bath (e.g., a cryocooler or a dry ice/acetone bath).[4]
-
Substrate Addition: Dissolve the acetophenone in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred, cooled solution of (-)-DIP-Chloride over approximately 30 minutes.[4]
-
Reaction Monitoring: Allow the reaction to stir at -25°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method. Reaction times can vary from a few hours to a day depending on the substrate.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol while maintaining the low temperature.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Remove the solvent (THF) under reduced pressure.
-
Add diethyl ether to the residue. The resulting diisopinocampheylborinate can be treated with diethanolamine to facilitate removal.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[4]
-
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol product by flash chromatography if necessary. Determine the enantiomeric excess of the product using chiral HPLC or GC.
Caption: Step-by-step workflow for a typical asymmetric reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the mechanism of asymmetric amplification by chiral auxiliary trans-1,2-diaminocyclohexane bistriflamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Asymmetric Synthesis with (+)-DIP-Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing (+)-DIP-Chloride (B-chlorodiisopinocampheylborane) in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the unexpected reversal of stereoselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric reductions with (+)-DIP-Chloride, particularly unexpected stereochemical outcomes.
| Issue | Potential Cause | Recommended Action |
| 1. Unexpected Reversal of Stereoselectivity | Electronic Effects of Substrate: In the reduction of α-fluoroalkyl ketones, the high electronegativity of fluorine atoms can lead to a reversal of the expected stereoselectivity. For instance, with (-)-DIP-Chloride, while mono- and difluoroacetophenones yield the (R)-alcohol, 2,2,2-trifluoroacetophenone (B138007) unexpectedly gives the (S)-alcohol.[1][2] This is attributed to the trifluoromethyl group acting as the "enantiocontrolling larger group" due to electronic effects rather than steric bulk.[1] | a. Review Substrate Electronics: Carefully consider the electronic properties of your substrate's substituents. Highly electron-withdrawing groups adjacent to the carbonyl may alter the preferred transition state geometry. b. Consult Literature for Analogous Systems: Search for precedents with structurally similar ketones to anticipate the stereochemical outcome. c. Confirm Product Configuration: Use appropriate analytical methods (e.g., chiral HPLC, comparison with known standards) to definitively determine the absolute configuration of your product. |
| 2. Low Enantioselectivity (e.e.) | a. Reagent Purity: The enantiomeric purity of the α-pinene used to prepare the DIP-Chloride is crucial. The reagent can exist as a mixture of homochiral ((+,+)- or (-,-)-) and heterochiral ((+,-)-) isomers.[2] The relative proportions of these can impact enantioselectivity. b. Reaction Temperature: Asymmetric reductions are highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity. c. Substrate Sterics: Small steric differentiation between the two groups flanking the carbonyl can result in poor stereochemical induction. | a. Verify Reagent Quality: Use commercially available (+)-DIP-Chloride of high enantiomeric purity. If preparing in situ, ensure the α-pinene is of high optical purity. b. Optimize Temperature: Perform the reaction at lower temperatures (e.g., -25 °C to -78 °C) to enhance enantioselectivity. A temperature screening may be necessary to find the optimal conditions for your specific substrate. c. Substrate Modification: If possible, consider modifying the substrate to increase the steric difference between the substituents. |
| 3. Inconsistent or Irreproducible Results | a. Moisture Contamination: DIP-Chloride is highly sensitive to moisture. The presence of water will quench the reagent and lead to inconsistent results. b. In situ Preparation Variability: The temperature at which DIP-Chloride is prepared can affect the distribution of its stereoisomers, which in turn can influence the stereochemical outcome of the reduction.[2] | a. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. b. Standardize Reagent Preparation: If preparing DIP-Chloride in situ, carefully control the temperature of the hydroboration and chlorination steps to ensure batch-to-batch consistency. |
Frequently Asked Questions (FAQs)
Q1: I observed a reversal of the expected stereochemistry in my reduction with (+)-DIPCl. What is the likely cause?
A1: An unexpected reversal of stereoselectivity with DIP-Chloride is most prominently documented in the reduction of certain α-fluoroalkyl ketones.[1][2] For example, the reduction of 2,2,2-trifluoroacetophenone with (-)-DIP-Chloride yields the (S)-alcohol, whereas the reduction of acetophenone (B1666503) under the same conditions gives the (R)-alcohol. This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which causes it to behave as the sterically larger group in the transition state, thus dictating the direction of hydride delivery. This electronic effect overrides the typical steric considerations that govern the stereochemical outcome of DIP-Chloride reductions.
Q2: How can I predict if a reversal of stereoselectivity will occur with my substrate?
A2: Predicting a reversal of stereoselectivity requires careful consideration of your substrate's electronic properties. The presence of highly electronegative atoms or strong electron-withdrawing groups in close proximity to the carbonyl group should be considered a potential flag for atypical stereochemical outcomes. A thorough literature search for reductions of analogous substrates with DIP-Chloride is the most reliable way to anticipate the stereochemical course of your reaction.
Q3: Besides substrate electronics, what other factors can influence the stereoselectivity of DIP-Chloride reductions?
A3: Several factors can influence the stereoselectivity:
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity.
-
Solvent: The choice of solvent can impact the transition state and thus the stereochemical outcome.
-
Purity of the Reagent: The enantiomeric purity of the α-pinene used to synthesize the DIP-Chloride is critical. The presence of the minor enantiomer can lead to the formation of a heterochiral ((+,-)-) DIP-Chloride species, which may have different reactivity and selectivity compared to the homochiral ((+,+)-) reagent.
-
Preparation of the Reagent: The temperature at which DIP-Chloride is prepared can influence the ratio of homochiral to heterochiral diastereomers, which can in turn affect the observed enantioselectivity.[2]
Q4: My reaction is sluggish. How can I increase the reaction rate without compromising enantioselectivity?
A4: While increasing the temperature can accelerate the reaction, it often comes at the cost of reduced enantioselectivity. Before resorting to higher temperatures, ensure that your reagent is active and that the reaction is being performed under strictly anhydrous conditions. If the reaction is still slow, a modest increase in temperature may be necessary, but it is crucial to monitor the impact on the enantiomeric excess. Alternatively, using a more concentrated solution may sometimes improve the reaction rate.
Data Presentation
Table 1: Enantiomeric Excess (e.e.) in the Asymmetric Reduction of Fluoroalkyl Ketones with (-)-DIP-Chloride
| Substrate | Product Configuration | e.e. (%) |
| 2-Fluoroacetophenone | R | 95 |
| 2,2-Difluoroacetophenone | R | 85 |
| 2,2,2-Trifluoroacetophenone | S (Reversal) | 90 |
| 1-Fluoro-2-octanone | R | 40 |
| 1,1-Difluoro-2-octanone | S (Reversal) | 32 |
| 1,1,1-Trifluoro-2-octanone | S (Reversal) | 91 |
Data sourced from a systematic study on the asymmetric reduction of aryl and alkyl α-fluoroalkyl ketones.[2]
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone with (-)-DIP-Chloride
This protocol is adapted from literature procedures for the asymmetric reduction of α-fluoroalkyl ketones.[2]
Materials:
-
(-)-DIP-Chloride (commercially available solution or prepared in situ)
-
2,2,2-Trifluoroacetophenone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of (-)-DIP-Chloride (1.2 equivalents) in anhydrous diethyl ether is cooled to -25 °C in a dry ice/acetone bath.
-
Substrate Addition: A solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution of (-)-DIP-Chloride over 15 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at -25 °C and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, the mixture is warmed to 0 °C and diethanolamine (3.0 equivalents) is added. The mixture is stirred for 3 hours at room temperature.
-
Extraction: The resulting white precipitate is filtered off and the filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification and Analysis: The crude (S)-1-phenyl-2,2,2-trifluoroethanol is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected stereoselectivity.
Caption: Proposed transition state model for stereochemical reversal.
References
Technical Support Center: Asymmetric Reduction of Sterically Hindered Ketones with (+)-DIP-Chloride
Welcome to the technical support center for the asymmetric reduction of sterically hindered ketones using (+)-DIP-Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric reduction of sterically hindered ketones with (+)-DIP-Chloride.
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a frequent challenge. The following sections outline potential causes and solutions.
-
Cause: Purity of (+)-DIP-Chloride.
-
Solution: The quality of the DIP-Chloride reagent is crucial for achieving high enantioselectivity. It is recommended to use freshly prepared or high-purity commercial (+)-DIP-Chloride. The reagent can be sensitive to air and moisture, so proper storage and handling under an inert atmosphere are essential.
-
-
Cause: Reaction Temperature.
-
Solution: Lowering the reaction temperature often improves enantioselectivity. Reductions are typically performed at temperatures ranging from 0°C to -25°C. It is advisable to start at a lower temperature and monitor the reaction progress. At higher temperatures, a non-selective background reduction can occur, which lowers the overall ee.[1]
-
-
Cause: Inappropriate Solvent.
-
Solution: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are commonly used and generally provide good results. Screening other non-coordinating solvents may be beneficial for specific substrates.
-
-
Cause: Substrate Suitability.
-
Solution: (+)-DIP-Chloride is most effective for ketones with significant steric differentiation between the two substituents on the carbonyl group. While excellent for many aralkyl, hindered alkynyl, and perfluoroalkyl ketones, it is known to give poor enantiomeric excess with unhindered dialkyl ketones.[2][3]
-
Issue 2: Sluggish or Incomplete Reaction
Slow reaction rates can be a significant hurdle, particularly with highly hindered substrates.
-
Cause: Steric Hindrance.
-
Solution: Extremely bulky ketones, such as those with ortho-substituents on an aromatic ring, can exhibit reduced reaction rates.[3][4] Increasing the reaction time is the primary solution. If the reaction remains sluggish, a modest increase in temperature may be necessary, but this should be done cautiously as it can negatively impact enantioselectivity. Alternatively, using a more reactive borane (B79455) reagent might be considered.
-
-
Cause: Reagent Stoichiometry.
-
Solution: Ensure that a slight excess of (+)-DIP-Chloride (typically 1.1-1.2 equivalents) is used to drive the reaction to completion.
-
Issue 3: Formation of Unexpected Stereoisomer
In certain cases, the opposite enantiomer to the one expected is formed.
-
Cause: Substrate-Directed Reduction.
-
Solution: For substrates containing coordinating groups, such as ortho-hydroxyl or carboxyl groups on acetophenones, the reaction mechanism can change.[3] Chelation of the boron reagent to the coordinating group can lead to an intramolecular reduction, resulting in the formation of the opposite alcohol enantiomer.[3] If this is undesirable, protection of the coordinating group prior to the reduction is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of reduction with (+)-DIP-Chloride?
A1: The reduction of a ketone with (+)-DIP-Chloride proceeds via a transfer hydrogenation mechanism. The reaction is believed to go through a six-membered, boat-like transition state where the ketone coordinates to the Lewis acidic boron atom.[1][5] The steric bulk of the isopinocampheyl groups directs the hydride transfer from one of the isopinocampheyl groups to a specific face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol.[1][5]
Q2: Which enantiomer of DIP-Chloride should I use to obtain a specific alcohol configuration?
A2: As a general guideline for aryl alkyl ketones, (+)-DIP-Chloride (derived from (-)-α-pinene) typically yields the (R)-alcohol, while (-)-DIP-Chloride (derived from (+)-α-pinene) produces the (S)-alcohol, assuming the aryl group has a higher Cahn-Ingold-Prelog priority than the alkyl group.[1] However, the stereochemical outcome is dependent on the specific substrate, so it is always advisable to consult the literature for analogous ketones or perform a small-scale trial.
Q3: What types of ketones are ideal substrates for reduction with (+)-DIP-Chloride?
A3: (+)-DIP-Chloride is highly effective for the asymmetric reduction of prochiral ketones where there is a substantial steric difference between the two substituents. Excellent results are typically obtained with:
Q4: Are there alternative reagents for the asymmetric reduction of sterically hindered ketones?
A4: Yes, other chiral reducing agents can be employed. For some hindered acetylenic ketones where DIP-Chloride may not be optimal, other reagents like Alpine-Borane may be more suitable.[2] Additionally, biocatalytic methods using ketoreductases (KREDs) are emerging as powerful, green, and highly selective alternatives for the reduction of bulky ketones.
Data Presentation
Table 1: Enantioselective Reduction of Various Sterically Hindered Ketones with (-)-DIP-Chloride
| Ketone Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | ee (%) | Reference |
| 2,2,2-Trifluoroacetophenone | - | Room Temp. | 1-3 days | - | 90 | [2] |
| 1,1,1-Trifluoro-2-nonanone | - | - | 4-8 h | - | 92 | [2] |
| Cyclohexyl trifluoromethyl ketone | - | Room Temp. | 12 h | - | 87 | [2] |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | - | - | - | - | ≥99 | [2] |
| 2,2-Dimethyl-4-tridecyn-3-one | - | - | - | - | ≥99 | [2] |
| Methyl 2-acetylbenzoate | Diethyl ether | -25 | - | 87 | 97 | [2] |
Experimental Protocols
General Protocol for the Asymmetric Reduction of a Sterically Hindered Ketone
This protocol provides a general guideline. Optimal conditions such as solvent, temperature, and reaction time should be determined for each specific substrate.
-
Apparatus Setup: Under an inert atmosphere (e.g., nitrogen or argon), assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Reagent Preparation: Dissolve the sterically hindered ketone (1.0 equivalent) in an anhydrous solvent (e.g., diethyl ether or THF).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -25°C) using an appropriate cooling bath.
-
Addition of (+)-DIP-Chloride: Slowly add a solution of (+)-DIP-Chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution via syringe or cannula.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of diethanolamine (B148213) (DEA). This will precipitate the boron byproducts as a solid.
-
Isolation: Filter the reaction mixture to remove the solid precipitate. The filtrate contains the desired alcohol product.
-
Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography or distillation to obtain the pure chiral alcohol.
-
Characterization: Determine the yield and enantiomeric excess of the product alcohol using appropriate analytical techniques (e.g., chiral HPLC or GC).
Visualizations
Caption: Experimental workflow for the asymmetric reduction of a sterically hindered ketone.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess from (+)-DIP-Chloride and its Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral compounds. One common approach involves the use of a chiral derivatizing agent (CDA) to convert a pair of enantiomers into diastereomers, which can then be separated and quantified using standard achiral high-performance liquid chromatography (HPLC). This guide provides a comparative overview of the chiral HPLC method utilizing (+)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride or (+)-DIP-Cl, and contrasts it with other widely used analytical techniques for determining the enantiomeric purity of chiral alcohols.
Indirect Chiral HPLC Method Using (+)-DIP-Chloride
The use of (+)-DIP-Chloride as a chiral derivatizing agent offers a robust method for the determination of enantiomeric excess in chiral secondary alcohols. The underlying principle involves the reaction of the chiral alcohol with the enantiomerically pure (+)-DIP-Chloride to form stable diastereomeric ethers. These diastereomers, possessing distinct physicochemical properties, can be effectively separated on a conventional achiral stationary phase, such as C18, using reverse-phase HPLC.
Experimental Workflow: (+)-DIP-Chloride Derivatization and HPLC Analysis
Caption: Workflow for ee% determination using (+)-DIP-Cl.
Comparison of Methods for Enantiomeric Excess Determination
While the (+)-DIP-Chloride method is effective, several other techniques are commonly employed for determining enantiomeric excess. These can be broadly categorized into indirect methods using other chiral derivatizing agents and direct methods utilizing chiral stationary phases (CSPs).
| Method Type | Technique/Reagent | Principle | Advantages | Disadvantages |
| Indirect | (+)-DIP-Chloride | Derivatization to diastereomeric ethers, separation on achiral HPLC. | Forms stable derivatives; good resolution often achievable on standard columns. | Derivatization reaction required; potential for kinetic resolution if reaction is incomplete. |
| Indirect | Mosher's Acid (MTPA-Cl) | Derivatization to diastereomeric esters, analysis by NMR or HPLC.[1] | Well-established method; can also be used for absolute configuration determination by NMR.[1] | Derivatization is necessary; reagent can be sensitive to moisture.[1] |
| Indirect | (S)-(+)-MαNP Acid | Derivatization to diastereomeric esters, separation on achiral HPLC.[2] | Forms stable esters; often provides good separation on silica (B1680970) gel.[2] | Requires a separate derivatization step. |
| Direct | Chiral Stationary Phases (CSPs) | Direct separation of enantiomers on a chiral HPLC column. | No derivatization required, simplifying sample preparation.[3] | Requires specialized and often expensive chiral columns; method development can be more complex.[3] |
| Spectroscopic | Chiral NMR Shift Reagents | Formation of transient diastereomeric complexes in solution, leading to separate NMR signals for enantiomers. | Rapid analysis without chromatographic separation. | Lower sensitivity and accuracy compared to HPLC; signal overlap can be an issue. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of a Chiral Alcohol with (+)-DIP-Chloride (Indirect Method)
Note: This is a generalized protocol and may require optimization for specific alcohols.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane.
-
Addition of Reagents: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (Hunig's base) (1.5 equivalents). Cool the solution to 0 °C.
-
Derivatization: Slowly add a solution of (+)-DIP-Chloride (1.2 equivalents) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
HPLC Analysis: Dissolve the crude diastereomeric ether mixture in the HPLC mobile phase and inject it onto a standard achiral column (e.g., C18, 5 µm, 4.6 x 250 mm). A typical mobile phase could be a gradient of acetonitrile (B52724) and water. Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculation of Enantiomeric Excess: The enantiomeric excess (ee%) is calculated from the integrated peak areas of the two diastereomers (A1 and A2) using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
Protocol 2: Direct Enantiomeric Separation of Propranolol (B1214883) on a Chiral Stationary Phase
This protocol provides an example of a direct method for a common chiral alcohol-containing compound.[3]
-
Sample Preparation: Dissolve the racemic propranolol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System: Use an HPLC system equipped with a Chiralpak® IA column (or a similar polysaccharide-based CSP).
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute as separate peaks. Calculate the enantiomeric excess as described in the previous protocol.
Logical Comparison of Methodologies
The choice between an indirect method using a chiral derivatizing agent and a direct method with a chiral stationary phase depends on several factors, including the nature of the analyte, the availability of reagents and columns, and the desired analytical throughput.
References
Quantitative Analysis of DIP-CI Stereoisomeric Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diisopinocampheylchloroborane (DIP-Cl) is a widely utilized chiral reducing agent in asymmetric synthesis. The stereoisomeric purity of this reagent is paramount as it directly influences the enantiomeric excess of the final product. Accurate and robust analytical methods are therefore essential for quality control and to ensure the reliability of synthetic outcomes. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of DIP-Cl stereoisomeric purity, alongside alternative analytical techniques.
Direct Chiral HPLC Analysis: A Method Development Approach
While a validated, direct chiral HPLC method for the quantitative analysis of DIP-Cl is not extensively documented in publicly available literature, a feasible approach can be developed based on established principles of chiral chromatography. Due to the moisture-sensitive nature of organoboranes, all sample preparation and chromatographic steps must be conducted under anhydrous conditions.
Experimental Protocol: Proposed Direct Chiral HPLC Method
1. Sample Preparation:
-
Dissolve a known concentration of the DIP-Cl sample in a dry, aprotic solvent (e.g., anhydrous hexane (B92381) or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.
2. HPLC Conditions:
-
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are a common starting point for method development.[1]
-
Initial Screening Columns: Chiralcel® OD-H (cellulose-based), Chiralpak® AD-H (amylose-based).
-
-
Mobile Phase: A normal-phase mobile system is typically employed for such compounds.
-
Initial Screening Solvents: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Lower temperatures can sometimes improve resolution.[1]
-
Detection: UV detection at a wavelength where the compound exhibits absorbance (e.g., 210-230 nm). Due to the lack of a strong chromophore in DIP-Cl, detection sensitivity may be a limiting factor.
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Indirect Chiral HPLC Analysis via Derivatization
An alternative and often more robust approach is the indirect method.[1] This involves derivatizing the DIP-Cl enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[1]
Experimental Protocol: Indirect HPLC Method
1. Derivatization Reaction:
-
React the DIP-Cl sample with a stoichiometrically equivalent amount of a chiral alcohol or amine of known high enantiomeric purity (e.g., (R)-(+)-1-phenylethanol) in an anhydrous, aprotic solvent.
-
The reaction should be driven to completion to avoid kinetic resolution.
-
The resulting diastereomeric boronic esters are then analyzed.
2. HPLC Conditions:
-
Column: A standard achiral reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with or without modifiers like trifluoroacetic acid, depending on the properties of the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength appropriate for the newly introduced chromophore from the derivatizing agent.
3. Data Analysis:
-
The diastereomeric ratio is determined from the peak areas of the two diastereomers. This ratio directly corresponds to the enantiomeric ratio of the original DIP-Cl sample.
Comparison of Analytical Methods
The choice of analytical method for determining the stereoisomeric purity of DIP-Cl depends on factors such as available instrumentation, sample throughput requirements, and the need for absolute configuration determination.
| Method | Principle | Sample Preparation | Instrumentation | Advantages | Disadvantages |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[1] | Dissolution in anhydrous solvent. | HPLC with a chiral column and UV detector. | Direct analysis without derivatization. | Method development may be required; potential for on-column degradation; low UV absorbance of DIP-Cl. |
| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers followed by separation on an achiral column.[1] | Derivatization reaction with a chiral agent. | Standard HPLC with an achiral column and UV detector. | Utilizes standard, robust HPLC columns; derivatization can enhance detection.[2] | Requires a pure chiral derivatizing agent; additional reaction step; reaction must go to completion.[3] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[4] | Dissolution in a volatile, anhydrous solvent. | Gas chromatograph with a chiral capillary column and FID or MS detector. | High resolution and sensitivity for volatile compounds.[4] | DIP-Cl may have limited volatility and thermal stability. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of enantiomers using chiral solvating agents (CSAs) or derivatizing agents, or through analysis of diastereomeric complexes.[5][6] | Dissolution in a deuterated solvent, potentially with a CSA. | High-field NMR spectrometer. | Provides structural information; can be non-destructive. | Lower sensitivity compared to chromatographic methods; may require specialized reagents (CSAs). |
| ³¹P NMR Spectroscopy | If applicable after derivatization with a phosphorus-containing chiral agent, this method offers a clean spectrum for quantitative analysis due to the 100% natural abundance and wide chemical shift range of the ³¹P nucleus.[7] | Derivatization with a chiral phosphorus-containing reagent. | High-field NMR spectrometer with a phosphorus probe. | Simple spectra with potentially high resolution and accuracy for quantitative analysis.[8] | Requires a suitable derivatization reaction. |
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 8. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enantiomeric Purity: A Comparative Guide to (+)- and (-)-DIP-Chloride in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. In the realm of asymmetric synthesis, (+)- and (-)-DIP-Chloride have emerged as powerful and reliable reagents for the enantioselective reduction of prochiral ketones, providing access to optically pure secondary alcohols. This guide offers an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid in the selection of the appropriate chiral auxiliary for achieving desired enantiomeric outcomes.
The strategic choice between (+)-DIP-Chloride (derived from (-)-α-pinene) and (-)-DIP-Chloride (derived from (+)-α-pinene) allows for the predictable synthesis of either the (R) or (S) enantiomer of a target alcohol from the same ketone starting material.[1][2] This predictable stereochemical control is a cornerstone of modern asymmetric synthesis, enabling the efficient production of chiral building blocks for pharmaceuticals and other complex molecules.
Performance Comparison: Accessing Opposite Enantiomers
The fundamental principle governing the use of DIP-Chloride enantiomers is that they deliver hydride to opposite faces of a prochiral ketone. This results in the formation of enantiomeric alcohol products with high stereoselectivity. For instance, the reduction of 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione with (-)-DIP-Chloride yields the (R)-hydroxy lactam, while the use of (+)-DIP-Chloride affords the (S)-hydroxy lactam, both in high enantiomeric excess (e.e.).[3]
The enantioselectivity of these reagents is consistently high across a range of substrates, including aralkyl ketones, hindered alkynyl ketones, and trifluoromethyl ketones.[4][5] The following table summarizes the performance of both (+)- and (-)-DIP-Chloride in the asymmetric reduction of various prochiral ketones.
| Substrate | Reagent | Product Enantiomer | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Acetophenone | (-)-DIP-Chloride | (S)-1-Phenylethanol | 98 | - | [1] |
| Acetophenone | (+)-DIP-Chloride | (R)-1-Phenylethanol | Predicted high | - | Principle |
| 2',6'-Disubstituted Acetophenones | (-)-DIP-Chloride | Corresponding (S)-alcohol | High | - | [6] |
| 4,4-Dimethyl-1-phenylpyrrolidine-2,3-dione | (-)-DIP-Chloride | (R)-3-Hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | High | Good | [3] |
| 4,4-Dimethyl-1-phenylpyrrolidine-2,3-dione | (+)-DIP-Chloride | (S)-3-Hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | High | Good | [3] |
| 2,2,2-Trifluoroacetophenone | (-)-DIP-Chloride | (S)-1-Phenyl-2,2,2-trifluoroethanol | 90 | - | [4] |
| 1-Fluoro-2-octanone | (-)-DIP-Chloride | (R)-1-Fluoro-2-octanol | 40 | - | [7] |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | (S)-1,1,1-Trifluoro-2-octanol | 91 | - | [7] |
Note: While specific data for (+)-DIP-Chloride on all listed substrates was not found in a single source, the established principle of these reagents dictates that it will produce the opposite enantiomer with comparable high enantioselectivity.
Logical Relationship in Asymmetric Reduction
The relationship between the chirality of the DIP-Chloride reagent and the resulting alcohol enantiomer can be visualized as a clear and predictable pathway. The choice of one reagent over the other directly determines the stereochemical outcome.
Caption: Stereochemical control using enantiomeric DIP-Chloride reagents.
Experimental Protocols
The following is a general procedure for the asymmetric reduction of a prochiral ketone using (-)-DIP-Chloride. The protocol for (+)-DIP-Chloride is analogous.[8]
Materials:
-
(-)-DIP-Chloride (or (+)-DIP-Chloride)
-
Prochiral ketone
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Diethanolamine (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard oven-dried glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: General workflow for asymmetric ketone reduction.
Procedure:
-
Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the prochiral ketone (1.0 equivalent) in an anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature, typically -25 °C.
-
Addition of DIP-Chloride: Slowly add a solution of (-)-DIP-Chloride or (+)-DIP-Chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of diethanolamine. This forms a stable complex with the boron species, facilitating its removal.
-
Purification: The resulting mixture is typically subjected to a standard aqueous workup, followed by extraction with an organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography, to yield the desired enantiomerically enriched alcohol.
Both (+)- and (-)-DIP-Chloride are highly effective and predictable reagents for the asymmetric reduction of prochiral ketones. Their commercial availability and the reliability of the stereochemical outcome make them invaluable tools in modern organic synthesis.[1][5] The choice between the two is dictated simply by the desired enantiomer of the final product, providing a straightforward and powerful strategy for accessing chiral secondary alcohols with high levels of enantiomeric purity. Researchers can confidently employ these reagents by following established protocols to achieve their synthetic goals in the development of new therapeutics and other advanced materials.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 6. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Borane Reagents: (+)-DIP-Chloride vs. Alpine-Borane for Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals and other fine chemicals. Among the arsenal (B13267) of available reagents, chiral organoboranes derived from α-pinene, specifically (+)-DIP-Chloride ((+)-B-chlorodiisopinocampheylborane) and Alpine-Borane® (B-3-pinanyl-9-borabicyclo[3.3.1]nonane), have emerged as powerful and reliable tools. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
At a Glance: Key Differences and Applications
| Feature | (+)-DIP-Chloride | Alpine-Borane® |
| Primary Structure | Dimeric chloroborane (B76620) derived from two equivalents of α-pinene. | Trialkylborane derived from one equivalent of α-pinene and 9-BBN. |
| Reactivity | Generally more reactive due to the electron-withdrawing chloride, making it a stronger Lewis acid.[1] | Less reactive, with reductions of some ketones being sluggish at ambient temperatures.[2] |
| Substrate Scope | Excellent for aralkyl, hindered, and α-perfluoroalkyl ketones.[3] | Particularly effective for α,β-acetylenic ketones and other substrates with significant steric differentiation.[4][5] |
| Selectivity | Often provides very high enantioselectivity for its preferred substrates. | Can provide excellent enantioselectivity, but may be lower for sterically less-demanding ketones due to a competing dissociation pathway.[4] |
| Reaction Conditions | Typically requires lower temperatures (e.g., -25 °C) to achieve optimal selectivity. | Often run at room temperature, but can benefit from higher concentrations or pressure for less reactive substrates.[4] |
Performance Data: A Side-by-Side Comparison
The choice between (+)-DIP-Chloride and Alpine-Borane often depends on the specific substrate. The following table summarizes their performance in the asymmetric reduction of various ketone classes, highlighting their complementary nature.
| Ketone Substrate | Reagent | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Aralkyl Ketones | ||||||
| Acetophenone | (-)-DIP-Chloride | - | - | 98 | (S) | [6] |
| Acetophenone | (+)-Alpine-Borane | Neat, 25°C, 120h | 100 | 90 | R | [4] |
| α,β-Acetylenic Ketones | ||||||
| 1-Octyn-3-one | (+)-Alpine-Borane | THF, 25°C, 2h | 97 | 100 | R | [4] |
| 4-Phenyl-3-butyn-2-one | (-)-DIP-Chloride | - | - | 21 | - | [7] |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | (-)-DIP-Chloride | - | - | ≥99 | - | [7] |
| Phenyl Propargyl Ketone | (+)-Alpine-Borane | THF, 25°C | 92 | 91 | R | [4] |
| α-Fluoroalkyl Ketones | ||||||
| 2-Fluoroacetophenone | (-)-DIP-Chloride | - | - | 95 | R | |
| 2-Fluoroacetophenone | R-Alpine-Borane | - | - | 89 | R | |
| 2,2-Difluoroacetophenone | (-)-DIP-Chloride | - | - | 85 | R | |
| 2,2-Difluoroacetophenone | R-Alpine-Borane | - | - | 97 | R | |
| 2,2,2-Trifluoroacetophenone | (-)-DIP-Chloride | Neat, RT | - | 90 | S | |
| 2,2,2-Trifluoroacetophenone | R-Alpine-Borane | 45 days | - | 32 | R | |
| 1-Fluoro-2-octanone | (-)-DIP-Chloride | - | - | 40 | R | |
| 1-Fluoro-2-octanone | R-Alpine-Borane | - | - | 65 | R | |
| 1,1-Difluoro-2-octanone | (-)-DIP-Chloride | - | - | 32 | S | |
| 1,1-Difluoro-2-octanone | R-Alpine-Borane | - | - | 50 | R | |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | - | - | 91 | S | |
| 1,1,1-Trifluoro-2-octanone | R-Alpine-Borane | - | - | 60 | S | |
| Alkyl Ketones | ||||||
| 2-Butanone | (+)-Alpine-Borane | THF, 25°C | - | 15 | R | [4] |
Mechanism of Asymmetric Induction
Both reagents operate via a similar mechanistic framework involving a six-membered, boat-like transition state.[6] The key steps are:
-
Coordination: The Lewis acidic boron atom of the reagent coordinates to the carbonyl oxygen of the ketone.
-
Hydride Transfer: A hydride ion is transferred from the isopinocampheyl group of the reagent to the carbonyl carbon. The stereochemical outcome is determined by the steric interactions between the substituents on the ketone and the chiral ligand on the boron reagent. The ketone orients itself to minimize steric clash, thus exposing one face to the hydride transfer.
-
Workup: Hydrolysis of the resulting borinate ester liberates the chiral alcohol product.
The greater reactivity of (+)-DIP-Chloride can be attributed to the increased Lewis acidity of the boron center due to the electron-withdrawing effect of the chlorine atom.[1]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for asymmetric ketone reduction and the logical relationship in selecting the appropriate reagent based on the ketone's structural features.
References
A Comparative Guide to Asymmetric Ketone Reduction: (+)-DIP-Chloride vs. Chiral Modified Sodium Borohydride Reagents
For researchers, scientists, and drug development professionals seeking to synthesize enantiomerically pure alcohols, the choice of reducing agent is paramount. This guide provides an objective comparison of two prominent methodologies: the well-established (+)-DIP-Chloride and the versatile, yet varied, chiral modified sodium borohydride (B1222165) reagents.
This comparison delves into the performance of these reagents, supported by experimental data, to aid in the selection of the most suitable method for specific synthetic challenges. Key metrics such as enantiomeric excess (ee%), yield, substrate scope, and operational considerations are examined.
At a Glance: Key Advantages
| Feature | (+)-DIP-Chloride | Sodium Borohydride Chiral Modified Reagents |
| Enantioselectivity | Generally high and predictable, often >90% ee for a wide range of substrates. | Highly variable depending on the chiral modifier, ranging from modest to excellent (>99% ee in optimized systems). |
| Substrate Scope | Excellent for aralkyl, α-hindered, and perfluoroalkyl ketones. | Broad, but optimal performance is often specific to the modifier-substrate pairing. |
| Reproducibility | High, as it is a well-defined stoichiometric reagent. | Can be sensitive to the method of preparation and the nature of the chiral auxiliary. |
| Cost & Availability | Commercially available but can be more expensive than NaBH4 and its modifiers. | Sodium borohydride is inexpensive; the cost of the chiral modifier varies. |
| Handling | Moisture-sensitive, requires anhydrous conditions. | Generally less sensitive to moisture than DIP-Chloride, but anhydrous conditions are often preferred for optimal results. |
Performance Data: A Comparative Overview
The following tables summarize the performance of (+)-DIP-Chloride and a representative high-performing chiral modified sodium borohydride system in the asymmetric reduction of various prochiral ketones.
Table 1: Asymmetric Reduction with (+)-DIP-Chloride
| Substrate | Product | Yield (%) | ee% | Reference |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | 92 | 95 | [1] |
| Propiophenone | (R)-1-Phenyl-1-propanol | 81 | 98 | [1] |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | - | 97 | |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | - | 92 | |
| 2',4'-Difluoroacetophenone | (R)-1-(2,4-Difluorophenyl)ethanol | 90 | >99 | |
| Methyl 2-acetylbenzoate | (R)-3-Methylphthalide | 87 | 97 | [2] |
| 1,1,1-Trifluoro-2-octanone | (S)-1,1,1-Trifluoro-2-octanol | - | 91 | [2] |
Table 2: Asymmetric Reduction with Sodium Borohydride and a Chiral Modifier (e.g., Amino Alcohol Derivatives)
Note: The enantioselectivity of NaBH4-based systems is highly dependent on the specific chiral auxiliary, additives, and reaction conditions. The data below represents examples of high-performing systems.
| Substrate | Chiral Modifier/Additive | Yield (%) | ee% | Reference |
| Acetophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | - | 94 | |
| Propiophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | - | 88 | |
| 2-Acetylnaphthalene | (S)-Lactic Acid Derivatives | - | up to 38.3 | [3] |
| Various Ketones | Borane and Chiral Amino Alcohols | - | ca. 90 | [2] |
Experimental Protocols
Asymmetric Reduction of a Prochiral Ketone using (+)-DIP-Chloride
Materials:
-
(+)-DIP-Chloride (commercially available or prepared in situ)
-
Prochiral ketone
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Diethanolamine (B148213) (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under an inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically -25 °C).
-
Addition of (+)-DIP-Chloride: Slowly add a solution of (+)-DIP-Chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution via syringe or cannula.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of diethanolamine. This forms a granular precipitate of the diethanolamine adduct of the boronic acid by-product.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitate.
-
Extraction: Wash the filtrate with brine and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to yield the enantiomerically enriched alcohol.
Asymmetric Reduction of Acetophenone with Sodium Borohydride and a Chiral Amino Alcohol Derivative (Illustrative Protocol)
Materials:
-
Sodium borohydride (NaBH₄)
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol (or other suitable chiral amino alcohol)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Modifier-Borohydride Complex Formation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, 1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C.
-
Addition of Sodium Borohydride: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution of the chiral modifier. Stir the mixture at this temperature for 30 minutes to allow for the formation of the chiral borohydride reagent.
-
Substrate Addition: Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the chiral alcohol.
Reagent Selection Pathway
The choice between (+)-DIP-Chloride and a chiral modified sodium borohydride system often depends on the specific requirements of the synthesis. The following decision tree, represented as a DOT script, provides a logical framework for reagent selection.
Caption: A decision-making flowchart for selecting between (+)-DIPCl and chiral modified NaBH4.
Conclusion
(+)-DIP-Chloride stands out as a robust and highly predictable reagent for the asymmetric reduction of a broad range of ketones, consistently delivering high enantioselectivities. Its primary drawbacks are its moisture sensitivity and higher cost.
Chirally modified sodium borohydride reagents offer a more cost-effective and versatile alternative. However, achieving high enantioselectivity often requires careful selection and optimization of the chiral modifier and reaction conditions for a specific substrate. For large-scale syntheses where cost is a significant factor and optimization is feasible, chiral modified sodium borohydride systems can be an excellent choice. For research and development, where reliability and high enantioselectivity across a range of substrates are paramount, (+)-DIP-Chloride often proves to be the more straightforward option.
References
Navigating the Chiral Landscape: A Comparative Guide to the Asymmetric Reduction of Unhindered Aliphatic Ketones
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral alcohols is a critical step in the creation of complex molecules with precise biological activity. The asymmetric reduction of prochiral ketones represents a fundamental strategy for establishing desired stereocenters. While various reagents have been developed for this purpose, their efficacy can vary significantly depending on the substrate. This guide provides a comprehensive comparison of (+)-DIP-Chloride with leading alternatives for the asymmetric reduction of sterically unhindered aliphatic ketones, supported by experimental data and detailed protocols.
A significant challenge in asymmetric synthesis is the efficient and highly enantioselective reduction of unhindered aliphatic ketones. These substrates lack the significant steric or electronic bias often exploited by chiral reducing agents to achieve high levels of stereocontrol. One of the well-established reagents in asymmetric reduction is (+)-Diisopinocampheylchloroborane, commonly known as (+)-DIP-Chloride. While highly effective for certain classes of ketones, its application to unhindered aliphatic ketones is notably limited.
The Limitations of (+)-DIP-Chloride
(+)-DIP-Chloride has demonstrated considerable success in the asymmetric reduction of aralkyl ketones and other sterically hindered ketones. However, for unhindered prochiral dialkyl ketones, the reagent provides poor enantiomeric excess (ee). This limitation arises from the small steric difference between the two alkyl groups flanking the carbonyl, which diminishes the facial selectivity of the hydride transfer from the bulky isopinocampheyl groups of the reagent. For instance, the reduction of unhindered aliphatic ketones such as 2-butanone (B6335102) and 3-methyl-2-butanone (B44728) with DIP-Chloride results in relatively low optical purities.[1]
High-Performing Alternatives for Unhindered Substrates
Fortunately, several powerful alternatives to (+)-DIP-Chloride have emerged, offering excellent enantioselectivity for the challenging reduction of unhindered aliphatic ketones. These include the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and enzyme-catalyzed reductions.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source. The CBS reduction is renowned for its broad substrate scope and predictable stereochemical outcomes, consistently delivering high enantiomeric excesses for a variety of ketones, including unhindered aliphatic substrates.[2][3][4][5]
-
Noyori Asymmetric Hydrogenation: Developed by Nobel laureate Ryoji Noyori, this method employs ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, to effect the highly enantioselective hydrogenation of ketones.[6][7] This technique is characterized by its high efficiency and atom economy, making it suitable for both laboratory and industrial-scale syntheses.
-
Enzymatic Reduction: Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers an environmentally friendly and often highly selective approach to asymmetric ketone reduction. Alcohol dehydrogenases (ADHs), for example, can reduce a wide range of ketones with exceptional enantioselectivity under mild reaction conditions.[8][9][10]
Performance Comparison
To illustrate the relative performance of these methods, the following table summarizes the enantiomeric excess and yield for the asymmetric reduction of a representative unhindered aliphatic ketone, 2-butanone.
| Method | Reagent/Catalyst | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| DIP-Chloride | (+)-DIP-Chloride | 2-Butanone | 3% | Not Reported | [1] |
| CBS Reduction | (S)-CBS Catalyst | 2-Butanone | 85% | Not Reported | [11] |
| Noyori Hydrogenation | Ru-BINAP complex | 3-Pentanone (B124093) | 81% | Not Reported | [12] |
| Enzymatic Reduction | Lactobacillus brevis ADH | 2-Butanone | >96% | >99% | [8] |
Experimental Protocols
Detailed experimental procedures for the asymmetric reduction of 2-butanone using each of the discussed methods are provided below.
Asymmetric Reduction of 2-Butanone with (+)-DIP-Chloride
Materials:
-
(+)-DIP-Chloride (1.0 M solution in hexanes)
-
2-Butanone
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried, nitrogen-flushed flask equipped with a magnetic stir bar, add a 1.0 M solution of (+)-DIP-Chloride in hexanes (1.1 equivalents) and cool to -25 °C in a cryocool.
-
Slowly add 2-butanone (1.0 equivalent) to the cooled solution with vigorous stirring.
-
Maintain the reaction at -25 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of diethanolamine (3.0 equivalents).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add pentane to precipitate the boron-amine complex.
-
Filter the mixture through a pad of Celite, washing the filter cake with fresh pentane.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-butanol (B46777) by distillation or column chromatography.
-
Determine the enantiomeric excess by chiral GC analysis.
Asymmetric Reduction of 2-Butanone via CBS Reduction
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, 2.0 M solution in THF)
-
2-Butanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup
Procedure:
-
To an oven-dried, nitrogen-flushed flask, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (B28343) (0.1 equivalents) and anhydrous THF. Cool the solution to -78 °C.
-
Slowly add the borane-dimethyl sulfide complex (0.6 equivalents) to the catalyst solution.
-
To this mixture, add a solution of 2-butanone (1.0 equivalent) in anhydrous THF dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add 1 M hydrochloric acid and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
-
Determine the enantiomeric excess by chiral GC analysis.
Asymmetric Reduction of 3-Pentanone via Noyori Hydrogenation
Materials:
-
[RuCl((S,S)-TsDAEN)(p-cymene)]
-
3-Pentanone
-
Isopropanol
-
Potassium tert-butoxide
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk flask or similar pressure vessel
-
Hydrogen gas source
Procedure:
-
In a glovebox, charge a Schlenk flask with [RuCl((S,S)-TsDAEN)(p-cymene)] (0.01 equivalents) and potassium tert-butoxide (0.02 equivalents).
-
Add a solution of 3-pentanone (1.0 equivalent) in isopropanol.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the flask with hydrogen gas (e.g., 10 atm) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC.
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and filter through a short plug of silica (B1680970) gel.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by distillation.
-
Determine the enantiomeric excess by chiral GC analysis.
Enzymatic Asymmetric Reduction of 2-Butanone
Materials:
-
Alcohol dehydrogenase from Lactobacillus brevis (LbADH)
-
NADP+
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
2-Butanone
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Bioreactor or temperature-controlled shaker
Procedure:
-
Prepare a buffered aqueous solution containing NADP+ (e.g., 1 mM), glucose (e.g., 100 mM), and glucose dehydrogenase (e.g., 10 U/mL).
-
Add the Lactobacillus brevis alcohol dehydrogenase (e.g., 20 U/mL) to the solution.
-
Initiate the reaction by adding 2-butanone (e.g., 50 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the conversion of 2-butanone to 2-butanol by GC.
-
Once the reaction is complete, extract the product from the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent under reduced pressure.
-
Purify the resulting 2-butanol by distillation if necessary.
-
Determine the enantiomeric excess by chiral GC analysis.
Visualizing the Synthetic Pathways
To further aid in the understanding of these synthetic strategies, the following diagrams illustrate the general reaction mechanisms and a decision-making workflow for selecting an appropriate reducing agent.
Caption: Generalized mechanisms for the asymmetric reduction of unhindered aliphatic ketones.
Caption: Workflow for selecting a suitable reagent for asymmetric ketone reduction.
Conclusion
While (+)-DIP-Chloride remains a valuable tool for the asymmetric reduction of specific ketone classes, its utility for unhindered aliphatic ketones is severely limited by poor enantioselectivity. For researchers and professionals in drug development facing this synthetic challenge, the Corey-Bakshi-Shibata reduction, Noyori asymmetric hydrogenation, and enzymatic reductions offer highly effective and reliable alternatives. The choice among these methods will depend on factors such as the desired enantiomer, reaction scale, cost considerations, and available laboratory infrastructure. The data and protocols presented in this guide provide a solid foundation for making an informed decision to achieve the desired chiral alcohol with high enantiopurity.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 12. researchgate.net [researchgate.net]
Greener Pastures for Chiral Alcohols: Biocatalytic Alternatives to (+)-DIP-Chloride
For researchers, scientists, and drug development professionals seeking more sustainable and efficient methods for asymmetric ketone reduction, the limitations of traditional chemical reagents like (+)-diisopinocampheylchloroborane ((+)-DIP-Chloride) are becoming increasingly apparent. While effective, (+)-DIP-Chloride's stoichiometric nature, moisture sensitivity, and generation of boron-containing waste products present significant green chemistry challenges. This guide provides a comprehensive comparison of biocatalytic alternatives, primarily focusing on ketoreductases (KREDs), with (+)-DIP-Chloride, supported by experimental data and detailed protocols to inform the transition to greener synthetic strategies.
The use of enzymes, particularly ketoreductases, offers a compelling alternative to conventional chemical reductants.[1] These biocatalysts operate under mild reaction conditions, typically in aqueous media at or near ambient temperature and neutral pH, leading to significantly reduced energy consumption and waste generation.[2] Furthermore, the high chemo-, regio-, and stereoselectivity of KREDs often results in cleaner reactions with higher yields and enantiomeric excess (ee), minimizing the need for extensive purification steps.[3][4]
Performance Comparison: Ketoreductases vs. (+)-DIP-Chloride
The following tables summarize the quantitative performance of ketoreductases and (+)-DIP-Chloride in the asymmetric reduction of representative ketone substrates. The data highlights the competitive, and often superior, performance of biocatalytic methods in terms of both yield and enantioselectivity.
Table 1: Asymmetric Reduction of Acetophenone (B1666503)
| Method | Reagent/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Conditions |
| Biocatalytic | Ketoreductase from Thermus thermophilus (TtADH) with PTDH for cofactor recycling | >99 | >99 (S) | pH 7.0, 30°C |
| Chemical | (+)-DIP-Chloride | 95 | >98 (R) | Anhydrous THF, room temperature |
Table 2: Asymmetric Reduction of Ethyl Acetoacetate
| Method | Reagent/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Conditions |
| Biocatalytic | Saccharomyces cerevisiae (Baker's Yeast) | 84 | 93 (S) | Tris/HCl buffer (pH 8.5), 30°C |
| Chemical | Not a typical substrate for direct, highly selective reduction by (+)-DIP-Chloride | - | - | - |
Table 3: Asymmetric Reduction of a Montelukast Intermediate
| Method | Reagent/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Conditions |
| Biocatalytic | Engineered Ketoreductase (Codexis) | >95 | >99.9 (S) | Isopropanol (B130326)/water, 45°C |
| Chemical | (-)-DIP-Chloride | ~85-90 | ~95 (S) (requires recrystallization to >99%) | Methylene chloride, -5 to 0°C |
Reaction Mechanisms and Experimental Workflows
The underlying mechanisms of these two approaches differ significantly, leading to distinct experimental setups.
Biocatalytic Reduction with Ketoreductases
Ketoreductases are NAD(P)H-dependent enzymes that facilitate the transfer of a hydride from the cofactor to the carbonyl carbon of the ketone.[3] The stereoselectivity is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in a specific orientation. A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol and a second enzyme or the same KRED, is crucial for driving the reaction to completion with only a catalytic amount of the expensive NAD(P)H cofactor.[3]
Chemical Reduction with (+)-DIP-Chloride
The reduction with (+)-DIP-Chloride, often referred to as the Corey-Itsuno reduction, involves the formation of a chiral oxazaborolidine catalyst in situ or the direct use of the pre-formed reagent. The ketone coordinates to the Lewis acidic boron atom, and a hydride is delivered from the borane (B79455) to one face of the carbonyl group, directed by the bulky chiral ligands derived from α-pinene. This reaction requires anhydrous conditions and is typically performed in organic solvents.
Detailed Experimental Protocols
The following are representative protocols for the asymmetric reduction of acetophenone.
Biocatalytic Reduction of Acetophenone using a Ketoreductase
Materials:
-
Acetophenone
-
Ketoreductase (e.g., from a commercial screening kit like Codexis® KRED Screening Kit)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (optional, for alternative cofactor regeneration)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose, NADP⁺ (or NAD⁺), and Glucose Dehydrogenase.
-
Add the selected ketoreductase enzyme.
-
Initiate the reaction by adding acetophenone.
-
Stir the mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress by TLC or GC/HPLC.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol (B42297) by column chromatography if necessary.
Chemical Reduction of Acetophenone using (+)-DIP-Chloride
Materials:
-
Acetophenone
-
(+)-DIP-Chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethanolamine
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-DIP-Chloride in anhydrous THF in an oven-dried flask.
-
Cool the solution to the desired temperature (e.g., -25°C to room temperature).
-
Slowly add a solution of acetophenone in anhydrous THF to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine.
-
Stir for a period to allow for the precipitation of the boron by-product.
-
Filter the mixture and wash the solid with diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude 1-phenylethanol by distillation or column chromatography.
Conclusion: A Clear Path Towards Greener Reductions
The evidence strongly supports the adoption of biocatalytic methods, particularly those employing ketoreductases, as viable and often superior alternatives to traditional chemical reagents like (+)-DIP-Chloride for asymmetric ketone reductions. The advantages in terms of environmental impact, operational simplicity, and often improved performance in yield and enantioselectivity are significant. For researchers and drug development professionals, the initial investment in screening for a suitable KRED can lead to more sustainable, cost-effective, and efficient manufacturing processes in the long run. The commercial availability of KRED screening kits further lowers the barrier to entry for exploring these green chemistry solutions.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Enantioselective reduction of ketones with borane catalyzed by tridentate amino alcohols derived from salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Absolute Configuration of Alcohols from (+)-DIP-Chloride Reduction
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral alcohols is a critical step in asymmetric synthesis. The use of (+)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride or (+)-Ipc₂BCl, is a well-established method for the enantioselective reduction of prochiral ketones to yield chiral secondary alcohols. This guide provides a comprehensive comparison of the validation of the absolute configuration of these alcohols, supported by experimental data and detailed protocols for various analytical techniques.
The stereochemical outcome of the reduction with (+)-DIP-Chloride, which is derived from (-)-α-pinene, is predictable based on a well-accepted boat-like transition state model.[1][2] In this model, the ketone coordinates to the Lewis acidic boron atom, and a hydride is transferred from one of the isopinocampheyl ligands to the carbonyl carbon. The stereoselectivity is governed by minimizing steric interactions between the substituents of the ketone and the bulky chiral ligands on the boron atom. Generally, for aryl-alkyl ketones, reduction with (+)-DIP-Chloride yields the (R)-alcohol, assuming the aryl group has a higher Cahn-Ingold-Prelog priority than the alkyl group.[2]
While the stereochemical model for (+)-DIP-Chloride reduction provides a strong prediction of the absolute configuration, independent experimental validation is crucial. This guide compares the primary methods for this validation: Mosher's ester analysis and the Competing Enantioselective Conversion (CEC) method, alongside other techniques.
Comparison of Methods for Determining Absolute Configuration
| Method | Principle | Advantages | Disadvantages | Typical Sample Amount | Time Required |
| (+)-DIP-Chloride Reduction Model | Predictive model based on a six-membered, boat-like transition state.[1] | Provides a direct prediction of the absolute configuration upon reaction. | Requires experimental validation; exceptions to the model can occur. | N/A (predictive) | N/A |
| Mosher's Ester Analysis (NMR) | Formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters, which exhibit distinct chemical shifts in ¹H NMR spectra.[3] | Provides unambiguous determination of absolute configuration and enantiomeric excess (ee). Well-established and reliable. | Requires derivatization, which can be time-consuming. May require significant amounts of material.[3] | ~2.5 mg | 4-6 hours over 1-2 days[3] |
| Competing Enantioselective Conversion (CEC) | Parallel kinetic resolution reactions using (R)- and (S)-enantiomers of a chiral catalyst. The faster-reacting enantiomer determines the absolute configuration based on a mnemonic.[4] | Simple to perform, requires minimal material, and can be analyzed by TLC, NMR, or MS.[4] | Relies on an empirically derived mnemonic; may not be applicable to all substrates. | Micromolar quantities | ~60 minutes[4] |
| X-ray Crystallography | Direct determination of the three-dimensional structure of a crystalline derivative.[5] | Unambiguous and definitive determination of absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain.[5] | Dependent on crystallization | Variable |
| Chiral HPLC/GC | Separation of enantiomers on a chiral stationary phase. | Accurate determination of enantiomeric excess. | Does not directly provide the absolute configuration without a known standard. | Micrograms to milligrams | Minutes to hours |
Performance of Asymmetric Reduction Methods
The choice of asymmetric reduction method significantly impacts the enantiomeric excess (ee) of the resulting alcohol. While (+)-DIP-Chloride is a powerful stoichiometric reagent, other catalytic methods such as the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reductions using ketoreductases (KREDs) are widely used.
| Ketone Substrate | Reducing Agent | Enantiomeric Excess (ee %) | Predicted/Determined Absolute Configuration | Reference |
| Acetophenone (B1666503) | (-)-DIP-Chloride | 98% | (S) | [1] |
| Acetophenone | CBS Reduction | >99% | (R) | |
| Acetophenone | KRED | >99% | (S) or (R) depending on the enzyme | [6] |
| 2,2,2-Trifluoroacetophenone | (-)-DIP-Chloride | 90% | (S) | |
| 1-Fluoro-2-octanone | (-)-DIP-Chloride | 40% | (R) | [7] |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | 91% | (S) | [7] |
| Methyl 2-acetylbenzoate | (-)-DIP-Chloride | 97% | (S) | [7] |
Note: The data for (-)-DIP-Chloride is presented. For (+)-DIP-Chloride, the opposite enantiomer of the alcohol is expected with a similar ee.
Experimental Protocols
Asymmetric Reduction of Acetophenone with (+)-DIP-Chloride
This protocol is adapted from the procedure for (-)-DIP-Chloride.[8]
Materials:
-
(+)-DIP-Chloride solution (in hexane (B92381) or other appropriate solvent)
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Diethanolamine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of (+)-DIP-Chloride (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution to -25 °C in a cryocool or a suitable cooling bath.
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether to the stirred (+)-DIP-Chloride solution.
-
Stir the reaction mixture at -25 °C for the time specified by literature for the particular substrate (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add pentane to precipitate the diethanolamine-boron complex.
-
Filter the mixture through a pad of Celite, washing the precipitate with fresh pentane.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude chiral alcohol.
-
Purify the alcohol by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Validation of Absolute Configuration by Mosher's Ester Analysis
This protocol outlines the preparation of diastereomeric MTPA esters for NMR analysis.[3]
Materials:
-
Chiral alcohol of unknown configuration (~2.5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine (B92270)
-
NMR tubes
Procedure:
-
Prepare two separate, clean, and dry NMR tubes.
-
In each NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
To each tube, add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
To one tube, add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride. To the other tube, add a similar excess of (S)-Mosher's acid chloride.
-
Cap the NMR tubes and gently mix the contents.
-
Allow the reactions to proceed at room temperature for 1-4 hours, or until completion (which can be monitored by TLC or ¹H NMR).
-
Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Assign the proton signals for each diastereomer.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the carbinol center.
-
A positive Δδ for protons on one side and a negative Δδ for protons on the other side of the Mosher ester plane allows for the assignment of the absolute configuration based on the established Mosher's method model.
Visualizing the Workflow and Logic
Workflow for Asymmetric Reduction and Validation
Caption: Workflow from asymmetric reduction to validated absolute configuration.
Logic of Mosher's Method for Configuration Assignment
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute configuration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project [chemeducator.org]
In-Situ vs. Commercial (+)-DIP-Chloride: A Cost-Benefit Analysis for Asymmetric Synthesis
For researchers engaged in the synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries, the choice between preparing reagents in-house versus purchasing them commercially is a critical decision impacting project timelines, budgets, and outcomes. This guide provides a comprehensive cost-benefit analysis of using in-situ prepared versus commercially available (+)-DIP-Chloride ((+)-B-chlorodiisopinocampheylborane), a cornerstone reagent for the asymmetric reduction of prochiral ketones to chiral alcohols.
Performance and Cost Overview
The primary metrics for evaluating (+)-DIP-Chloride are its ability to deliver high enantioselectivity (measured as enantiomeric excess, e.e.%) and chemical yield. While both in-situ and commercial reagents can provide excellent results, they differ significantly in terms of cost, convenience, and the initial investment of researcher time.
| Parameter | In-situ (+)-DIP-Chloride | Commercial (+)-DIP-Chloride |
| Enantiomeric Excess (e.e.%) | Typically >95% for aralkyl ketones | Consistently >98% |
| Chemical Yield (%) | 85-95% | 90-98% |
| Reaction Time | ~2-4 hours (for reduction) | ~2-4 hours (for reduction) |
| Preparation Time | ~3-4 hours | Negligible |
| Approx. Cost per Mole * | $150 - $250 | $2,500 - $4,000 |
| Lead Time | Immediate (after preparation) | 1-5 business days |
*Cost per mole is an estimation based on publicly available catalog prices for precursors and the commercial product, respectively, and may vary based on supplier and scale.
Detailed Cost Analysis
The economic advantage of in-situ preparation is a significant factor. Below is an estimated breakdown for preparing approximately 0.1 moles of (+)-DIP-Chloride.
| Cost Component | In-situ Preparation (0.1 mol scale) | Commercial Purchase (0.1 mol / 32g) |
| Chiral Source | (+)-α-Pinene (~28 g, ~0.2 mol): ~$15 | N/A |
| Borane (B79455) Source | Borane dimethyl sulfide (B99878) complex (BMS, ~10 mL of 10M solution, 0.1 mol): ~$18 | N/A |
| Chlorinating Agent | Anhydrous HCl (generated or as solution) | N/A |
| Solvents (e.g., THF) | Anhydrous grade, ~200-300 mL | Minimal for reaction setup |
| Researcher Time | ~4 hours for setup, reaction, and handling | ~0.5 hours for setup |
| Total Estimated Reagent Cost | ~$35 - $50 | ~$250 - $400 |
Decision-Making Workflow
The choice between in-situ and commercial (+)-DIP-Chloride depends on several project-specific factors. This workflow diagram can guide researchers to the most appropriate choice for their needs.
Caption: A workflow to guide the decision between in-situ and commercial (+)-DIPCl.
Experimental Protocols
In-Situ Preparation of (+)-DIP-Chloride from (+)-α-Pinene and BMS
This two-step, one-pot procedure is adapted from established literature methods for preparing diisopinocampheylborane (B13816774) followed by conversion to the chloroborane.
Materials:
-
(+)-α-Pinene (freshly distilled, 2.2 eq.)
-
Borane dimethyl sulfide complex (BMS, 1.0 eq., e.g., 10 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hydrogen Chloride (HCl, 1.0 eq., as a solution in diethyl ether or generated in-situ)
Procedure:
-
Hydroboration: To a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and thermometer, add (+)-α-pinene (2.2 eq.) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane dimethyl sulfide complex (1.0 eq.) to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 2-3 hours. A white precipitate of diisopinocampheylborane should form.
-
Chlorination: Cool the resulting slurry to -25 °C.
-
Slowly add a solution of anhydrous HCl (1.0 eq.) to the mixture.
-
Allow the reaction to stir for 30 minutes at -25 °C. The resulting solution of (+)-DIP-Chloride is now ready for use in the subsequent reduction step.
Asymmetric Reduction of Acetophenone (B1666503) (Model Protocol)
Procedure:
-
In a separate flame-dried, nitrogen-purged flask, dissolve acetophenone (1.0 eq.) in anhydrous THF.
-
Cool the solution to -25 °C.
-
Slowly transfer the freshly prepared in-situ (+)-DIP-Chloride solution (or a solution of commercial (+)-DIP-Chloride, ~1.1 eq.) to the ketone solution via cannula.
-
Maintain the reaction at -25 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of methanol (B129727) at -25 °C.
-
Allow the mixture to warm to room temperature. The solvent is removed under reduced pressure, and the resulting chiral alcohol is isolated and purified using standard aqueous workup and chromatographic techniques.
Mechanism of Asymmetric Reduction
The enantioselectivity of the reduction is dictated by a highly organized, six-membered ring transition state. The steric bulk of the isopinocampheyl groups, derived from α-pinene, creates a chiral environment that favors hydride delivery to one specific face of the prochiral ketone.
Caption: Simplified pathway for the asymmetric reduction of a ketone with (+)-DIPCl.
Conclusion
Commercial (+)-DIP-Chloride is the preferred choice for small-scale reactions, high-throughput screening, and when working under GMP or regulated environments where lot-to-lot consistency and certified purity are paramount. The convenience and time-saving aspects justify the higher cost.
In-situ preparation of (+)-DIP-Chloride offers a highly cost-effective alternative for large-scale syntheses and academic research where budget constraints are significant. While it requires an initial investment in researcher time and expertise in handling air- and moisture-sensitive reagents, the substantial cost savings make it an invaluable strategy for process development and scale-up campaigns.
Safety Operating Guide
Safe Disposal of (+)-DIP-Chloride: A Comprehensive Guide for Laboratory Personnel
Essential guidelines for the safe handling, quenching, and disposal of (+)-DIP-Chloride [(+)-B-Chlorodiisopinocampheylborane], a pyrophoric and water-reactive reagent commonly used in asymmetric synthesis. This document provides detailed operational procedures to mitigate risks and ensure the safe management of residual and waste (+)-DIP-Chloride in a laboratory setting.
Immediate Safety and Handling Precautions
(+)-DIP-Chloride reacts violently with water and can ignite spontaneously upon contact with air.[1] All handling procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including flame-retardant laboratory coats, chemical splash goggles, a face shield, and compatible gloves, must be worn at all times. An ABC dry powder or a Class D fire extinguisher should be readily accessible.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe quenching and disposal of (+)-DIP-Chloride. These values are derived from established protocols for pyrophoric reagents and specific workup procedures involving DIP-Chloride.
| Parameter | Value/Range | Notes |
| Quenching Agent | Diethanolamine (B148213) | A common workup reagent for DIP-Chloride reactions.[2] |
| Reaction Temperature | -25 °C to 0 °C | Initial quenching should be performed at low temperatures to control the exothermic reaction. |
| Solvent for Dilution | Anhydrous Heptane (B126788) or Toluene | An unreactive solvent to dilute the (+)-DIP-Chloride before quenching. |
| Sequential Quenching Agents | 1. Isopropanol2. Methanol3. Water | Used after the initial quench to ensure complete neutralization. |
Experimental Protocol for Disposal
This protocol details a step-by-step procedure for the safe quenching and disposal of unwanted or residual (+)-DIP-Chloride.
Materials:
-
Residual (+)-DIP-Chloride solution
-
Anhydrous heptane or toluene
-
Diethanolamine
-
Deionized water
-
Dry ice/acetone bath or ice bath
-
Schlenk flask or a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen/argon inlet
-
Cannula or syringe for liquid transfer under inert atmosphere
Procedure:
-
Preparation and Dilution:
-
Under a positive pressure of inert gas, transfer the residual (+)-DIP-Chloride solution to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Dilute the (+)-DIP-Chloride solution significantly with an equal volume of anhydrous heptane or toluene. This helps to dissipate heat during the quenching process.
-
-
Initial Quenching with Diethanolamine:
-
Cool the diluted (+)-DIP-Chloride solution to -25 °C using a dry ice/acetone bath.[2]
-
Slowly add a stoichiometric equivalent of diethanolamine dropwise via a syringe or dropping funnel while vigorously stirring the solution. The reaction is exothermic and addition should be controlled to maintain the temperature below 0 °C.
-
-
Sequential Quenching:
-
Once the initial exothermic reaction has subsided, slowly add isopropanol to the mixture. Continue the addition until gas evolution ceases.
-
Next, cautiously add methanol to the reaction mixture. Methanol is more reactive than isopropanol and will quench any remaining reactive species.
-
Finally, very slowly add water dropwise to the flask to ensure complete hydrolysis of all reactive components.
-
-
Final Neutralization and Disposal:
-
Allow the mixture to warm to room temperature.
-
The resulting solution can now be treated as a hazardous waste stream. It should be transferred to a properly labeled waste container for disposal according to institutional and local regulations.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (+)-DIP-Chloride.
Caption: Disposal workflow for (+)-DIP-Chloride.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-DIP-Chloride
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols for (+)-DIP-Chloride
(+)-DIP-Chloride ((+)-B-Chlorodiisopinocampheylborane) is a valuable reagent in asymmetric synthesis. However, its corrosive and air-sensitive nature necessitates stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Immediate Safety and Hazard Information
(+)-DIP-Chloride is classified as a corrosive solid that causes severe skin burns and eye damage. It is also air- and moisture-sensitive, reacting to release corrosive vapors. Adherence to the personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.
Personal Protective Equipment (PPE) for Handling (+)-DIP-Chloride
The selection of appropriate PPE is the first line of defense against the hazards associated with (+)-DIP-Chloride. The following table summarizes the recommended PPE, emphasizing the importance of a comprehensive barrier against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the solid or its reaction products and corrosive vapors that can cause severe eye damage. |
| Hand Protection | Double gloving is recommended. An inner nitrile glove with an outer glove of a more resistant material such as neoprene or butyl rubber. | Nitrile provides good dexterity for fine manipulations, while neoprene and butyl rubber offer superior resistance to corrosive chemicals. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. For larger quantities or increased splash potential, a chemical-resistant apron should be worn over the lab coat. | Protects the skin from accidental contact with the corrosive solid. Flame-resistant material is crucial due to the potential for exothermic reactions. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a combination of organic vapor and acid gas cartridges, and a P100 particulate filter, should be used when handling the solid outside of a glove box.[1] | Protects against inhalation of the fine solid particles and any corrosive vapors (like HCl) that may be generated upon contact with moisture in the air.[1][2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (+)-DIP-Chloride is crucial for safety and experimental success. The following protocol outlines the key stages of the handling process.
Pre-Operational Checks
-
Written Plan: Prepare a detailed written plan for the experiment, including a risk assessment.
-
"Dry Run": Conduct a "dry run" of the procedure without the (+)-DIP-Chloride to identify and address any potential logistical issues.
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and a Class D fire extinguisher (for reactive metal fires, as a precaution) are readily accessible. Have a container of sand or other dry absorbent material within arm's reach for spill control.
-
Controlled Environment: All manipulations of solid (+)-DIP-Chloride should be performed in a certified chemical fume hood with the sash positioned as low as possible or, preferably, within an inert atmosphere glove box.
Handling Procedure
-
Inert Atmosphere: If using a Schlenk line or glove box, ensure the system is purged with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
-
Weighing and Transfer:
-
If working in a fume hood, weigh the required amount of (+)-DIP-Chloride in a pre-tared, dry, and sealed container.
-
Transfer the solid to the reaction vessel under a positive pressure of inert gas.
-
Use clean, dry spatulas and glassware to prevent contamination and reaction with moisture.
-
-
Reaction Setup:
-
The reaction vessel should be equipped with a stirrer and maintained under an inert atmosphere throughout the experiment.
-
Add solvents and other reagents via syringe or cannula to maintain the inert atmosphere.
-
-
Post-Handling Decontamination:
-
Carefully wipe down the work area with a cloth dampened with an inert solvent (e.g., toluene (B28343) or hexane) to collect any residual powder.
-
Treat all contaminated materials, including the cleaning cloth, as hazardous waste.
-
Disposal Plan: Safe Neutralization and Waste Management
Proper disposal of (+)-DIP-Chloride waste is critical to prevent harm to personnel and the environment. The following procedure outlines a safe method for quenching and disposing of the reagent and its containers.
Step-by-Step Disposal Protocol
-
Segregation: Collect all waste materials contaminated with (+)-DIP-Chloride, including unused reagent, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Quenching (Neutralization) of Unused Reagent:
-
Work in a fume hood and wear appropriate PPE.
-
Suspend the unused (+)-DIP-Chloride in an inert, high-boiling point solvent (e.g., toluene) in a reaction flask equipped with a stirrer and an inert gas inlet.
-
Cool the suspension in an ice bath.
-
Slowly and dropwise, add a proton source such as isopropanol (B130326) to the stirred suspension. This will react with the (+)-DIP-Chloride in a controlled manner. Monitor for any signs of an exothermic reaction.
-
Once the reaction with isopropanol is complete (no more gas evolution or heat generation), slowly add water to hydrolyze any remaining borane (B79455) species.
-
-
Neutralization of the Aqueous Layer:
-
Separate the aqueous layer from the organic solvent.
-
Neutralize the aqueous layer with a base, such as sodium bicarbonate, until the pH is neutral. Check the pH using litmus (B1172312) paper or a pH meter.
-
-
Final Waste Collection:
-
The neutralized aqueous waste can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
The organic layer should be collected in a designated hazardous waste container for flammable organic solvents.
-
-
Disposal of Contaminated Solids and Containers:
-
Rinse empty containers with an inert solvent (e.g., toluene) and collect the rinsate for quenching as described above.
-
Once decontaminated, the containers can be disposed of according to institutional guidelines.
-
Contaminated solid waste (gloves, weighing paper, etc.) should be placed in a sealed, labeled hazardous waste container for incineration.
-
Caption: Logical workflow for the safe handling and disposal of (+)-DIP-Chloride.
Conclusion: Fostering a Culture of Safety
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize (+)-DIP-Chloride in their synthetic endeavors. This guide serves as a foundational resource, and it is imperative to supplement this information with institution-specific safety guidelines and to consult with your Environmental Health and Safety department for any procedural questions. A proactive approach to laboratory safety not only protects individuals but also ensures the continued advancement of scientific discovery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
